molecular formula C4H9Br B032881 1-Bromobutane-D9 CAS No. 98195-36-9

1-Bromobutane-D9

Cat. No.: B032881
CAS No.: 98195-36-9
M. Wt: 146.07 g/mol
InChI Key: MPPPKRYCTPRNTB-YNSOAAEFSA-N
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Description

1-Bromobutane-D9 is a deuterium-labeled analog of 1-bromobutane, where nine hydrogen atoms are replaced by the stable isotope deuterium, resulting in a chemical formula of C4D9Br. This compound serves as a crucial alkylating agent in research, specifically leveraged for introducing a butyl group into target molecules. Its primary research value lies in its application as an internal standard in quantitative mass spectrometry (GC-MS, LC-MS), where the significant mass shift conferred by the nine deuterium atoms eliminates ionization variability and matrix effects, enabling highly precise and accurate quantification of its non-deuterated counterpart in complex biological and environmental samples. Furthermore, this compound is instrumental in metabolic and pharmacokinetic studies, acting as a tracer to investigate the absorption, distribution, metabolism, and excretion (ADME) of butane-containing compounds. The mechanism of action involves nucleophilic substitution (SN2), where the bromine atom acts as a leaving group, allowing the deuterium-labeled butyl group (C4D9-) to covalently bind to nucleophiles such as oxygen, sulfur, or nitrogen atoms on target molecules. This high isotopic purity (typically >98%) ensures reliable and reproducible data, making it an indispensable tool for advancing research in analytical chemistry, toxicology, and drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,4-nonadeuteriobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i1D3,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPPKRYCTPRNTB-YNSOAAEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481752
Record name 1-Bromobutane-D9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98195-36-9
Record name 1-Bromobutane-D9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Isotopic Landscape: A Technical Guide to the Physical Properties of 1-Bromobutane-D9

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physical properties of 1-Bromobutane-d9, a deuterated analogue of 1-bromobutane. This document is intended to serve as a critical resource for professionals in research and development, particularly those engaged in drug discovery and development, where isotopic labeling is a pivotal tool for mechanistic, metabolic, and pharmacokinetic studies.

Core Physical Properties: A Comparative Analysis

The introduction of deuterium in place of protium atoms in 1-bromobutane results in a notable alteration of its physical characteristics. The following table summarizes the key quantitative data for this compound, with comparative values for its non-deuterated form, 1-bromobutane, to provide a clear reference for researchers.

Physical PropertyThis compound1-Bromobutane (for comparison)
Molecular Formula C₄D₉BrC₄H₉Br
Molecular Weight 146.07 g/mol 137.02 g/mol
Boiling Point 100-104 °C101.3 °C
Melting Point -112 °C-112 °C
Density 1.359 g/mL at 25 °C1.276 g/mL at 20 °C
Refractive Index Not available1.439

Experimental Protocols: Methodologies for Synthesis, Purification, and Property Determination

The following sections detail the experimental methodologies relevant to the synthesis, purification, and characterization of this compound.

Synthesis of this compound

The synthesis of this compound typically follows the same synthetic route as its non-deuterated counterpart, with the substitution of deuterated starting materials. A common method is the nucleophilic substitution of a deuterated butanol.

Materials:

  • Butan-1-d9-ol

  • Sodium bromide

  • Concentrated sulfuric acid

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

Procedure:

  • In a round-bottom flask, combine butan-1-d9-ol, water, and sodium bromide.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant stirring.

  • After the addition is complete, reflux the mixture for a designated period to drive the reaction to completion.

Purification of this compound

The crude this compound is then purified to remove unreacted starting materials and byproducts.

Procedure:

  • Distillation: The reaction mixture is distilled to separate the volatile this compound from the non-volatile salts and sulfuric acid.

  • Washing: The distillate is transferred to a separatory funnel and washed sequentially with water, concentrated sulfuric acid (to remove any remaining deuterated butanol), and a saturated sodium bicarbonate solution (to neutralize any residual acid).

  • Drying: The organic layer is separated and dried over anhydrous calcium chloride to remove any dissolved water.

  • Final Distillation: The dried product is subjected to a final distillation to yield pure this compound.

Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of the purified this compound.

Boiling Point Determination (Distillation Method):

  • A small quantity of the purified liquid is placed in a distillation flask with boiling chips.

  • The flask is fitted with a condenser and a thermometer, ensuring the thermometer bulb is positioned correctly to measure the vapor temperature.

  • The liquid is heated to a gentle boil, and the temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point.

Melting Point Determination: As this compound is a liquid at room temperature, its melting point is determined by cooling the substance until it solidifies and then gently warming it to observe the temperature at which it transitions back to a liquid.

Density Determination (Pycnometer Method):

  • A pycnometer (a small glass flask of a known volume) is weighed empty.

  • It is then filled with the liquid, and any excess is removed.

  • The filled pycnometer is weighed again.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Synthesis_Workflow cluster_synthesis Synthesis cluster_reflux Reflux Butan-1-d9-ol Butan-1-d9-ol Reaction_Mixture Reaction Mixture Butan-1-d9-ol->Reaction_Mixture NaBr_H2SO4 NaBr / H2SO4 NaBr_H2SO4->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Crude_Product Crude this compound Reflux->Crude_Product Cooling

Diagram 1: Synthesis of this compound.

Purification_Workflow cluster_purification Purification Crude_Product Crude this compound Distillation Distillation Crude_Product->Distillation Washing Washing Distillation->Washing Drying Drying Washing->Drying Final_Distillation Final_Distillation Drying->Final_Distillation Pure_Product Pure this compound Final_Distillation->Pure_Product

Diagram 2: Purification Workflow.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Bromobutane-D9

This guide provides a comprehensive overview of this compound, a deuterated organobromine compound. It covers its chemical structure, formula, physical and chemical properties, and common applications in synthesis. Detailed experimental protocols for its synthesis and a representative reaction are also included.

Chemical Structure and Formula

This compound is the perdeuterated isotopologue of 1-bromobutane, meaning all nine hydrogen atoms have been replaced with deuterium.

  • Molecular Formula: C₄D₉Br[1]

  • Linear Formula: CD₃(CD₂)₃Br[2][3] or CD₃(CD₂)₂CD₂Br[4][5]

  • IUPAC Name: 1-bromo-1,1,2,2,3,3,4,4,4-nonadeuteriobutane[6]

  • CAS Number: 98195-36-9[1][2][5][6]

The structure consists of a butyl group where all hydrogen atoms are replaced by deuterium, with a bromine atom attached to one of the terminal carbon atoms.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Weight 146.07 g/mol [1][2][4][6]
Density 1.359 g/mL at 25 °C[4][7][8]
Boiling Point 100-104 °C[4][7][8]
Melting Point -112 °C[4][7][8]
Flash Point 10 °C (50.0 °F) - closed cup[4][7][8]
Isotopic Purity ≥98 atom % D[2][4][5][7]
Chemical Purity ≥98-99%[2][4][7]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from the established procedure for its non-deuterated analog, 1-bromobutane. The key modification is the use of Butan-1-ol-D10 as the starting material. The reaction proceeds via an Sₙ2 mechanism.

Materials:

  • Butan-1-ol-D10

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • Dilute sodium carbonate solution

  • Anhydrous calcium chloride

  • Ice-water bath

  • Round-bottomed flask

  • Reflux condenser

  • Separating funnel

  • Distillation apparatus

Procedure:

  • In a round-bottomed flask, combine Butan-1-ol-D10, water, and powdered sodium bromide.[9] The flask should be placed in an ice-water bath to manage the exothermic nature of the subsequent step.

  • Slowly and with constant swirling, add concentrated sulfuric acid to the mixture.[9] The slow addition is crucial to prevent excessive heat generation, which could lead to unwanted side reactions like the dehydration of the alcohol.

  • Once the addition is complete, assemble a reflux apparatus and heat the mixture. The reflux allows the reaction to proceed at a controlled temperature without the loss of volatile components. In-situ formation of hydrobromic acid (HBr) occurs, which then reacts with the deuterated butanol.

  • After the reflux period, allow the mixture to cool. Set up a distillation apparatus and distill the mixture to separate the crude this compound.

  • The distillate will contain impurities. Transfer it to a separating funnel and wash it sequentially with water to remove residual acid and some unreacted butanol, followed by a dilute sodium carbonate solution to neutralize any remaining acid.[9]

  • Separate the organic layer (the lower layer, as this compound is denser than water) and dry it over an anhydrous drying agent like calcium chloride.

  • Perform a final distillation to purify the this compound, collecting the fraction that boils in the range of 100-104 °C.[4][7]

Alkylation Reactions

This compound is frequently used as an alkylating agent to introduce a deuterated butyl group into a molecule.[2][10] A common example is the formation of a Grignard reagent, which can then be used in various synthetic applications.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Reaction flask with a condenser and dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up a flame-dried reaction flask under an inert atmosphere.

  • Place magnesium turnings in the flask.

  • Dissolve this compound in anhydrous diethyl ether and place it in the dropping funnel.

  • Add a small amount of the this compound solution to the magnesium. The reaction may need gentle heating or the addition of an iodine crystal to initiate.

  • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the resulting Grignard reagent (D₉-butylmagnesium bromide) can be used in subsequent reactions, such as with ketones, aldehydes, or esters, to introduce the deuterated butyl group.

Visualized Workflows and Reactions

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Butan-1-ol-D10 + NaBr + H2SO4 reflux Reflux start->reflux Heat distill1 Initial Distillation reflux->distill1 Cool wash Wash with H2O & Na2CO3 soln. distill1->wash dry Dry with CaCl2 wash->dry distill2 Final Distillation dry->distill2 end end distill2->end Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Sₙ2 Reaction Mechanism

This compound, as a primary haloalkane, readily undergoes Sₙ2 (bimolecular nucleophilic substitution) reactions.[10] The diagram below shows a generalized Sₙ2 reaction with a nucleophile (Nu⁻).

SN2_Reaction cluster_transition Transition State Nu⁻ Nu⁻ reactant CD₃(CD₂)₃Br ts [Nu···C···Br]⁻ reactant->ts Sₙ2 Attack product CD₃(CD₂)₃Nu leaving_group Br⁻ ts->product ts->leaving_group

Caption: Generalized Sₙ2 reaction of this compound with a nucleophile.

References

An In-Depth Technical Guide to Deuterated 1-Bromobutane (1-Bromobutane-d9)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 98195-36-9

This technical guide provides a comprehensive overview of deuterated 1-bromobutane, specifically 1-bromobutane-d9, for researchers, scientists, and drug development professionals. This document details its physicochemical properties, synthesis, and key applications, including detailed experimental protocols and workflow visualizations.

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below, with data for its non-deuterated (protio) counterpart provided for comparison. The substitution of hydrogen with deuterium results in a higher molecular weight and slight alterations in physical properties.

PropertyThis compound1-Bromobutane (Non-deuterated)
CAS Number 98195-36-9109-65-9
Chemical Formula C₄D₉BrC₄H₉Br
Molecular Weight 146.07 g/mol 137.02 g/mol [1]
Appearance Colorless liquidColorless liquid
Boiling Point 100-104 °C (lit.)101.4 °C
Melting Point -112 °C (lit.)-112 °C
Density 1.359 g/mL at 25 °C1.276 g/mL at 20 °C
Isotopic Purity Typically ≥98 atom % DN/A
Chemical Purity ≥98%≥99%

Synthesis of this compound

This compound is synthesized via a bimolecular nucleophilic substitution (Sₙ2) reaction, analogous to the synthesis of its non-deuterated counterpart. The following protocol is adapted from established methods for the synthesis of 1-bromobutane.[2][3][4]

Experimental Protocol: Synthesis from 1-Butanol-d10

Objective: To synthesize this compound from 1-butanol-d10 with high yield and purity.

Materials:

  • 1-Butanol-d10 (CD₃(CD₂)₃OD)

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deuterium oxide (D₂O) or distilled water

  • Anhydrous calcium chloride (CaCl₂)

  • Ice bath

  • Round-bottom flask, reflux condenser, distillation apparatus, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-butanol-d10, sodium bromide, and water (or D₂O). Cool the flask in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid to the cooled and stirred mixture. The slow addition and cooling are crucial to prevent the oxidation of bromide ions and control the exothermic reaction.

  • Reflux: Once the acid addition is complete, assemble a reflux apparatus and heat the mixture gently for approximately 45-60 minutes. This ensures the reaction proceeds to completion.

  • Distillation: After reflux, reconfigure the apparatus for simple distillation. Distill the crude this compound from the reaction mixture.

  • Workup:

    • Transfer the distillate to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and again with water.

    • Separate the organic layer (this compound is denser than water).

  • Drying and Final Distillation: Dry the organic layer with anhydrous calcium chloride. Decant the dried liquid into a clean distillation apparatus and perform a final distillation to obtain pure this compound.

G cluster_synthesis Synthesis of this compound butanol 1-Butanol-d10 reflux Reflux (45-60 min) butanol->reflux nabr NaBr nabr->reflux h2so4 H2SO4 h2so4->reflux distill1 Simple Distillation reflux->distill1 crude_product Crude this compound distill1->crude_product workup Aqueous Workup (Wash with H2O, NaHCO3) crude_product->workup drying Drying (Anhydrous CaCl2) workup->drying distill2 Final Distillation drying->distill2 final_product Pure this compound distill2->final_product

Caption: Workflow for the synthesis of this compound.

Applications and Experimental Protocols

Deuterated 1-bromobutane is a valuable tool in several areas of chemical and pharmaceutical research.

Mechanistic Studies: Kinetic Isotope Effect in Sₙ2 Reactions

The replacement of hydrogen with deuterium can alter reaction rates, a phenomenon known as the kinetic isotope effect (KIE).[5] Studying the KIE for the Sₙ2 reaction of this compound provides insight into the transition state of the reaction.

Experimental Protocol: Competitive KIE Measurement

This protocol is adapted from a method for a similar long-chain bromoalkane and can be applied to this compound.[5]

Objective: To determine the secondary KIE for the Sₙ2 reaction of this compound with a nucleophile.

Materials:

  • Equimolar mixture of 1-bromobutane and this compound

  • Nucleophile solution (e.g., sodium iodide in acetone)

  • Thermostated reaction vessel

  • GC-MS system

Procedure:

  • Reaction Setup: Prepare a solution of the nucleophile in a suitable solvent and bring it to a constant temperature in a thermostated vessel.

  • Reaction Initiation: Add the equimolar mixture of deuterated and non-deuterated 1-bromobutane to the nucleophile solution to start the reaction.

  • Aliquoting and Quenching: At specific time intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the aliquot to a vial containing cold water and an extraction solvent (e.g., diethyl ether).

  • Sample Preparation: Separate the organic layer, wash it, and dry it.

  • GC-MS Analysis: Analyze the isotopic composition of the unreacted starting material in the organic layer by GC-MS. The ratio of the deuterated to non-deuterated reactant will change over time, and from this change, the KIE can be calculated.

G cluster_kie Kinetic Isotope Effect Workflow reactants Equimolar Mixture: 1-Bromobutane & This compound reaction Sₙ2 Reaction (Constant Temp) reactants->reaction nucleophile Nucleophile (e.g., NaI in Acetone) nucleophile->reaction sampling Time-based Aliquoting & Quenching reaction->sampling extraction Organic Extraction sampling->extraction analysis GC-MS Analysis of Unreacted Substrates extraction->analysis kie_calc KIE Calculation analysis->kie_calc

Caption: Experimental workflow for KIE determination.

Internal Standard in Quantitative Mass Spectrometry

Deuterated compounds are ideal internal standards for quantitative analysis by mass spectrometry due to their chemical similarity and mass difference from their non-deuterated counterparts.[6]

Experimental Protocol: Quantification of an Analyte using this compound as an Internal Standard

This protocol provides a general framework for using this compound as an internal standard for the quantification of a volatile analyte by GC-MS.

Objective: To accurately quantify a target analyte in a sample matrix.

Materials:

  • This compound internal standard (IS) stock solution

  • Analyte stock solution

  • Sample matrix (e.g., plasma, environmental sample)

  • Extraction solvent (e.g., hexane)

  • GC-MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a stock solution of the target analyte.

    • Create a series of calibration standards by spiking a blank matrix with known concentrations of the analyte and a constant concentration of the this compound internal standard.

  • Sample Preparation:

    • To a known volume or weight of the unknown sample, add the same constant amount of the this compound internal standard as used in the calibration standards.

    • Perform an extraction (e.g., liquid-liquid extraction) to isolate the analyte and internal standard from the matrix.

    • Concentrate the extract if necessary.

  • GC-MS Analysis:

    • Analyze the calibration standards and the unknown samples by GC-MS.

    • Monitor at least one characteristic ion for the analyte and one for this compound. The molecular ion of this compound will be at m/z 145 (for ⁷⁹Br) and 147 (for ⁸¹Br), shifted from the 136 and 138 m/z of the non-deuterated form.[7][8]

  • Quantification:

    • For each injection, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Generate a calibration curve by plotting this ratio against the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.

G cluster_is Internal Standard Workflow (GC-MS) sample Unknown Sample is_spike Spike with known amount of this compound sample->is_spike cal_standards Calibration Standards cal_standards->is_spike extraction Sample Extraction is_spike->extraction gcms GC-MS Analysis extraction->gcms ratio_calc Calculate Peak Area Ratio (Analyte / IS) gcms->ratio_calc cal_curve Generate Calibration Curve ratio_calc->cal_curve from Standards quant Quantify Analyte in Sample ratio_calc->quant from Sample cal_curve->quant from Sample

Caption: Workflow for quantification using an internal standard.

Metabolic Tracer Studies

Deuterated compounds can be used as tracers to follow the metabolic fate of molecules in biological systems.[9][10] While 1-bromobutane itself is not a primary metabolite, deuterated butyl groups can be synthetically incorporated into larger drug molecules. The deuterium label then allows for the tracking of the drug and its metabolites.

Conceptual Protocol: Tracing Drug Metabolism

Objective: To identify and quantify the metabolites of a drug containing a deuterated butyl group.

Materials:

  • Investigational drug synthesized with a this compound derived butyl-d9 moiety.

  • In vitro (e.g., liver microsomes) or in vivo (e.g., animal model) metabolic system.

  • LC-MS/MS system.

Procedure:

  • Dosing: Introduce the deuterated drug to the metabolic system (e.g., incubation with microsomes or administration to an animal).

  • Sample Collection: Collect samples at various time points (e.g., microsomal quench, plasma, or urine).

  • Sample Preparation: Extract the drug and its potential metabolites from the biological matrix.

  • LC-MS/MS Analysis: Analyze the extracts. The mass spectrometer can be programmed to specifically look for the parent drug and predicted metabolites containing the deuterium label (a mass shift of +9 amu for the butyl group). The fragmentation pattern of the deuterated butyl group can also be used to confirm the identity of the metabolites.

  • Data Analysis: Identify the deuterated metabolites and quantify their formation over time to understand the metabolic pathways and rates.

This guide provides a foundational understanding of deuterated 1-bromobutane, its synthesis, and its application in advanced research settings. The provided protocols offer a starting point for the practical implementation of this versatile chemical tool.

References

Navigating the Labyrinth of Isotopic Purity: A Technical Guide to 1-Bromobutane-D9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of isotopically labeled compounds is not merely a matter of analytical chemistry; it is a cornerstone of reliable and reproducible research. 1-Bromobutane-D9 (C₄D₉Br), a deuterated analog of 1-bromobutane, serves as a critical building block in organic synthesis and as an internal standard in mass spectrometry-based quantification. Its utility is directly proportional to its isotopic purity and enrichment. This technical guide provides an in-depth exploration of the methodologies used to ascertain these critical quality attributes, presenting detailed experimental protocols and a summary of commercially available product specifications.

Understanding Isotopic Purity and Enrichment

Isotopic purity refers to the percentage of a compound that contains the desired isotope at a specific position. In the case of this compound, it is the proportion of molecules where all nine hydrogen atoms are deuterium. Isotopic enrichment , often expressed as "atom % D," is the percentage of a specific atom that is the desired isotope. For a 99 atom % D enriched this compound, it means that, on average, 99% of the hydrogen positions in the bulk material are occupied by deuterium atoms. It is important to note that isotopic enrichment is not the same as the abundance of the fully deuterated species (D9). A product with 99.5% isotopic enrichment will contain a significant portion of the D9 isotopologue, but also smaller amounts of D8, D7, and other isotopologues.

Quantitative Data Summary

The isotopic purity and enrichment of commercially available this compound are critical parameters for its application. The following table summarizes the specifications from various suppliers.

SupplierProduct NumberStated Isotopic Purity/EnrichmentChemical Purity
Sigma-Aldrich32975998 atom % D≥99% (CP)
Cambridge Isotope Laboratories, Inc.DLM-116998%98%
CDN IsotopesD-117299 atom % DNot specified
EurisotopDLM-1169-598%98%

Experimental Protocols for Isotopic Purity and Enrichment Determination

The determination of isotopic purity and enrichment of this compound primarily relies on two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).[1][2][3] A combination of these methods provides a comprehensive characterization of the isotopic composition.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information and allows for the quantification of both the main compound and its isotopic impurities.[4] A combination of ¹H (proton) and ²H (deuterium) NMR is employed for a thorough analysis.[5][6]

¹H NMR for Isotopic Purity Assessment

By observing the residual proton signals in the ¹H NMR spectrum, one can quantify the amount of non-deuterated or partially deuterated species.[3]

  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[7]

    • Ensure the sample is completely dissolved and free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.

    • For quantitative analysis (qNMR), a certified internal standard of known concentration can be added if absolute quantification is required.[1][8] However, for isotopic purity determination, comparing the integral of the residual proton signal to a known, non-deuterated internal reference or a residual solvent peak can be sufficient.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to achieve good signal dispersion.

    • Use a sufficient number of scans to obtain a high signal-to-noise ratio for the low-intensity residual proton signals.

    • Employ a long relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure complete relaxation of all protons for accurate integration.

  • Data Analysis:

    • Integrate the residual proton signals corresponding to the different positions in the butyl chain of 1-bromobutane.

    • Compare the total integral of the residual proton signals to the integral of a known reference signal (either an internal standard or a residual solvent peak).

    • The percentage of non-deuterated species can be calculated, and from this, the isotopic purity (atom % D) can be determined.

²H NMR for Direct Deuterium Detection

²H NMR directly detects the deuterium nuclei, confirming their presence and chemical environment.[3][9] This technique is particularly useful for highly enriched compounds.[5]

  • Sample Preparation:

    • Sample preparation is similar to that for ¹H NMR. However, since the natural abundance of deuterium is low, a higher concentration of the sample may be beneficial.

  • Data Acquisition:

    • Acquire the ²H NMR spectrum. Note that the resonance frequency of deuterium is much lower than that of protons (e.g., ~61.4 MHz on a 400 MHz spectrometer).[9]

    • Due to the lower gyromagnetic ratio of deuterium, longer acquisition times may be necessary to achieve a good signal-to-noise ratio.[10]

  • Data Analysis:

    • The spectrum will show signals corresponding to the deuterium atoms at different positions in the this compound molecule.

    • The integration of these signals can be used to confirm the deuterium distribution and can be used in conjunction with ¹H NMR data to provide a more accurate determination of isotopic enrichment.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that separates the components of a mixture and provides information about their mass-to-charge ratio (m/z).[3] This allows for the determination of the distribution of isotopologues (molecules that differ only in their isotopic composition).

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[11][12][13]

    • Ensure the sample is free of non-volatile impurities by filtering if necessary.

  • Data Acquisition (GC):

    • Inject a small volume (e.g., 1 µL) of the sample into the GC.

    • Use a non-polar or low-polarity capillary column (e.g., DB-5ms or equivalent) for good separation of the analyte from any impurities.[12]

    • A typical oven temperature program could start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to ensure elution of the compound.

  • Data Acquisition (MS):

    • Use Electron Ionization (EI) as the ionization source.

    • Acquire the mass spectrum in full scan mode to observe the molecular ion and its fragment ions. The molecular ion of this compound will appear at a higher m/z value than its non-deuterated counterpart due to the mass of the nine deuterium atoms. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, which will result in a characteristic M and M+2 isotopic pattern for any bromine-containing fragment.[14]

  • Data Analysis:

    • Examine the mass spectrum for the molecular ion cluster of this compound.

    • Determine the relative intensities of the different isotopologues (D9, D8, D7, etc.) by analyzing the ion signals in the molecular ion region.

    • Correct the raw intensities for the natural abundance of ¹³C.

    • The isotopic enrichment can be calculated from the corrected intensities of the different isotopologues.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures for determining the isotopic purity and enrichment of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Calculation weigh Weigh 5-25 mg of This compound dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) weigh->dissolve filter Filter into NMR tube dissolve->filter H1_acq Acquire ¹H NMR Spectrum (≥400 MHz, long relaxation delay) filter->H1_acq H2_acq Acquire ²H NMR Spectrum filter->H2_acq H1_integrate Integrate residual proton signals H1_acq->H1_integrate H2_integrate Integrate deuterium signals H2_acq->H2_integrate calculate Calculate Isotopic Purity and Enrichment H1_integrate->calculate H2_integrate->calculate

Caption: Workflow for NMR-based analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Calculation dilute Prepare dilute solution (1-10 µg/mL) in volatile solvent (e.g., DCM) gc_sep GC Separation (Non-polar column) dilute->gc_sep ms_ion MS Ionization (EI) & Full Scan Acquisition gc_sep->ms_ion analyze_spec Analyze mass spectrum for molecular ion cluster ms_ion->analyze_spec determine_dist Determine isotopologue distribution (D9, D8, etc.) analyze_spec->determine_dist correct_abund Correct for ¹³C natural abundance determine_dist->correct_abund calculate Calculate Isotopic Enrichment correct_abund->calculate

Caption: Workflow for GC-MS-based analysis of this compound.

Conclusion

The accurate determination of isotopic purity and enrichment is indispensable for the reliable application of this compound in research and development. A multi-technique approach, leveraging the quantitative power of NMR and the sensitivity of GC-MS, provides the most comprehensive characterization. The detailed protocols and workflows presented in this guide offer a robust framework for scientists to ensure the quality and integrity of this vital deuterated reagent, thereby underpinning the validity of their experimental outcomes.

References

An In-depth Technical Guide to the Solubility of 1-Bromobutane-D9 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromobutane-D9. Due to the limited availability of specific quantitative data for the deuterated compound, this guide leverages data from its non-deuterated analogue, 1-bromobutane, to infer its solubility profile. The underlying principles of solubility for haloalkanes are also discussed, alongside a detailed, representative experimental protocol for determining solubility.

Introduction to this compound

This compound (n-butyl-d9 bromide) is the perdeuterated isotopologue of 1-bromobutane.[1] Its chemical formula is CD₃(CD₂)₃Br, and it has a molecular weight of approximately 146.07 g/mol .[1][2][3] It is primarily used in organic synthesis as a source of the deuterated butyl group.[1] Like its non-deuterated counterpart, it is a colorless liquid at room temperature.[4] The physical properties of this compound are very similar to those of 1-bromobutane, with slight differences in density and molecular weight due to the presence of deuterium.

Solubility Profile

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. However, the solubility of its non-deuterated form, 1-bromobutane, is well-documented and provides a strong basis for estimating the solubility of the deuterated compound. The principle of "like dissolves like" governs the solubility of haloalkanes. These compounds are generally soluble in organic solvents due to the similar nature of their intermolecular forces (van der Waals forces), but are only sparingly soluble in water.[5][6]

Qualitative Solubility Data for 1-Bromobutane

The following table summarizes the qualitative solubility of 1-bromobutane in common solvents. It is expected that this compound exhibits a very similar solubility profile.

SolventFormulaTypeSolubilityReference
WaterH₂OPolar ProticInsoluble/Slightly Soluble[4][7][8]
EthanolC₂H₅OHPolar ProticSoluble/Miscible[4][9][10]
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble/Miscible[4][7][9][10]
BenzeneC₆H₆NonpolarSoluble[7]
Acetone(CH₃)₂COPolar AproticMiscible[4]
ChloroformCHCl₃Polar AproticMiscible[4][10]
Carbon TetrachlorideCCl₄NonpolarSlightly Soluble[4]
HexaneC₆H₁₄NonpolarSoluble[7]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on a dynamic method coupled with gas chromatography (GC) for precise measurement.[11]

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (e.g., hexane, ethanol) (high purity, anhydrous)

  • Internal standard (e.g., a non-interfering deuterated alkane)

  • Thermostatically controlled shaker or water bath

  • Calibrated gas-tight syringes

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) with a flame ionization detector (FID) or mass spectrometer (MS)

  • Analytical balance

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions with known concentrations of this compound and a fixed concentration of the internal standard in the chosen solvent.

    • These standards will be used to create a calibration curve.

  • Sample Preparation (Saturated Solution):

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours). The presence of undissolved this compound confirms saturation.

  • Sample Analysis:

    • After equilibrium is reached, allow the solution to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated/cooled syringe to avoid temperature changes that could affect solubility.

    • Dilute the withdrawn sample with a known volume of the solvent containing the internal standard.

    • Analyze the diluted sample by GC-FID or GC-MS.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample based on the peak area ratio of the analyte to the internal standard.

    • Calculate the concentration in the original saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

The following diagram illustrates the experimental workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Standard Solutions (Known [this compound]) F Inject Standards into GC A->F B Prepare Saturated Solution (Excess this compound in Solvent) C Equilibrate at Constant Temperature B->C D Sample Supernatant C->D E Dilute with Internal Standard D->E G Inject Sample into GC E->G H Generate Calibration Curve F->H I Determine Concentration G->I H->I J Calculate Solubility I->J

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationships in Solubility

The solubility of haloalkanes in organic solvents is governed by the balance of intermolecular forces. The following diagram illustrates the logical relationship between molecular properties and solubility.

G cluster_solute This compound (Solute) cluster_solvent Organic Solvent cluster_result Result A Weakly Polar C-Br Bond Nonpolar Alkyl Chain B Van der Waals Forces Dipole-Dipole Interactions A->B leads to E Similar Intermolecular Forces 'Like Dissolves Like' B->E C Nonpolar or Weakly Polar D Van der Waals Forces C->D leads to D->E F High Solubility E->F

Caption: Logical relationship of intermolecular forces and solubility.

Conclusion

References

An In-depth Technical Guide to the Key Differences Between 1-Bromobutane and 1-Bromobutane-D9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of 1-Bromobutane and its deuterated analogue, 1-Bromobutane-D9. The introduction of deuterium atoms into the molecular structure of 1-Bromobutane gives rise to significant, measurable differences in its physicochemical and spectroscopic properties. These differences are harnessed in a variety of scientific applications, from mechanistic studies to use as an internal standard in analytical chemistry.

Core Physicochemical and Spectroscopic Differences

The primary distinction between 1-Bromobutane and this compound lies in the replacement of all nine hydrogen atoms with deuterium atoms. This isotopic substitution results in a notable increase in molecular weight and density. While other physical properties such as boiling and melting points show slight variations, the most significant divergences are observed in their spectroscopic signatures.

Physicochemical Properties
Property1-BromobutaneThis compound
Molecular Formula C₄H₉BrC₄D₉Br
Molecular Weight 137.02 g/mol [1]146.07 g/mol [2][3]
Boiling Point 101-104 °C[4]100-104 °C[5][6]
Melting Point -112 °C-112 °C[5][6]
Density 1.276 g/mL at 25 °C[4]1.359 g/mL at 25 °C[6]
Spectroscopic Analysis

The isotopic substitution of hydrogen with deuterium leads to predictable and significant changes in the spectroscopic data for this compound compared to 1-Bromobutane.

1. Infrared (IR) Spectroscopy:

The most noticeable difference in the IR spectrum is the absence of C-H stretching and bending vibrations in this compound. Instead, C-D stretching vibrations appear at lower wavenumbers (around 2100-2200 cm⁻¹) due to the heavier mass of deuterium.

Vibrational Mode1-Bromobutane Wavenumber (cm⁻¹)This compound Wavenumber (cm⁻¹)
C-H Stretch~2870-2960Absent
C-D StretchAbsent~2100-2200 (predicted)
C-Br Stretch~560-650~560-650

2. Mass Spectrometry (MS):

In mass spectrometry, the molecular ion peak of this compound will be shifted by +9 m/z units compared to 1-Bromobutane due to the nine deuterium atoms. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be present in both spectra, resulting in M+ and M+2 peaks for the molecular ion.[7][8]

Feature1-BromobutaneThis compound
Molecular Ion (M⁺) m/z 136/138m/z 145/147
Base Peak m/z 57 ([C₄H₉]⁺)m/z 66 ([C₄D₉]⁺)

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum of 1-Bromobutane shows characteristic signals for the butyl group protons.[9] In contrast, the ¹H NMR spectrum of this compound will be silent, as there are no protons to detect.

  • ¹³C NMR: The ¹³C NMR spectra will be similar for both compounds, showing four distinct carbon signals. However, the signals in the spectrum of this compound will appear as complex multiplets due to C-D coupling.

  • ²H (Deuterium) NMR: A deuterium NMR spectrum of this compound would show signals corresponding to the different deuterium environments in the molecule.

Experimental Protocols

Synthesis of 1-Bromobutane

1-Bromobutane is commonly synthesized from 1-butanol via an SN2 reaction with sodium bromide and sulfuric acid.[10][11][12]

Materials:

  • 1-Butanol

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

Procedure:

  • In a round-bottom flask, combine 1-butanol and sodium bromide in water.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • Reflux the mixture for 45-60 minutes.

  • Distill the crude 1-bromobutane from the reaction mixture.

  • Wash the distillate with water, then with saturated sodium bicarbonate solution, and finally with water again in a separatory funnel.

  • Dry the organic layer over anhydrous calcium chloride.

  • Perform a final distillation to purify the 1-bromobutane, collecting the fraction boiling between 101-104 °C.

Synthesis of this compound (Adapted from a general method for deuterated alkanes)

The synthesis of this compound can be achieved by first preparing deuterated butanol (butanol-d10) and then converting it to the corresponding bromide.

Part 1: Synthesis of Butanol-d10 from Butyric Acid-d7

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend lithium aluminum deuteride (LiAlD₄) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C.

  • Dissolve butyric acid-d7 in anhydrous diethyl ether and add it dropwise to the LiAlD₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the dropwise addition of D₂O.

  • Extract the butanol-d10 with diethyl ether, dry the organic layer, and purify by distillation.

Part 2: Synthesis of this compound from Butanol-d10

  • Follow the same procedure as for the synthesis of 1-Bromobutane, substituting butanol-d10 for 1-butanol.

Key Applications and the Role of Isotopic Labeling

The primary application of this compound is as a synthetic intermediate for the introduction of a deuterated butyl group into a molecule.[2][13] This is particularly useful in:

  • Mechanistic Studies: The kinetic isotope effect (KIE) can be studied to elucidate reaction mechanisms. The rate of a reaction involving the cleavage of a C-D bond is typically slower than that of a C-H bond. By comparing the reaction rates of 1-Bromobutane and this compound in nucleophilic substitution reactions, one can gain insight into the transition state of the rate-determining step. A significant primary KIE (kH/kD > 1) would suggest that the C-H/C-D bond is broken in the rate-determining step, which is characteristic of an E2 elimination pathway, whereas a secondary KIE (kH/kD ≈ 1) is expected for an SN2 reaction where the C-Br bond is broken.

  • Internal Standards in Mass Spectrometry: Due to its similar chemical behavior to 1-Bromobutane but distinct mass, this compound is an excellent internal standard for quantitative analysis by GC-MS or LC-MS. It co-elutes with the analyte but is easily distinguished by its mass, allowing for accurate quantification.

Visualizing the Differences

Molecular Structures

Caption: Molecular structures of 1-Bromobutane and this compound.

Experimental Workflow: Use as an Internal Standard

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Analyte Sample (containing 1-Bromobutane) Mixed_Sample Mixed Sample Sample->Mixed_Sample Standard Known amount of This compound Standard->Mixed_Sample GCMS GC-MS or LC-MS Analysis Mixed_Sample->GCMS Chromatogram Chromatogram with two mass-differentiated peaks GCMS->Chromatogram Quantification Quantification based on peak area ratios Chromatogram->Quantification

Caption: Workflow for using this compound as an internal standard.

Signaling Pathway: SN2 Reaction and Kinetic Isotope Effect

G cluster_reaction SN2 Reaction cluster_kie Kinetic Isotope Effect Reactants Nu⁻ + R-X Transition_State [Nu---R---X]⁻ (Transition State) Reactants->Transition_State Products Nu-R + X⁻ Transition_State->Products Rate_Comparison kH / kD > 1 (Primary KIE) for E2 kH / kD ≈ 1 (Secondary KIE) for SN2 Transition_State->Rate_Comparison  Probes transition  state structure CH_Bond C-H Bond (in R-X) CH_Bond->Rate_Comparison CD_Bond C-D Bond (in deuterated R-X) CD_Bond->Rate_Comparison

Caption: SN2 reaction pathway and the principle of the kinetic isotope effect.

References

Commercial Suppliers and Technical Guide for High-Purity 1-Bromobutane-D9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring high-purity 1-Bromobutane-D9, several commercial suppliers offer this deuterated compound with varying specifications. This technical guide provides a summary of available suppliers, a plausible experimental protocol for its synthesis, and key quality control methodologies.

Commercial Supplier Summary

The following table summarizes key quantitative data for this compound available from various commercial suppliers. This information is crucial for selecting the appropriate grade of material for specific research and development needs.

SupplierIsotopic Purity (atom % D)Chemical PurityCAS NumberNotes
--INVALID-LINK--99Not specified98195-36-9Certificate of Analysis available.[1]
--INVALID-LINK--98≥99% (CP)98195-36-9Certificate of Analysis available for specific lots.[2][3]
--INVALID-LINK--9898%98195-36-9Sold through distributors like Fisher Scientific.[4][5][6]
--INVALID-LINK--Not specifiedNot specified98195-36-9For research use only.[7][8]
--INVALID-LINK--Not specifiedNot specified98195-36-9Accompanied by a Certificate of Analysis.[9][10]
--INVALID-LINK--Not specifiedNot specified98195-36-9Provides reference standards.[11]

Experimental Protocols

While specific proprietary synthesis and purification protocols for high-purity this compound are not publicly disclosed by suppliers, a representative experimental procedure can be adapted from established methods for the synthesis of non-deuterated 1-bromobutane. The key modification would be the use of deuterated starting materials.

Representative Synthesis of this compound

This protocol is based on the nucleophilic substitution of a deuterated butanol with a bromide source.

Materials:

  • Butan-1-ol-D10 (or a suitably deuterated butanol)

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deuterated water (D₂O)

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • Reaction Setup: In a round-bottomed flask, combine Butan-1-ol-D10, sodium bromide, and deuterated water. The flask is placed in an ice bath to manage the exothermic reaction.[9][12]

  • Acid Addition: Slowly add concentrated sulfuric acid to the cooled and stirred mixture. The slow addition is crucial to control the temperature and prevent side reactions.[9][12]

  • Reflux: After the addition of acid is complete, the mixture is heated to reflux for approximately 45-60 minutes. This provides the necessary energy to drive the SN2 reaction to completion.

  • Distillation: The crude this compound is isolated from the reaction mixture by distillation.[10][12]

  • Workup and Purification:

    • The distillate is washed sequentially with water, concentrated sulfuric acid (to remove unreacted alcohol and ether byproducts), and a sodium bicarbonate or sodium hydroxide solution (to neutralize any remaining acid).[4][9][10]

    • The organic layer is then dried over a suitable drying agent, such as anhydrous calcium chloride.[9][10]

    • Final purification is achieved by a second distillation, collecting the fraction boiling at the expected temperature for this compound.[4][12]

Quality Control Methodologies

Ensuring the high purity of this compound is critical for its application in drug development and research. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (Proton NMR): This technique is used to determine the chemical purity and the degree of deuteration. In a high-purity sample of this compound, the proton signals corresponding to the butyl chain should be absent or significantly diminished. The presence of residual proton signals allows for the quantification of non-deuterated or partially deuterated impurities.

    • ²H NMR (Deuterium NMR): This method directly detects the deuterium nuclei, providing information about the positions and extent of deuteration.

    • ¹³C NMR (Carbon-13 NMR): This can be used to confirm the carbon skeleton of the molecule and to identify any carbon-containing impurities.

  • Mass Spectrometry (MS):

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile impurities and determining the isotopic distribution. The mass spectrum of this compound will show a characteristic molecular ion peak cluster corresponding to the different bromine isotopes (⁷⁹Br and ⁸¹Br) and the deuterated butyl fragment. The presence of ions at lower masses can indicate the presence of partially deuterated or non-deuterated species. The relative intensities of these peaks are used to calculate the isotopic enrichment.[13]

Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical steps involved in the synthesis and purification of high-purity this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start Materials: Butan-1-ol-D10, NaBr, H₂SO₄, D₂O reaction Reaction Mixture start->reaction reflux Reflux reaction->reflux distillation1 Crude Distillation reflux->distillation1 washing Sequential Washing (H₂O, H₂SO₄, NaHCO₃) distillation1->washing drying Drying (anhydrous CaCl₂) washing->drying distillation2 Final Distillation drying->distillation2 end_product High-Purity This compound distillation2->end_product

Caption: A logical workflow for the synthesis and purification of this compound.

Experimental Workflow for Quality Control

This diagram outlines the key steps in the quality control analysis of the final this compound product.

QC_Workflow cluster_analysis Analytical Testing cluster_data_evaluation Data Evaluation start Final Product: This compound nmr NMR Spectroscopy (¹H, ²H, ¹³C) start->nmr gcms GC-MS Analysis start->gcms purity_determination Determination of: - Isotopic Purity - Chemical Purity - Impurity Profile nmr->purity_determination gcms->purity_determination coa Certificate of Analysis Generation purity_determination->coa

Caption: An experimental workflow for the quality control of this compound.

References

1-Bromobutane-D9: A Comprehensive Technical Guide to Material Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive material safety data sheet (MSDS) information for 1-Bromobutane-D9. The following sections detail the chemical and physical properties, toxicological data, safe handling and storage protocols, and emergency procedures. This document is intended to serve as an essential resource for researchers, scientists, and professionals in drug development who handle this compound.

Section 1: Chemical and Physical Properties

This compound, the deuterated analogue of 1-bromobutane, is a colorless liquid. While its chemical reactivity is similar to its non-deuterated counterpart, the isotopic labeling makes it a valuable tool in various research applications, particularly in mechanistic studies and as an internal standard.[1] The key physical and chemical properties are summarized in the table below.

PropertyValue
Chemical Formula C₄D₉Br
Molecular Weight 146.07 g/mol [2]
CAS Number 98195-36-9[2]
Appearance Colorless liquid[3]
Boiling Point 100-104 °C[4]
Melting Point -112 °C[5]
Density 1.27 g/cm³ at 20°C[4]
Flash Point 10 °C (50 °F)[4]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and ether.[3]
Vapor Pressure 40.3 mmHg at 25°C

Section 2: Toxicological Information

The toxicological profile of this compound is considered analogous to that of 1-bromobutane. It is a hazardous substance that can cause significant health effects through various routes of exposure. It is irritating to the skin, eyes, and respiratory system.[4] Prolonged or repeated exposure may cause damage to organs, particularly the liver.[6]

Toxicity DataValueSpecies
LD50 (Oral) 2761 mg/kg[7]Rat[7]
Carcinogenicity Suspected of causing cancer.[2]Not specified
Reproductive Toxicity May damage fertility or the unborn child.[2]Not specified

Section 3: Hazard Identification and Classification

This compound is classified as a highly flammable liquid and vapor. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. It is also suspected of causing cancer and may damage fertility or the unborn child.[2]

GHS Hazard Pictograms:

  • Flame: Flammable

  • Exclamation Mark: Irritant, Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant

  • Health Hazard: Carcinogen, Mutagen, Reproductive Toxicity, Respiratory Sensitizer, Target Organ Toxicity, Aspiration Toxicity

  • Environment: Hazardous to the Aquatic Environment

Hazard Statements (H-Statements):

  • H225: Highly flammable liquid and vapor.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

  • H351: Suspected of causing cancer.[2]

  • H360FD: May damage fertility. May damage the unborn child.[2]

  • H373: May cause damage to organs through prolonged or repeated exposure.[2]

  • H411: Toxic to aquatic life with long lasting effects.[7]

Precautionary Statements (P-Statements):

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[7]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

  • P273: Avoid release to the environment.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Section 4: Experimental Protocols

Safe Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls:

  • All work with this compound must be conducted in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

Weighing and Preparing a Solution of a Volatile Liquid

This protocol outlines the steps for safely weighing and preparing a solution of a volatile and hazardous liquid like this compound.

Materials:

  • This compound

  • Appropriate solvent

  • Enclosed analytical balance or a balance in a chemical fume hood

  • Gastight syringe or calibrated micropipette with appropriate tips

  • Volumetric flask with a stopper

  • Secondary container

Procedure:

  • Ensure the chemical fume hood is functioning correctly.

  • Don the appropriate PPE as described in section 4.1.

  • Tare a sealed vial or container on the analytical balance.

  • Inside the fume hood, use a gastight syringe or a calibrated micropipette to transfer the desired volume of this compound into the tared container.

  • Seal the container immediately to minimize the release of vapors.

  • Re-weigh the sealed container to determine the exact mass of the transferred liquid.

  • In the fume hood, carefully unseal the container and add the appropriate solvent to dissolve the this compound.

  • If preparing a solution of a specific concentration, transfer the dissolved compound to a volumetric flask and dilute to the mark with the solvent.

  • Stopper the flask and invert several times to ensure homogeneity.

  • Label the prepared solution clearly with the compound name, concentration, solvent, date, and your initials.

Section 5: Chemical Incompatibility and Storage

Proper storage and an understanding of chemical incompatibilities are crucial to prevent hazardous reactions.

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[8]

  • Store in a designated flammables cabinet.[8]

Chemical Incompatibility:

This compound is incompatible with the following substances and may react violently:

  • Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides)[9]

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)[10]

  • Reactive Metals: (e.g., potassium, sodium, magnesium)[9]

Chemical_Incompatibility cluster_incompatible Incompatible With cluster_product This compound Strong Oxidizing Agents Strong Oxidizing Agents Strong Bases Strong Bases Reactive Metals Reactive Metals This compound This compound This compound->Strong Oxidizing Agents Violent Reaction This compound->Strong Bases Violent Reaction This compound->Reactive Metals Violent Reaction

Caption: Chemical incompatibility diagram for this compound.

Section 6: Emergency Procedures

Spill Response

In the event of a spill, immediate and appropriate action is necessary to mitigate the hazards.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_major_spill Major Spill Response cluster_minor_spill Minor Spill Response A Spill Occurs B Assess Spill Size and Risk A->B C Is the spill large or unmanageable? B->C D Evacuate the Area C->D Yes H Alert Others in the Immediate Area C->H No E Alert Others and Supervisor D->E F Call Emergency Services E->F G Provide Information to Responders F->G I Don Appropriate PPE H->I J Contain the Spill with Absorbent Material I->J K Collect Contaminated Material into a Sealed Container J->K L Decontaminate the Spill Area K->L M Dispose of Waste as Hazardous Material L->M

Caption: Workflow for responding to a this compound spill.

Detailed Spill Cleanup Procedure for Flammable Liquids:

  • Alert Personnel: Immediately alert everyone in the vicinity of the spill.

  • Evacuate if Necessary: For large spills or if you are unsure of the hazard, evacuate the area and call for emergency assistance.

  • Eliminate Ignition Sources: Turn off all nearby ignition sources, such as hot plates, open flames, and electrical equipment.

  • Ventilate the Area: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the appropriate personal protective equipment as outlined in section 4.1.

  • Contain the Spill: Use a spill kit with absorbent materials (such as vermiculite or commercial sorbents) to dike the spill and prevent it from spreading.[11]

  • Absorb the Liquid: Apply absorbent material over the spill, working from the outside in.

  • Collect Waste: Carefully collect the saturated absorbent material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Waste: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste according to your institution's guidelines.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

The Pivotal Role of Deuterated Organobromine Compounds in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterated organobromine compounds have emerged as indispensable tools across a spectrum of scientific research, from fundamental mechanistic studies to the development of novel therapeutics. The strategic substitution of hydrogen with its heavier, stable isotope, deuterium, imparts unique physicochemical properties that researchers can exploit to gain deeper insights into complex chemical and biological processes. This technical guide provides an in-depth exploration of the primary uses of deuterated organobromine compounds, complete with experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Core Applications in Research and Development

The utility of deuterated organobromine compounds is principally centered around several key applications: enhancing drug efficacy and safety, serving as superior analytical standards, and elucidating complex chemical reaction mechanisms.

Enhancing Pharmaceutical Viability through the Kinetic Isotope Effect

In drug discovery and development, the "deuterium switch" is a powerful strategy to improve the pharmacokinetic profile of a drug candidate.[1][2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[3] This difference in bond strength leads to the Kinetic Isotope Effect (KIE) , where the cleavage of a C-D bond is slower than that of a C-H bond if it is the rate-determining step in a reaction.[3]

Many drug molecules, including those containing organobromine moieties, undergo metabolic degradation mediated by enzymes like the Cytochrome P450 family, which often involves the cleavage of C-H bonds.[4] By selectively replacing hydrogen with deuterium at these metabolically vulnerable sites, the rate of metabolism can be significantly reduced.[1] This can lead to:

  • Increased Metabolic Stability and Prolonged Half-life: The drug remains in the body for a longer duration, potentially allowing for less frequent dosing and improved patient compliance.[5]

  • Increased Systemic Exposure (AUC): A higher concentration of the active drug is available to exert its therapeutic effect.[5]

  • Reduced Formation of Toxic Metabolites: By slowing down certain metabolic pathways, the formation of harmful byproducts can be minimized.[6]

Deuterated organobromine compounds, such as deuterated bromobenzene, serve as critical building blocks in the synthesis of these next-generation pharmaceuticals.[7]

Table 1: Comparative Pharmacokinetic Parameters of a Deuterated vs. Non-Deuterated Drug

ParameterNon-Deuterated Drug (Parent Compound)Deuterated Drug (d3-Analog)Fold Change
In vitro Intrinsic Clearance (CLint) in human liver microsomes (µL/min/mg)15.84.33.7-fold lower
In vivo Half-life (t½) in rats (hours)2.55.12.0-fold higher
In vivo Area Under the Curve (AUC₀₋t) in rats (ng·h/mL)4,3208,7302.0-fold higher
In vivo Maximum Concentration (Cmax) in rats (ng/mL)1,2501,6901.4-fold higher

Data presented is illustrative and based on a representative study comparing a deuterated compound to its non-deuterated analog.[8]

High-Fidelity Analysis: NMR Solvents and Mass Spectrometry Internal Standards

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the signals from protonated solvents can overwhelm the signals from the analyte of interest. Deuterated solvents, in which hydrogen atoms are replaced with deuterium, are therefore essential.[9] Deuterium resonates at a different frequency and does not produce signals in the proton NMR spectrum, providing a "clean" background for the analysis of the compound of interest.[9] Deuterated organobromine compounds, such as bromobenzene-d5, are used as NMR solvents for the analysis of complex molecules, especially when specific solubility properties are required.[10]

Table 2: Properties of Bromobenzene-d5 as an NMR Solvent

PropertyValue
Chemical Formula C₆D₅Br
CAS Number 4165-57-5
Molecular Weight 162.04 g/mol
Isotopic Purity ≥99.5 atom % D
Density 1.539 g/mL at 25 °C
Boiling Point 156 °C

Data sourced from commercial suppliers.[11]

Mass Spectrometry (MS): In quantitative bioanalysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard for accuracy and precision.[12][13] Deuterated compounds are ideal internal standards because they are chemically identical to the analyte and thus exhibit the same behavior during sample preparation, chromatography, and ionization.[13] However, due to their higher mass, they can be distinguished from the analyte by the mass spectrometer.[13] A deuterated organobromine compound can be used as an internal standard for the quantification of its non-deuterated counterpart or a structurally similar organobromine-containing analyte.[12] This allows for the correction of variability in sample extraction, matrix effects, and instrument response, leading to highly reliable data.[14]

Elucidating Reaction Mechanisms with the Kinetic Isotope Effect

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating the mechanisms of chemical reactions.[15] By comparing the reaction rates of a compound and its deuterated isotopologue, researchers can determine whether a specific C-H bond is broken in the rate-determining step of the reaction.[15] For reactions involving organobromine compounds, such as nucleophilic substitution or elimination reactions, deuteration at specific positions can provide crucial insights into the transition state of the reaction.[7][16] A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is being broken in the slowest step of the reaction.[15]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay

This protocol outlines a typical experiment to compare the metabolic stability of a deuterated organobromine compound and its non-deuterated parent.[3][5]

Objective: To determine the rate of disappearance of a deuterated compound compared to its non-deuterated analog in the presence of liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds (deuterated and non-deuterated organobromine compounds, 10 mM stock solutions in DMSO)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile with a suitable internal standard for quenching and protein precipitation

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL. Prepare working solutions of the test and control compounds at 1 µM in phosphate buffer.

  • Incubation: In a 96-well plate, add the microsomal suspension. Add the working solutions of the test and control compounds. Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is time point t=0.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method. Monitor the specific precursor-to-product ion transitions for the deuterated compound, the non-deuterated parent, and the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Protocol 2: Synthesis of Bromobenzene-d5

This protocol is a representative method for the synthesis of bromobenzene-d5 from benzene-d6.

Objective: To synthesize bromobenzene-d5 via electrophilic aromatic substitution.

Materials:

  • Benzene-d6 (C₆D₆)

  • Liquid bromine (Br₂)

  • Iron filings (Fe)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-neck flask equipped with a reflux condenser and a dropping funnel, place benzene-d6 and iron filings.

  • Bromination: Slowly add liquid bromine dropwise to the flask. An exothermic reaction should commence.

  • Heating: After the addition is complete, gently heat the mixture to reflux for 2-3 hours until the evolution of HBr gas ceases and the color of bromine disappears.

  • Quenching and Extraction: Cool the reaction mixture to room temperature. Slowly add water to quench the reaction. Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the organic layer sequentially with water, a dilute solution of sodium thiosulfate (to remove any remaining bromine), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by distillation to obtain pure bromobenzene-d5.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows where deuterated organobromine compounds are utilized.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing BiologicalSample Biological Sample (e.g., Plasma, Urine) AddIS Add Deuterated Organobromine IS BiologicalSample->AddIS Extraction Protein Precipitation & Extraction AddIS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometry Detection (MRM) Ionization->Detection Integration Peak Integration (Analyte & IS) Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: Workflow for Bioanalysis using a Deuterated Organobromine Internal Standard.

G ParentDrug Organobromine Drug Metabolism_Parent Metabolism (C-H Bond Cleavage) ParentDrug->Metabolism_Parent k_H (fast) DeuteratedDrug Deuterated Organobromine Drug Metabolism_Deuterated Metabolism (C-D Bond Cleavage) DeuteratedDrug->Metabolism_Deuterated k_D (slow) FastClearance Fast Clearance Shorter Half-life Metabolism_Parent->FastClearance KIE Kinetic Isotope Effect (KIE) k_H / k_D > 1 SlowClearance Slow Clearance Longer Half-life Metabolism_Deuterated->SlowClearance

Caption: The Kinetic Isotope Effect in Drug Metabolism.

Conclusion

Deuterated organobromine compounds are far more than mere chemical curiosities; they are enabling tools that provide profound advantages in pharmaceutical development and analytical sciences. Their ability to favorably alter drug metabolism through the kinetic isotope effect offers a proven pathway to creating safer and more effective medicines. In the analytical laboratory, their utility as non-interfering NMR solvents and as highly accurate internal standards for mass spectrometry is unparalleled. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively leverage these powerful molecules to advance their scientific objectives.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 1-Bromobutane-D9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 1-bromobutane-d9 from 1-butanol-d10 via a bimolecular nucleophilic substitution (SN2) reaction. The use of deuterated compounds, such as this compound, is crucial in mechanistic studies, as tracers in metabolic research, and for enhancing the pharmacokinetic profiles of drug candidates through the kinetic isotope effect. This protocol details the in situ generation of hydrobromic acid from sodium bromide and sulfuric acid to facilitate the conversion of the deuterated primary alcohol to the corresponding alkyl halide.[1][2] The procedure includes reaction setup, purification, and characterization, along with expected yields and relevant analytical data.

Introduction

The synthesis of isotopically labeled compounds is a fundamental requirement for numerous applications in chemical and pharmaceutical sciences. Deuterium-labeled molecules are particularly valuable for elucidating reaction mechanisms, understanding metabolic pathways, and improving the metabolic stability of pharmaceuticals. The SN2 reaction is a cornerstone of organic synthesis, allowing for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including alkyl halides.[3] In this application, we describe the synthesis of this compound, a perdeuterated organobromine compound, from 1-butanol-d10 using a robust and scalable SN2 protocol.[4]

Reaction and Mechanism

The conversion of 1-butanol-d10 to this compound proceeds through an SN2 mechanism.[3][5] The reaction is initiated by the in situ formation of hydrobromic acid (HBr) from sodium bromide (NaBr) and concentrated sulfuric acid (H₂SO₄).[1][2] The strong acid protonates the hydroxyl group of the 1-butanol-d10, converting it into a good leaving group (D₂O).[1][6] Subsequently, the bromide ion (Br⁻) acts as a nucleophile, attacking the electrophilic carbon atom in a concerted backside attack, displacing the water molecule and forming the this compound product.[3][7]

SN2_Mechanism cluster_0 Protonation of Alcohol cluster_1 Nucleophilic Attack CD3(CD2)3OD CD3(CD2)3OD Protonated_Alcohol CD3(CD2)3ODH⁺ CD3(CD2)3OD->Protonated_Alcohol + H⁺ H+ H⁺ Br- Br⁻ Transition_State [Br⋯CD2(CD2)2CD3⋯ODH]⁻ (Transition State) Br-->Transition_State Protonated_Alcohol_2 CD3(CD2)3ODH⁺ Protonated_Alcohol_2->Transition_State Product BrCD2(CD2)2CD3 Transition_State->Product H2O D₂O Transition_State->H2O

Caption: SN2 reaction mechanism for the synthesis of this compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityNotes
1-Butanol-d1084.185.0 gLimiting reagent
Sodium Bromide (NaBr)102.897.5 gSource of bromide ions
Concentrated Sulfuric Acid (H₂SO₄)98.087.5 mLCatalyst and dehydrating agent[5]
Deionized Water18.027.5 mL + for washingSolvent and for work-up
Saturated Sodium Bicarbonate (NaHCO₃) Solution-As neededFor neutralization
Saturated Sodium Chloride (NaCl) Solution (Brine)-As neededFor washing
Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)-As neededDrying agent[1]
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle or sand bath

  • Separatory funnel

  • Distillation apparatus

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Ice bath

Procedure

Reaction Setup and Reflux

  • To a 50 mL round-bottom flask, add 7.5 g of sodium bromide and 7.5 mL of deionized water. Swirl to dissolve.

  • Add 5.0 g of 1-butanol-d10 to the flask.

  • Cool the flask in an ice bath.

  • Slowly and with constant swirling, add 7.5 mL of concentrated sulfuric acid dropwise to the mixture.[5] The addition is exothermic and should be controlled to prevent excessive heat generation.

  • Add a few boiling chips to the flask and assemble a reflux apparatus.

  • Heat the mixture to a gentle reflux and maintain for 45-60 minutes.[8] During this time, the reaction mixture may separate into two layers.

Work-up and Purification

  • After the reflux period, allow the mixture to cool to room temperature.

  • Rearrange the apparatus for simple distillation and distill the mixture, collecting the crude this compound. The product will co-distill with water.

  • Transfer the distillate to a separatory funnel. Two layers will be observed; the lower, denser layer is the organic product.

  • Wash the organic layer sequentially with:

    • 10 mL of water to remove some of the unreacted alcohol and sulfuric acid.

    • 10 mL of cold, concentrated sulfuric acid to remove any remaining 1-butanol-d10 and dibutyl ether byproduct.[5]

    • 10 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release any pressure buildup.

    • 10 mL of saturated sodium chloride solution (brine) to remove excess water.

  • Separate and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Dry the crude product with anhydrous calcium chloride or sodium sulfate.[1] Swirl the flask and let it stand for 10-15 minutes.

  • Decant or filter the dried liquid into a clean, dry round-bottom flask for final distillation.

Final Distillation

  • Set up a simple distillation apparatus.

  • Carefully distill the dried product, collecting the fraction that boils between 101-104 °C.

  • Weigh the purified product and calculate the percentage yield.

Data Presentation

ParameterValue
Reactant 1-Butanol-d10
Molecular Weight ( g/mol )84.18
Product This compound
Molecular Weight ( g/mol )146.07[4][9]
Yield
Theoretical Yield (g)8.68 g
Expected Actual Yield6.5 - 7.4 g (Assuming a 75-85% yield based on similar non-deuterated reactions)[10]
Physical Properties
AppearanceColorless liquid[5]
Boiling Point101-104 °C
Spectroscopic Data
IR Spectroscopy (cm⁻¹)C-D stretching: ~2100-2250, C-Br stretching: ~550-750.[11] The characteristic O-H stretch from the starting material (around 3300 cm⁻¹) should be absent.
Mass Spectrometry (m/z)The molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 145 and 147, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[12] Fragmentation will show loss of Br to give a peak at m/z 66 (C₄D₉⁺).

Experimental Workflow

G A 1. Mix 1-Butanol-d10, NaBr, and H₂O in a flask B 2. Cool in an ice bath A->B C 3. Slowly add concentrated H₂SO₄ B->C D 4. Reflux for 45-60 minutes C->D E 5. Cool and distill the crude product D->E F 6. Transfer to separatory funnel E->F G 7. Wash with H₂O, H₂SO₄, NaHCO₃, and Brine F->G H 8. Dry the organic layer with CaCl₂ or Na₂SO₄ G->H I 9. Purify by final distillation H->I J 10. Characterize the final product (this compound) I->J

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid is extremely corrosive and will cause severe burns upon contact.[8] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 1-Bromobutane is flammable and an irritant. Handle with care.

  • The reaction can generate gaseous HBr, which is corrosive and toxic. Ensure proper ventilation.[5]

This detailed protocol provides a reliable method for the synthesis of this compound, a valuable tool for researchers in various scientific disciplines. The procedure is based on a well-established SN2 reaction and can be adapted for different scales as needed.

References

Application Notes & Protocols: Utilizing 1-Bromobutane-D9 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In quantitative mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), achieving high accuracy and precision is essential for reliable results in research and drug development. The use of a stable isotope-labeled internal standard (IS) is the gold standard for correcting variations during sample preparation and instrumental analysis.[1] Deuterated standards, which are chemically almost identical to the analyte but have a higher mass, are ideal for this purpose.[1] 1-Bromobutane-D9, the perdeuterated form of 1-bromobutane, serves as an excellent internal standard for the quantification of volatile and semi-volatile organic compounds, especially other alkyl halides or molecules with similar physicochemical properties. Its near-identical chromatographic behavior and extraction efficiency to its non-deuterated counterpart ensure accurate normalization of results.[1][2]

This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in mass spectrometry.

Physicochemical Properties of 1-Bromobutane and its Deuterated Analog

A thorough understanding of the properties of both the analyte and the internal standard is crucial for method development.

Property1-Bromobutane (Analyte Analog)This compound (Internal Standard)Reference
Molecular Formula C₄H₉BrC₄D₉Br (CD₃(CD₂)₃Br)[3]
Molecular Weight ~137.02 g/mol ~146.07 g/mol [4][5]
CAS Number 109-65-998195-36-9[3][6]
Boiling Point 101-102 °CNot specified, expected to be slightly lower than the protiated form.[7][8]
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.[4]Insoluble in water; soluble in organic solvents.
Purity >98% (Typical)≥98%[5][8]

Principle of Isotope Dilution Mass Spectrometry

The core principle behind using this compound is Isotope Dilution Mass Spectrometry (IDMS). A known quantity of the deuterated standard is added to the sample at the earliest stage of preparation.[1] This "spike" ensures that any analyte loss or variation during extraction, derivatization, or injection is mirrored by the internal standard. The mass spectrometer distinguishes between the analyte and the deuterated standard based on their mass difference.[1] Quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area, which remains constant despite procedural variations, leading to highly accurate and precise measurements.[2]

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Unknown Sample (Analyte) Spike Add Known Amount of This compound (IS) Sample->Spike Extract Extraction / Cleanup Spike->Extract Spiked_Sample Processed Sample (Analyte + IS) Extract->Spiked_Sample GCMS GC-MS Injection Spiked_Sample->GCMS Detect Mass Detection (Analyte & IS ions) GCMS->Detect Ratio Calculate Peak Area Ratio (Analyte / IS) Detect->Ratio Cal Compare to Calibration Curve Ratio->Cal Result Accurate Concentration of Analyte Cal->Result

Caption: Workflow for quantification using a deuterated internal standard.

Experimental Protocols

This section outlines a general protocol for using this compound as an internal standard for the quantification of a target analyte (e.g., a volatile organic compound) by GC-MS.

Preparation of Standards and Reagents
  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the target analyte and dissolve it in 10 mL of a suitable solvent (e.g., Methanol, Hexane).

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock Solution. Each calibration standard must be spiked with a constant, known concentration of the Internal Standard Stock Solution. The final IS concentration should be in the mid-range of the expected analyte concentrations.[2][9]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to validate the calibration curve.

Sample Preparation
  • Sample Collection: Collect the sample matrix (e.g., water, soil, biological fluid).

  • Internal Standard Spiking: To a known volume or weight of the sample, add a precise volume of the this compound working solution. This should be the very first step to account for all subsequent variability.[1]

  • Extraction: Perform an appropriate extraction based on the sample matrix and analyte properties (e.g., liquid-liquid extraction, solid-phase extraction, or headspace analysis).

  • Derivatization (If Necessary): For some analytes, derivatization may be required to improve volatility and thermal stability for GC-MS analysis.[9]

  • Final Volume Adjustment: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for GC-MS injection.[9]

GC-MS Instrumentation and Analysis

The following are typical GC-MS parameters that should be optimized for the specific analyte and instrument.

ParameterTypical Setting
GC Column DB-5ms, HP-5ms, or similar non-polar capillary column (30 m x 0.25 mm, 0.25 µm)
Injection Mode Splitless (for trace analysis) or Split
Inlet Temperature 250 °C
Oven Program Initial 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Mode: For high sensitivity and specificity, SIM mode is recommended. Monitor at least two characteristic ions for the analyte and for this compound.

  • 1-Bromobutane (unlabeled): The mass spectrum shows characteristic molecular ion peaks at m/z 136 and 138 due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio.[10][11] A primary fragment ion is often seen at m/z 57 ([C₄H₉]⁺).[11][12]

  • This compound (IS): The molecular ion peaks will be shifted by +9 Da to m/z 145 and 147. The corresponding butyl fragment will be at m/z 66 ([C₄D₉]⁺).

Rationale for Internal Standard Selection cluster_ideal Ideal Internal Standard Properties cluster_solution This compound as a Solution P1 Chemically & Structurally Similar to Analyte S1 Identical structure, slight mass difference P1->S1 P2 Co-elutes with Analyte S2 Near-identical retention time and extraction recovery P2->S2 P3 Does Not Interfere with Analyte Signal S3 Mass difference (≥9 Da) ensures clear separation in MS P3->S3 P4 Not Naturally Present in Sample S4 Synthetic compound, absent in samples P4->S4

Caption: Logical relationship for choosing this compound as an IS.

Data Analysis and Representative Results

Calibration Curve Construction
  • Analyze the prepared calibration standards using the optimized GC-MS method.

  • For each standard, calculate the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area).

  • Plot the peak area ratio (y-axis) against the analyte concentration (x-axis).

  • Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²), which should ideally be >0.99.

Sample Quantification
  • Analyze the prepared unknown samples.

  • Calculate the peak area ratio for each sample.

  • Use the regression equation from the calibration curve to calculate the concentration of the analyte in the sample.

Representative Quantitative Data

The table below shows hypothetical data for the quantification of an analyte using this compound as the internal standard.

Sample IDAnalyte Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)
Cal Std 11.010,500101,0000.104-
Cal Std 25.052,000105,0000.495-
Cal Std 310.0101,500103,0000.985-
Cal Std 450.0505,000102,0004.951-
Cal Std 5100.0998,000101,5009.833-
QC Low 2.525,600103,5000.2472.4
QC Mid 25.0251,000102,8002.44224.8
QC High 75.0745,000101,2007.36274.9
Unknown 1 -154,300104,1001.48214.9
Unknown 2 -45,900102,5000.4484.5

This compound is a highly effective internal standard for the quantitative analysis of volatile and semi-volatile compounds by GC-MS. Its chemical similarity to corresponding non-deuterated analytes ensures it accurately compensates for variations in sample preparation and instrument response.[1][13] The significant mass shift provides clear separation from the target analyte in the mass spectrometer, preventing interference. By following the protocols outlined in these application notes, researchers can significantly improve the accuracy, precision, and reliability of their quantitative analytical methods.

References

Application Notes and Protocol for the Preparation of Butylmagnesium Bromide-d9 Grignard Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of butylmagnesium bromide-d9, a deuterated Grignard reagent. Grignard reagents are potent nucleophiles essential for forming carbon-carbon bonds in organic synthesis.[1][2][3] The incorporation of deuterium isotopes is a critical tool in mechanistic studies, metabolic profiling, and the development of deuterated drugs with potentially improved pharmacokinetic properties.

This protocol has been adapted from established methods for the preparation of non-deuterated Grignard reagents.[4] Strict adherence to anhydrous and inert atmosphere techniques is paramount for a successful synthesis, as Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[5][6][7]

Safety Precautions

Grignard reagents and their syntheses present several significant hazards.[8][9] The reaction is highly exothermic and can become difficult to control.[6][7] The solvents typically used, such as diethyl ether and tetrahydrofuran (THF), are extremely flammable.[6][9] Butylmagnesium bromide itself is corrosive and can be pyrophoric.[8][9]

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (nitrile gloves are common, but Nomex or leather gloves may be recommended for larger scale reactions).[5][8][7]

Engineering Controls: All work must be conducted in a certified chemical fume hood.[5][8] For larger scale reactions, a blast shield may be appropriate.[7]

Emergency Preparedness: An appropriate fire extinguisher (Class D for reactive metals) should be readily available. An ice bath should be on hand to cool the reaction if it becomes too vigorous.[6][9]

Experimental Protocol

1. Apparatus

  • A three-necked round-bottom flask

  • A reflux condenser

  • A pressure-equalizing dropping funnel

  • A gas inlet adapter for inert gas (Argon or Nitrogen)

  • A magnetic stirrer and stir bar

  • A heating mantle

  • Schlenk line or similar inert atmosphere setup

  • Drying tube

Glassware Preparation: All glassware must be meticulously dried to remove any traces of water. This can be achieved by oven-drying overnight at >100 °C or by flame-drying under a vacuum or a stream of inert gas.[10][5][6][7] The apparatus should be assembled while hot and allowed to cool to room temperature under a positive pressure of inert gas.

2. Reagents

ReagentMolecular FormulaMolecular Weight ( g/mol )QuantityMoles
Magnesium TurningsMg24.311.2 g0.05
Butyl Bromide-d9C4D9Br146.116.1 g (4.9 mL)0.042
Anhydrous Diethyl Ether or THF(C2H5)2O or C4H8O74.12 or 72.1150 mL-
IodineI2253.811-2 small crystalsCatalytic

Note on Reagents:

  • The magnesium turnings should be of high purity.

  • Butyl bromide-d9 should be obtained from a reputable supplier and handled under anhydrous conditions.

  • The solvent (diethyl ether or THF) must be anhydrous. It is recommended to use a freshly opened bottle of anhydrous solvent or to distill the solvent from a suitable drying agent (e.g., sodium/benzophenone) prior to use.[5][9]

3. Procedure

  • Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser with a drying tube or gas outlet to a bubbler, and a pressure-equalizing dropping funnel. The third neck can be sealed with a septum for the introduction of reagents via syringe if preferred. Place the flask in a heating mantle on a lab jack for easy removal of the heat source.[9]

  • Inert Atmosphere: Purge the entire system with dry argon or nitrogen gas for at least 15-20 minutes to create an inert atmosphere. Maintain a slight positive pressure of the inert gas throughout the reaction.[5][8]

  • Magnesium Activation: Place the magnesium turnings in the flask. Add 1-2 small crystals of iodine.[4] The iodine will help to activate the surface of the magnesium by reacting with the passivating layer of magnesium oxide.[11]

  • Initial Reagent Addition: Add approximately 10 mL of anhydrous diethyl ether or THF to the flask to cover the magnesium turnings. Prepare a solution of butyl bromide-d9 in the remaining 40 mL of anhydrous solvent in the dropping funnel.

  • Initiation: Add a small portion (approximately 1-2 mL) of the butyl bromide-d9 solution to the magnesium suspension.[10] The reaction is initiated when the brown color of the iodine disappears and bubbling is observed at the surface of the magnesium.[4] A gentle warming of the flask with a heat gun or a warm water bath may be necessary to start the reaction.[6] Once initiated, the reaction is exothermic, and the solvent should begin to gently reflux.[4]

  • Controlled Addition: Once the reaction has started, add the remainder of the butyl bromide-d9 solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[4][10] If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled with an ice bath.[6][9]

  • Completion: After the addition is complete, the reaction mixture may need to be gently heated to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[4] The completion of the reaction is indicated by the cessation of bubbling and the disappearance of most of the magnesium metal. The resulting solution is typically cloudy and grey to brown in color.[4]

  • Use and Storage: The prepared butylmagnesium bromide-d9 solution should be used immediately for the best results, as Grignard reagents can degrade over time.[5] If storage is necessary, it should be done under an inert atmosphere in a tightly sealed container. The concentration of the Grignard reagent can be determined by titration before use.[5]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_product Product A Dry Glassware (Oven/Flame Dry) B Assemble Apparatus under Inert Gas (Ar/N2) A->B C Add Mg Turnings and Iodine Crystal to Flask B->C D Add Anhydrous Solvent (Ether/THF) C->D F Add Small Aliquot of Butyl Bromide-d9 Solution to Initiate D->F E Prepare Solution of Butyl Bromide-d9 in Anhydrous Solvent E->F G Observe Initiation (Color Change, Bubbling, Reflux) F->G H Slowly Add Remaining Butyl Bromide-d9 Solution G->H I Maintain Gentle Reflux (Cool/Heat as Needed) H->I J Continue Reaction until Mg is Consumed I->J K Butylmagnesium Bromide-d9 Solution J->K L Titrate to Determine Concentration (Optional) K->L M Use Immediately in Subsequent Reaction L->M

Caption: Workflow for the preparation of butylmagnesium bromide-d9.

Quantitative Data Summary

The following table presents typical quantitative data for a laboratory-scale Grignard reagent synthesis, which can be adapted for the preparation of butylmagnesium bromide-d9.

ParameterValueReference
Reactants
Magnesium (moles)0.05Adapted from[4]
Alkyl Halide (moles)0.042Adapted from
Molar Ratio (Mg:Alkyl Halide)~1.2 : 1General Practice
Solvent
Anhydrous Diethyl Ether or THF (mL)50Adapted from[4]
Reaction Conditions
TemperatureReflux (~35°C for Ether, ~66°C for THF)[4]
Reaction Time1-2 hours[4]
Product
Typical Concentration (M)~0.5 - 1.0 M[12]
Expected Yield (%)80-95%General Expectation

References

Application of 1-Bromobutane-D9 in the Synthesis of Deuterated Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a valuable tool in drug development to enhance the pharmacokinetic and safety profiles of pharmaceutical compounds. The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a drug molecule due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage by metabolic enzymes. This can result in a reduced rate of metabolism, leading to an increased half-life, enhanced systemic exposure, and potentially a reduction in the formation of toxic metabolites.[1][2]

1-Bromobutane-D9 is a deuterated alkylating agent that serves as a valuable building block for introducing a perdeuterated butyl group into drug candidates. Its application is particularly relevant for active pharmaceutical ingredients (APIs) that undergo metabolism at a butyl moiety. By selectively introducing a deuterated butyl group, medicinal chemists can strategically block or slow down metabolic pathways, thereby improving the drug's overall performance.

Principle of Action: The Kinetic Isotope Effect

The primary rationale for using this compound in drug synthesis lies in the kinetic isotope effect. Metabolic oxidation of alkyl chains, often mediated by cytochrome P450 enzymes, is a common route of drug metabolism. The rate-limiting step in this process frequently involves the cleavage of a C-H bond. By replacing the hydrogen atoms on the butyl group with deuterium, the energy required to break the corresponding carbon-deuterium bonds is increased. This slows down the rate of metabolism at this position, which can lead to several desirable outcomes:

  • Improved Metabolic Stability: The drug molecule is broken down more slowly, leading to a longer duration of action.[1]

  • Enhanced Pharmacokinetics: A slower metabolism can lead to higher plasma concentrations and a longer half-life of the drug.[1]

  • Reduced Patient Dosing Frequency: A longer-acting drug may require less frequent administration, improving patient compliance.

  • Altered Metabolic Pathways: Blocking one metabolic pathway can sometimes shift metabolism to other, potentially less problematic, routes.

  • Reduced Formation of Toxic Metabolites: If a toxic metabolite is formed through the metabolism of the butyl group, deuteration can reduce its formation.

Applications in Deuterated Drug Synthesis

This compound is a versatile reagent that can be employed in various synthetic strategies to introduce a deuterated butyl group. The most common applications involve nucleophilic substitution reactions where a nucleophile displaces the bromide ion. These reactions include O-alkylation, N-alkylation, and C-alkylation.

Case Study: Synthesis of a Deuterated Analog of Ethambutol

Ethambutol is a first-line medication used to treat tuberculosis. It contains two chiral (S)-2-aminobutan-1-ol moieties linked by an ethylenediamine bridge. The butyl groups in Ethambutol are susceptible to metabolism. A deuterated analog of Ethambutol can be synthesized to investigate the impact of deuteration on its metabolic stability and efficacy. While a specific protocol for the direct use of this compound in the synthesis of a deuterated Ethambutol from commercially available starting materials was not found in the immediate search, a plausible synthetic approach can be outlined based on established synthetic routes for Ethambutol analogs.

The synthesis of Ethambutol analogs often involves the reaction of ethylenediamine with a suitable derivative of (S)-2-aminobutanol. A key intermediate for a deuterated analog would be (S)-2-amino-(1,1,2,3,3,4,4,4-D9)butanol. This intermediate could potentially be synthesized from a deuterated starting material, which could be derived from this compound.

Hypothetical Synthetic Workflow for a Deuterated Ethambutol Analog

G cluster_start Starting Material cluster_synthesis Synthesis of Deuterated Intermediate cluster_final Final Product Synthesis This compound This compound Grignard Reagent-D9 Grignard Reagent-D9 This compound->Grignard Reagent-D9 Mg, THF Epoxide-D9 Epoxide-D9 Grignard Reagent-D9->Epoxide-D9 Reaction with chiral epoxide Amino Alcohol-D9 (S)-2-amino-(1,1,2,3,3,4,4,4-D9)butanol Epoxide-D9->Amino Alcohol-D9 Ring opening with amine source Deuterated Ethambutol Analog Deuterated Ethambutol Analog Amino Alcohol-D9->Deuterated Ethambutol Analog Reaction with Ethylenediamine derivative Ethylenediamine Ethylenediamine Ethylenediamine->Deuterated Ethambutol Analog

Caption: Hypothetical workflow for synthesizing a deuterated Ethambutol analog.

Experimental Protocols

While a specific, published protocol for the synthesis of a commercially available drug using this compound was not identified, the following general protocols for O-alkylation and N-alkylation can be adapted by researchers.

General Protocol for O-Alkylation of a Phenolic Compound

This protocol describes a general method for the O-alkylation of a phenol with this compound to introduce a deuterated O-butyl group.

Reaction Scheme:

Ar-OH + CD₃(CD₂)₃Br → Ar-O-(CD₂)₃CD₃

Materials:

  • Phenolic substrate (Ar-OH)

  • This compound

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone)

  • Anhydrous conditions (if using a strong base like NaH)

Procedure:

  • To a solution of the phenolic substrate (1.0 eq) in the chosen solvent, add the base (1.2-2.0 eq).

  • Stir the mixture at room temperature for 30 minutes. If using NaH, wait for the evolution of hydrogen gas to cease.

  • Add this compound (1.1-1.5 eq) to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor the progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-deuterobutyl ether.

General Workflow for O-Alkylation

G cluster_reactants Reactants cluster_procedure Procedure cluster_product Product Phenol Phenol Mixing Mixing Phenol->Mixing This compound This compound Alkylation Alkylation This compound->Alkylation Base Base Base->Mixing Solvent Solvent Solvent->Mixing Mixing->Alkylation Add this compound, Heat Workup Workup Alkylation->Workup Quench, Extract Purification Purification Workup->Purification Column Chromatography O-Deuterobutyl Ether O-Deuterobutyl Ether Purification->O-Deuterobutyl Ether

Caption: General experimental workflow for O-alkylation.

General Protocol for N-Alkylation of an Amine or Amide

This protocol outlines a general procedure for the N-alkylation of an amine or amide with this compound.

Reaction Scheme:

R₂NH + CD₃(CD₂)₃Br → R₂N-(CD₂)₃CD₃

Materials:

  • Amine or amide substrate (R₂NH)

  • This compound

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium hydride (NaH))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF))

  • Anhydrous conditions (if using a strong base like NaH)

Procedure:

  • To a solution of the amine or amide substrate (1.0 eq) in the chosen solvent, add the base (1.2-2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1-1.5 eq) to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 50-100 °C) and monitor its progress.

  • After completion, cool the reaction to room temperature.

  • Filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to give the crude product, which can be purified by column chromatography.

Quantitative Data and Characterization

The success of a deuteration reaction is determined by the reaction yield and the isotopic purity of the final product.

ParameterDescriptionAnalytical Technique
Reaction Yield The amount of purified product obtained relative to the theoretical maximum.Gravimetric analysis
Isotopic Purity The percentage of deuterium incorporation at the desired positions.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Purity The percentage of the desired compound in the final product, free of chemical impurities.High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)

Table 1: Key Parameters for Characterizing Deuterated Compounds.

Note on Isotopic Purity: The isotopic enrichment of the starting this compound (typically >98%) will influence the maximum achievable isotopic purity of the final product. Mass spectrometry is a primary tool to determine the molecular weight of the deuterated product and to assess the distribution of isotopologues (molecules with different numbers of deuterium atoms). ¹H NMR spectroscopy can be used to determine the degree of deuteration by observing the disappearance or reduction of proton signals at the deuterated positions. ²H NMR directly detects the deuterium nuclei.

Conclusion

This compound is a key synthetic intermediate for the introduction of a deuterated butyl group into pharmaceutical candidates. The strategic use of this reagent, guided by an understanding of a drug's metabolic profile, can lead to the development of safer and more effective medicines with improved pharmacokinetic properties. The provided general protocols for O- and N-alkylation serve as a starting point for researchers to explore the application of this compound in their specific drug discovery programs. Careful monitoring of reaction conditions and thorough analytical characterization are crucial for the successful synthesis and evaluation of deuterated drug molecules.

References

Application Note: Interpreting the ¹H NMR Spectrum of 1-Bromobutane-D9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromobutane-D9. As a perdeuterated compound, the ¹H NMR spectrum of this compound is expected to be devoid of signals corresponding to the butyl chain. Any observed signals are likely to arise from residual protons in the sample or from the deuterated solvent. This note outlines the expected spectral characteristics, provides a protocol for sample preparation and spectral acquisition, and presents the data in a clear, tabular format for easy reference.

Introduction

This compound (CD₃(CD₂)₃Br) is the deuterated isotopologue of 1-bromobutane.[1][2] In drug metabolism and pharmacokinetic (DMPK) studies, deuterated compounds are often used as internal standards for mass spectrometry-based quantification. The purity of these labeled compounds is critical, and ¹H NMR is a powerful technique for assessing the level of deuteration and identifying any proton-containing impurities.

The ¹H NMR spectrum of a highly deuterated compound like this compound is fundamentally different from its non-deuterated counterpart. While the spectrum of 1-bromobutane shows four distinct signals corresponding to the different proton environments in the butyl chain, the spectrum of this compound should ideally show a flat baseline across the typical proton chemical shift range.[3][4] The primary signals of interest will be those from any residual, non-deuterated 1-bromobutane and the residual solvent peak.

Expected ¹H NMR Spectral Data

The interpretation of the ¹H NMR spectrum of this compound focuses on the absence of signals from the butyl chain and the identification of any residual proton signals. For comparison, the typical ¹H NMR chemical shifts for non-deuterated 1-bromobutane are provided in Table 1. In the spectrum of this compound, these signals should be absent or present at very low intensities, corresponding to the isotopic purity of the material.

Table 1: ¹H NMR Data for 1-Bromobutane (Non-Deuterated)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃~0.92Triplet~7.33H
-CH₂-CH₃~1.45Sextet~7.42H
-CH₂-CH₂Br~1.85Quintet~7.12H
-CH₂Br~3.41Triplet~6.72H

Data is referenced from typical spectra in CDCl₃ and may vary slightly based on experimental conditions.[5][6]

The primary signal expected in the spectrum of this compound dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), would be the residual solvent peak (CHCl₃) at approximately 7.26 ppm.[7]

Experimental Protocol

This section details the methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

3.1. Sample Preparation

  • Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice. Ensure the solvent is free from proton-containing contaminants.

  • Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard (Optional): An internal standard is generally not required as modern spectrometers can lock onto the deuterium signal of the solvent.[7] If quantification of residual protons is necessary, a known amount of a suitable internal standard can be added.

  • Homogenization: Gently vortex the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio, especially if looking for low-level residual proton signals.

    • Relaxation Delay (d1): Use a relaxation delay of at least 5 seconds to ensure full relaxation of the protons, which is important for accurate integration.

    • Spectral Width: Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 10 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

    • Integrate any observed signals.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum of this compound.

G Figure 1: Workflow for ¹H NMR Spectrum Interpretation of this compound A Sample Preparation B NMR Data Acquisition A->B C Data Processing B->C D Spectral Analysis C->D E Identify Residual Solvent Peak D->E F Search for Residual 1-Bromobutane Signals D->F G Identify Other Impurity Signals D->G H Quantify Residual Protons (Integration) F->H G->H I Determine Isotopic Purity H->I

Caption: Workflow for the interpretation of a this compound ¹H NMR spectrum.

Spin-Spin Coupling in Residual 1-Bromobutane

In the unlikely event that significant residual proton signals from 1-bromobutane are observed, their multiplicity will be affected by the adjacent deuterium atoms. Deuterium has a spin quantum number (I) of 1. The multiplicity of a proton signal is given by the rule 2nI+1, where n is the number of adjacent deuterium atoms. This results in more complex splitting patterns than the simple (n+1) rule for protons.

The diagram below illustrates the expected splitting for a residual proton in a hypothetical -CHD- group adjacent to a -CD₂- group.

G Figure 2: Theoretical Splitting Pattern of a Residual Proton Proton Signal Proton Signal Triplet (from -CD2-) Triplet (from -CD2-) Proton Signal->Triplet (from -CD2-) Coupling to -CD2- (2nI+1 = 221+1 = 5 lines, often appears as a broadened triplet) Triplet of Triplets Triplet of Triplets

Caption: Simplified theoretical splitting of a residual proton by adjacent deuterium.

In practice, the coupling constants between protons and deuterium (JHD) are smaller than proton-proton coupling constants (JHH), and the splitting may not be well-resolved, often leading to broadened multiplets.

Conclusion

The ¹H NMR spectrum of this compound is a critical tool for assessing its isotopic purity. A high-purity sample should exhibit a spectrum largely free of signals, with the exception of the residual solvent peak. The appearance of signals in the regions characteristic of 1-bromobutane would indicate incomplete deuteration. The protocols and data presented in this application note provide a framework for the accurate acquisition and interpretation of the ¹H NMR spectrum of this compound for research and quality control purposes.

References

Application Note: Expected Mass Spectrum Fragmentation of 1-Bromobutane-D9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the anticipated electron ionization (EI) mass spectrum fragmentation pattern of 1-bromobutane-D9. By understanding the fragmentation of the deuterated isotopologue and comparing it to its non-deuterated counterpart, 1-bromobutane, researchers can effectively utilize this compound as an internal standard in quantitative mass spectrometry-based assays. This note provides the expected mass-to-charge ratios (m/z) of key fragments and a detailed protocol for acquiring the mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

1-Bromobutane is a halogenated alkane that finds use in various chemical syntheses. Its deuterated analog, this compound, in which all nine hydrogen atoms are replaced by deuterium, is a valuable tool in analytical chemistry, particularly in studies requiring isotopic labeling. Mass spectrometry is a powerful technique for the structural elucidation and quantification of compounds. The fragmentation pattern observed in a mass spectrum provides a unique fingerprint for a molecule. For 1-bromobutane, the presence of bromine, with its two abundant isotopes (79Br and 81Br in an approximate 1:1 ratio), results in characteristic isotopic patterns for the molecular ion and any bromine-containing fragments, appearing as pairs of peaks (M and M+2) separated by two mass units.[1][2][3]

When analyzing this compound, a similar isotopic pattern is expected, but the masses of the molecular ion and fragment ions containing the butyl group will be shifted by +9 atomic mass units due to the deuterium labeling. This predictable mass shift allows for the clear differentiation and selective monitoring of the deuterated standard from the unlabeled analyte.

Expected Mass Spectrum Fragmentation

The primary fragmentation of 1-bromobutane upon electron ionization involves the cleavage of the C-Br bond, which is the weakest bond in the molecule.[1] This leads to the formation of a butyl cation, which is often the most abundant ion, known as the base peak.[1] Further fragmentation of the butyl cation occurs through the loss of neutral alkene fragments.

For this compound (C4D9Br), the same fragmentation pathways are anticipated. The key difference will be the m/z values of the resulting ions due to the presence of deuterium.

Data Presentation: Predicted m/z Values

The following tables summarize the expected m/z values for the major ions of 1-bromobutane and this compound.

Table 1: Comparison of Expected Molecular and Fragment Ion m/z Values

IonStructure of Fragment (1-Bromobutane)Expected m/z (1-Bromobutane)Structure of Fragment (this compound)Expected m/z (this compound)Notes
Molecular Ion [M]+ [C4H9Br]+136/138[C4D9Br]+145/147The M and M+2 peaks are due to the 79Br and 81Br isotopes, respectively.[1][3]
[M-C2H5]+ / [M-C2D5]+ [C2H4Br]+107/109[C2D4Br]+111/113Loss of an ethyl/deuteroethyl radical.[3]
[M-Br]+ [C4H9]+57[C4D9]+66This is typically the base peak.[1][2]
[C3H5]+ / [C3D5]+ [C3H5]+41[C3D5]+46Resulting from further fragmentation of the butyl cation.
[C2H5]+ / [C2D5]+ [C2H5]+29[C2D5]+34Resulting from further fragmentation of the butyl cation.[2]

Experimental Protocol: GC-MS Analysis

This protocol provides a general method for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry system. Instrument parameters may require optimization for specific equipment.

1. Sample Preparation

  • Prepare a stock solution of this compound in a volatile organic solvent such as methanol or hexane at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 2 minutes at 200 °C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 25-200.

    • Scan Rate: 2 scans/second.

3. Data Acquisition and Analysis

  • Inject 1 µL of the working solution into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Identify the molecular ion peaks and the major fragment ions. Compare the obtained spectrum with the expected fragmentation pattern outlined in Table 1.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of this compound.

Fragmentation_Pathway M [C4D9Br]+• m/z 145/147 F1 [C2D4Br]+ m/z 111/113 M->F1 - •C2D5 F2 [C4D9]+ m/z 66 M->F2 - •Br F3 [C3D5]+ m/z 46 F2->F3 - CD4 F4 [C2D5]+ m/z 34 F2->F4 - C2D4

Caption: Fragmentation pathway of this compound.

Conclusion

The mass spectrum of this compound is expected to show a clear mass shift of +9 amu for the butyl fragment and its subsequent fragment ions compared to unlabeled 1-bromobutane. The characteristic M and M+2 isotopic pattern for bromine-containing ions will be retained. This predictable fragmentation makes this compound an excellent internal standard for quantitative GC-MS analysis, enabling accurate and precise measurements in complex matrices. The provided protocol offers a starting point for the reliable acquisition of its mass spectrum.

References

Application Notes and Protocols: The Use of 1-Bromobutane-D9 in Isotopic Labeling for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in metabolic research, enabling the tracing of metabolic pathways, the quantification of metabolite turnover, and the elucidation of drug metabolism. 1-Bromobutane-D9, a deuterated form of 1-bromobutane, serves as a valuable tool in this field, primarily as a synthetic precursor for introducing a stable isotope-labeled butyl group into molecules of interest. While not typically used as a direct metabolic tracer for central carbon metabolism, its application in synthesizing deuterated standards and drug candidates is crucial for absorption, distribution, metabolism, and excretion (ADME) studies. These studies are fundamental in drug discovery and development.[1][2]

The incorporation of deuterium can alter the pharmacokinetic properties of a drug, a phenomenon known as the kinetic isotope effect, which can be strategically employed to improve a drug's metabolic profile.[2] Furthermore, deuterium-labeled compounds are instrumental in mass spectrometry-based bioanalysis, serving as ideal internal standards for accurate quantification.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application in synthesis.

PropertyValueReference
Molecular Formula C₄D₉Br[3]
Molecular Weight 146.07 g/mol [3][4]
CAS Number 98195-36-9[3][4]
Chemical Purity ≥98%[4]
Appearance Colorless liquid[5]
Storage Temperature Room temperature, away from light and moisture[4]

Applications in Metabolic Research

The primary application of this compound in metabolic research is as a building block in organic synthesis to create deuterium-labeled molecules.

  • Synthesis of Deuterated Drug Candidates: this compound can be used to introduce a deuterated butyl group into a drug candidate. This allows for "metabolic switching" studies, where the altered metabolism of the deuterated compound can lead to an improved pharmacokinetic profile, such as increased half-life or reduced formation of toxic metabolites.[2]

  • Preparation of Internal Standards: For quantitative bioanalysis using mass spectrometry (e.g., LC-MS/MS), stable isotope-labeled internal standards are the gold standard. Synthesizing a deuterated version of an analyte using this compound allows for precise and accurate quantification in complex biological matrices like plasma or urine.

  • Elucidation of Metabolic Pathways: By comparing the metabolic fate of a deuterated drug candidate with its non-deuterated counterpart, researchers can gain insights into the specific metabolic pathways involved.[1] The presence of the deuterium label can help in identifying and structurally characterizing metabolites.

  • Mechanistic Toxicity Studies: Strategic placement of deuterium can help in understanding and mitigating metabolism-mediated toxicities by altering the formation of reactive metabolites.[1]

While this compound itself is not expected to be incorporated into central metabolic pathways, understanding its likely metabolic fate is important. Analogous to similar alkyl halides, it is predicted to undergo detoxification primarily through conjugation with glutathione, followed by further processing to mercapturic acids for excretion.[6]

Experimental Protocols

General Protocol for Synthesis of a Deuterated Molecule using this compound

This protocol outlines a general procedure for the alkylation of a hypothetical substrate (Sub-H) with this compound to introduce a deuterated butyl group.

Materials:

  • Substrate with a nucleophilic site (e.g., phenol, amine, thiol)

  • This compound

  • Anhydrous aprotic solvent (e.g., Acetonitrile, DMF, THF)

  • Base (e.g., K₂CO₃, NaH, Et₃N)

  • Reaction vessel with a magnetic stirrer and inert atmosphere (N₂ or Ar)

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Purification system (e.g., column chromatography, preparative HPLC)

  • Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve the substrate (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Base: Add the appropriate base (1.1-1.5 equivalents) to the reaction mixture. Stir for 10-30 minutes to activate the substrate.

  • Addition of this compound: Slowly add this compound (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a suitable aqueous solution.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography or preparative HPLC.

  • Characterization: Confirm the structure and isotopic incorporation of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

General Protocol for a Cell-Based Metabolic Stability Assay using a Deuterated Compound

This protocol describes a general workflow for assessing the metabolic stability of a newly synthesized deuterated compound in a cellular model.

Materials:

  • Cultured cells (e.g., hepatocytes, liver microsomes)

  • The synthesized deuterated compound (Test Compound-D9)

  • The non-deuterated counterpart (Test Compound-H)

  • Cell culture medium

  • Incubator (37 °C, 5% CO₂)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Plate the cells at an appropriate density in multi-well plates and allow them to attach and reach the desired confluency.

  • Compound Incubation: Replace the culture medium with a fresh medium containing a known concentration of the Test Compound-D9 or Test Compound-H. Include a vehicle control.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding the cold quenching solution.

  • Sample Preparation: Harvest the cell lysates and centrifuge to pellet proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound (Test Compound-D9 or Test Compound-H) using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. Calculate the in vitro half-life (t₁/₂) from the slope of the linear regression. Compare the metabolic stability of the deuterated and non-deuterated compounds.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_metabolism Metabolic Research Substrate Substrate Alkylation Alkylation Substrate->Alkylation This compound This compound This compound->Alkylation Deuterated_Compound Deuterated_Compound Alkylation->Deuterated_Compound In_Vitro_Assay In_Vitro_Assay Deuterated_Compound->In_Vitro_Assay In_Vivo_Study In_Vivo_Study Deuterated_Compound->In_Vivo_Study Mass_Spectrometry Mass_Spectrometry In_Vitro_Assay->Mass_Spectrometry In_Vivo_Study->Mass_Spectrometry Data_Analysis Data_Analysis Mass_Spectrometry->Data_Analysis

Caption: Workflow for Synthesis and Metabolic Research.

detoxification_pathway This compound This compound Glutathione_Conjugation Glutathione_Conjugation This compound->Glutathione_Conjugation Glutathione_Conjugate Glutathione_Conjugate Glutathione_Conjugation->Glutathione_Conjugate Further_Processing Further_Processing Glutathione_Conjugate->Further_Processing Mercapturic_Acid Mercapturic_Acid Further_Processing->Mercapturic_Acid Excretion Excretion Mercapturic_Acid->Excretion

Caption: Predicted Metabolic Detoxification Pathway.

Conclusion

This compound is a key reagent for synthetic chemists involved in metabolic research and drug development. Its utility lies in the ability to introduce a stable isotopic label into molecules of interest, thereby facilitating detailed ADME studies, enabling accurate quantification, and offering a strategy to modulate metabolic pathways for improved drug properties. While not a direct tracer for studying central metabolism, its role in creating the necessary tools for modern metabolic investigation is indispensable. The protocols and information provided herein offer a foundational guide for researchers looking to leverage the benefits of deuterium labeling in their work.

References

Safe handling and storage procedures for 1-Bromobutane-D9 in the lab.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 1-Bromobutane-D9 in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.

Overview and Physical Properties

This compound, the perdeuterated form of 1-bromobutane, is a colorless liquid commonly used in organic synthesis as a source of the deuterated butyl group.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula CD₃(CD₂)₃Br[1]
Molecular Weight 146.07 g/mol [1][2]
Appearance Colorless to light yellow liquid[3][4]
Boiling Point 100 - 104 °C[3]
Melting Point -112 °C[3]
Density 1.359 g/mL at 25 °C
Flash Point 10 °C (50 °F) - closed cup[3]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and ether.[4][5]

Hazard Identification and Safety Precautions

This compound is a hazardous substance that requires careful handling. The GHS classifications and associated hazards are outlined below.

Hazard ClassHazard StatementPictogramsReferences
Flammable liquids H225: Highly flammable liquid and vapor🔥[2]
Skin corrosion/irritation H315: Causes skin irritation[2]
Serious eye damage/eye irritation H319: Causes serious eye irritation[5]
Specific target organ toxicity, single exposure H335: May cause respiratory irritation[2]
Carcinogenicity H351: Suspected of causing cancerहेल्थ हज़ार्ड[2]
Reproductive toxicity H360FD: May damage fertility; May damage the unborn child☣️[2]
Specific target organ toxicity, repeated exposure H373: May cause damage to organs through prolonged or repeated exposure☣️
Hazardous to the aquatic environment, long-term hazard H411: Toxic to aquatic life with long lasting effects環境[1]

Precautionary Statements:

  • Prevention: P210 - Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[6] P261 - Avoid breathing dust, fume, gas, mist, spray, vapors.[6] P273 - Avoid release to the environment.[6] P280 - Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • Response: P303 + P361 + P353 - IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] P308 + P313 - IF exposed or concerned: Get medical advice/attention.

  • Storage: P403 + P233 - Store in a well-ventilated place. Keep container tightly closed.[8]

  • Disposal: P501 - Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPESpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before use.[6][9]
Eye Protection Chemical safety goggles or a face shield where splashing is a risk.[6][10]
Skin and Body Protection A flame-retardant lab coat and closed-toe shoes are mandatory.[6][11]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[12]

Storage and Handling Procedures

Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6]

  • Keep containers tightly closed to prevent the intake of moisture and atmospheric contamination.[6][13]

  • Store at room temperature away from light and moisture.[1][6]

  • Ground and bond containers when transferring material to prevent static discharge.[14]

  • Store separately from incompatible materials such as strong oxidizing agents, bases, and alkali metals.[14]

Handling:

  • All work with this compound should be conducted in a properly functioning chemical fume hood.[15]

  • Avoid contact with skin and eyes.[6]

  • Avoid inhalation of vapor or mist.[6]

  • Use non-sparking tools and explosion-proof equipment.[3]

  • Wash hands thoroughly after handling.[6]

Experimental Protocol: General Procedure for Alkylation

This compound is commonly used as an alkylating agent in organic synthesis. The following is a general protocol for its use.

Materials:

  • This compound

  • Substrate to be alkylated

  • Anhydrous solvent (e.g., THF, DMF)

  • Base (e.g., NaH, K₂CO₃)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a reaction vessel under an inert atmosphere.

  • Dissolve the substrate in the anhydrous solvent.

  • Add the base to the reaction mixture.

  • Slowly add this compound to the reaction mixture at the appropriate temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction carefully.

  • Perform an aqueous workup to remove inorganic salts.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

  • Concentrate the organic layer under reduced pressure.

  • Purify the product by a suitable method (e.g., column chromatography, distillation).

Emergency Procedures

EmergencyProcedure
Spill Evacuate the area and remove all ignition sources.[12] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[14] Ventilate the area and wash the spill site after material pickup is complete.[16]
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher.[8] Do not use a direct water stream as it may spread the fire.[10]
Skin Contact Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[7] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek immediate medical attention.
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. This material should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.[8]

Logical Workflow for Safe Handling

SafeHandlingWorkflow A Receipt and Inspection B Secure Storage A->B Store in cool, dry, ventilated area C Pre-Use Preparation B->C Retrieve from storage D Handling in Fume Hood C->D Don appropriate PPE E Experimental Use D->E Conduct experiment H Emergency Spill/Exposure D->H In case of incident F Post-Experiment Cleanup E->F Decontaminate glassware E->H G Waste Disposal F->G Segregate hazardous waste F->H

Caption: Workflow for the safe handling of this compound.

References

Troubleshooting & Optimization

How to remove unreacted 1-butanol from 1-Bromobutane-D9 synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-Bromobutane-D9

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the removal of unreacted 1-butanol from the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted 1-butanol from the this compound synthesis?

A1: Residual 1-butanol can interfere with subsequent reactions where this compound is used as a reagent. For instance, in Grignard reactions, the hydroxyl group of 1-butanol will quench the Grignard reagent. Furthermore, its presence will affect the purity and yield of the final product, and may complicate product characterization (e.g., NMR, GC-MS analysis).

Q2: What are the primary methods for removing 1-butanol from the reaction mixture?

A2: The most effective methods involve a combination of liquid-liquid extraction and distillation. A common work-up procedure includes washing the crude product with water, followed by cold concentrated sulfuric acid to remove the alcohol, a basic wash to neutralize acids, and a final fractional distillation for purification.[1][2][3]

Q3: Can I use a simple distillation instead of fractional distillation for the final purification?

A3: While a simple distillation can remove non-volatile impurities, it may not be sufficient to separate this compound from impurities with close boiling points, including any remaining 1-butanol. Fractional distillation is highly recommended for achieving high purity. The boiling point of 1-bromobutane is approximately 101.5 °C, while 1-butanol's boiling point is around 117.7 °C.[4]

Q4: Why is the sulfuric acid wash performed with cold acid?

A4: Using cold concentrated sulfuric acid is critical to minimize side reactions such as charring of the organic material.[1][3] The acid effectively removes unreacted 1-butanol and other oxygenated byproducts like dibutyl ether by protonating them, forming salts that are soluble in the acidic aqueous layer.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Low Yield of this compound Incomplete reaction.Ensure the reaction is heated under reflux for a sufficient amount of time (e.g., 45-60 minutes) to drive the reaction to completion.[4]
Loss of product during work-up.During extractions, ensure distinct layer separation to avoid discarding the organic layer. The density of 1-bromobutane (~1.27 g/mL) is greater than water, so it will be the lower layer.[4]
Product is cloudy after drying Insufficient drying agent or drying time.Add more anhydrous drying agent (e.g., CaCl₂ or Na₂SO₄) until the liquid becomes clear.[5][6] Allow sufficient time for drying, swirling occasionally.
Presence of a significant amount of 1-butanol in the final product (confirmed by GC or NMR) Inefficient extraction.Repeat the washing steps, particularly the cold concentrated sulfuric acid wash, to ensure complete removal of the alcohol.[1][7] Ensure thorough mixing during the extraction.
Product has a yellow or brown tint Formation of bromine due to oxidation of bromide ions.This can be caused by using hot sulfuric acid or prolonged heating.[4] The color can often be removed by washing with a small amount of sodium bisulfite solution during the work-up.[6]
Emulsion formation during extraction Vigorous shaking of the separatory funnel.Gently swirl or invert the separatory funnel instead of shaking vigorously. To break up an existing emulsion, add a small amount of saturated sodium chloride (brine) solution.[8]

Quantitative Data Summary

The following table summarizes key physical properties relevant to the separation of 1-butanol and 1-bromobutane.

Compound Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL) Solubility in Water
1-Butanol 74.12117.70.8107.3 g/100 mL at 25 °C
1-Bromobutane 137.02101.51.276Insoluble[1]

Experimental Protocol: Purification of this compound

This protocol outlines the steps for the work-up and purification of crude this compound to remove unreacted 1-butanol and other impurities.

1. Initial Distillation (Optional but Recommended):

  • After the initial reaction, assemble a simple distillation apparatus.

  • Distill the reaction mixture to separate the volatile organic components (this compound, unreacted 1-butanol, water) from the non-volatile inorganic salts.[4] Collect the distillate.

2. Liquid-Liquid Extraction:

  • Transfer the distillate to a separatory funnel.

  • Water Wash: Add an equal volume of deionized water, gently shake, and allow the layers to separate. Drain and collect the lower organic layer containing the this compound.[4]

  • Sulfuric Acid Wash: Cool the separatory funnel in an ice bath. Add a small volume of cold, concentrated sulfuric acid (approximately 10-15% of the organic layer volume).[1] Swirl gently for a few minutes. Allow the layers to separate and drain the lower organic layer.

  • Neutralization Wash: Wash the organic layer with a 5-10% aqueous sodium bicarbonate or sodium hydroxide solution to neutralize any remaining acid.[5][9] Check the pH of the aqueous layer to ensure it is neutral or slightly basic. Drain and collect the lower organic layer.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to aid in the removal of dissolved water.[10] Drain and collect the lower organic layer.

3. Drying:

  • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

  • Add anhydrous calcium chloride or anhydrous sodium sulfate in small portions while swirling until the drying agent no longer clumps together and the solution is clear.[5][6]

4. Final Fractional Distillation:

  • Decant or filter the dried liquid into a round-bottom flask suitable for distillation.

  • Assemble a fractional distillation apparatus.

  • Heat the flask gently and collect the fraction that distills at or near the boiling point of 1-bromobutane (101.5 °C).[4]

Visualizations

Purification_Workflow start Crude Reaction Mixture (this compound, 1-Butanol, Byproducts) distillation Initial Distillation start->distillation extraction Liquid-Liquid Extraction in Separatory Funnel distillation->extraction impurities1 Non-volatile Salts distillation->impurities1 Removed water_wash Wash with Water extraction->water_wash h2so4_wash Wash with Cold Conc. H₂SO₄ water_wash->h2so4_wash impurities3 Aqueous Waste water_wash->impurities3 naoh_wash Wash with NaOH/NaHCO₃ Solution h2so4_wash->naoh_wash impurities2 1-Butanol & Dibutyl Ether (in H₂SO₄ layer) h2so4_wash->impurities2 Removed brine_wash Wash with Brine naoh_wash->brine_wash naoh_wash->impurities3 drying Dry with Anhydrous CaCl₂/Na₂SO₄ brine_wash->drying brine_wash->impurities3 final_distillation Final Fractional Distillation drying->final_distillation product Pure this compound final_distillation->product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Preparation of 1-Bromobutane-D9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromobutane-D9. The following information is designed to address specific issues that may be encountered during the experimental process, with a focus on optimizing the reflux time.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: The reflux time may have been insufficient, especially considering the potential for a deuterium kinetic isotope effect (DKIE) which can slow down reaction rates.[1]- Extend Reflux Time: Increase the reflux duration in increments (e.g., by 30-60 minutes) and monitor the reaction progress using a suitable technique like GC-MS. - Increase Temperature: Ensure the reaction is refluxing at the appropriate temperature to provide sufficient energy for the reaction to proceed.
Loss of Bromide Source: The hydrobromic acid (HBr) generated in situ from NaBr and H₂SO₄ may have escaped from the reaction vessel.- Check Condenser Efficiency: Ensure the condenser is properly functioning with adequate water flow to prevent the loss of volatile reactants.
Side Reactions: The formation of by-products such as butene-d8 (elimination) or dibutyl-d18 ether can reduce the yield of the desired product.[2]- Control Temperature: Avoid excessive heating, as higher temperatures can favor elimination reactions. - Slow Acid Addition: Add the sulfuric acid slowly and with cooling to prevent localized overheating which can promote side reactions.[3][4]
Reaction Mixture Turns Dark Brown or Black Oxidation of Bromide: The concentrated sulfuric acid can oxidize the bromide ions to bromine, which can lead to unwanted side reactions.[4]- Controlled Acid Addition: Add the sulfuric acid slowly and with cooling to minimize oxidation. - Appropriate Stoichiometry: Ensure the correct molar ratios of reactants are used as specified in the protocol.
Product Contaminated with Starting Material (1-Butanol-D10) Incomplete Reaction: The reflux time was not long enough to convert all the starting material.- Optimize Reflux Time: As with low yield, extend the reflux duration. Monitor the disappearance of the starting material by TLC or GC.
Inefficient Extraction: The work-up procedure may not have effectively removed the unreacted alcohol.- Thorough Washing: Ensure thorough washing of the organic layer with water and appropriate aqueous solutions during the extraction process to remove the more polar 1-butanol-d10.
Isotopic Scrambling or Low Deuterium Incorporation Presence of Protic Solvents/Reagents: Contamination with non-deuterated water or other protic sources can lead to H/D exchange.[5]- Use Deuterated Reagents: Use D₂O if water is required in the initial reaction mixture. - Dry Glassware and Reagents: Ensure all glassware is thoroughly dried and reagents are anhydrous to prevent the introduction of protons.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reflux time for the synthesis of this compound from 1-Butanol-D10?

The optimal reflux time can vary depending on the specific reaction scale and conditions. For the non-deuterated synthesis of 1-bromobutane, reflux times typically range from 30 to 45 minutes.[3][6][7][8] However, due to the deuterium kinetic isotope effect (DKIE), the C-D bond is stronger than the C-H bond, which may lead to a slower reaction rate.[1] It is recommended to start with a reflux time of 60-90 minutes and monitor the reaction's progress.

Q2: How does the deuterium labeling affect the reaction compared to the synthesis of standard 1-bromobutane?

The primary effect is the potential for a slower reaction rate due to the DKIE, as breaking the C-O bond is part of the rate-determining step in this Sₙ2 reaction.[1] This may necessitate a longer reflux time or slightly higher reaction temperature to achieve a comparable yield to the non-deuterated synthesis. Additionally, care must be taken to avoid isotopic dilution by ensuring all reagents and equipment are free from protic, non-deuterated contaminants.[5][9]

Q3: What analytical techniques are recommended for monitoring the reaction progress?

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique. It allows for the separation of the product from the starting material and by-products, and the mass spectrometer can confirm the isotopic purity of the this compound. Thin-Layer Chromatography (TLC) can also be used as a simpler, qualitative method to track the disappearance of the more polar 1-butanol-d10 starting material.

Q4: What are the key safety precautions to consider during this synthesis?

The use of concentrated sulfuric acid requires extreme caution. It is highly corrosive and the addition to water is a highly exothermic process.[3][4] The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. 1-bromobutane is also flammable and an irritant.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is adapted from standard procedures for the synthesis of 1-bromobutane.[3][6][7] Researchers should optimize the reflux time based on their experimental results.

  • Reaction Setup: In a round-bottom flask, combine 1-butanol-d10, sodium bromide, and a small amount of D₂O. Place the flask in an ice bath to cool.

  • Acid Addition: Slowly add concentrated sulfuric acid to the cooled and stirred mixture. The addition should be dropwise to control the exothermic reaction.[3]

  • Reflux: Once the acid addition is complete, assemble a reflux condenser and heat the mixture to a gentle boil. Reflux for an initial period of 60-90 minutes.[3][6]

  • Work-up and Distillation: After reflux, allow the mixture to cool. Isolate the crude this compound by distillation.[6]

  • Purification: Wash the distillate with water, followed by a dilute sodium bicarbonate or sodium carbonate solution, and finally with water again to remove any remaining acid and unreacted starting material.[3]

  • Drying and Final Distillation: Dry the organic layer with a suitable drying agent (e.g., anhydrous calcium chloride) and perform a final distillation to obtain the purified this compound.

Visualizations

Experimental Workflow for this compound Synthesis

G reagents Combine 1-Butanol-D10, NaBr, and D2O cooling Cool Mixture in Ice Bath reagents->cooling acid Slowly Add Conc. H2SO4 cooling->acid reflux Reflux for 60-90 min acid->reflux distill Distill Crude Product reflux->distill wash Wash with H2O, NaHCO3, H2O distill->wash dry Dry with Anhydrous CaCl2 wash->dry final_distill Final Distillation dry->final_distill product Pure this compound final_distill->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Product Yield

G start Low Product Yield check_reflux Was reflux time at least 60-90 min? start->check_reflux check_temp Was the mixture actively refluxing? check_reflux->check_temp Yes extend_reflux Extend reflux time and monitor check_reflux->extend_reflux No check_condenser Was the condenser functioning correctly? check_temp->check_condenser Yes increase_heat Increase heating to achieve reflux check_temp->increase_heat No check_condenser->extend_reflux Yes fix_condenser Check water flow and setup of condenser check_condenser->fix_condenser No

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Common impurities in 1-Bromobutane-D9 and their identification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on identifying common impurities in 1-Bromobutane-D9. The following sections offer troubleshooting guidance and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

The common impurities in this compound typically arise from the synthetic route, which commonly involves the reaction of deuterated 1-butanol with a bromine source. Therefore, potential impurities are deuterated analogues of starting materials, side-products, and isomers. These include:

  • 1-Butanol-d9 (or d10): Unreacted deuterated starting material.

  • Di-n-butyl ether-d18: Formed as a side-product from the reaction of two molecules of deuterated 1-butanol.

  • 1-Butene-d8: A potential elimination side-product.

  • 2-Bromobutane-d9: An isomeric impurity.

  • Partially deuterated 1-Bromobutane: Isotopologues with incomplete deuterium incorporation.

Q2: How can I identify these impurities in my this compound sample?

The primary analytical techniques for identifying and quantifying these impurities are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS is highly effective for separating volatile impurities and providing characteristic mass spectra for identification. Due to the kinetic isotope effect, deuterated compounds may have slightly shorter retention times than their non-deuterated counterparts.

  • NMR Spectroscopy (¹H and ¹³C) provides detailed structural information. The absence of proton signals at specific chemical shifts in ¹H NMR can confirm deuteration, while the presence of residual proton signals can indicate impurities or incomplete deuteration.

Troubleshooting Guide

Problem: I see an unexpected peak in the GC chromatogram of my this compound sample.

Solution Workflow:

The following diagram outlines a logical workflow for identifying an unknown peak in your GC-MS analysis.

impurity_identification_workflow Troubleshooting Workflow for Unknown GC-MS Peak start Unknown Peak Detected in GC Chromatogram check_rt Compare Retention Time (RT) to Known Impurities start->check_rt analyze_ms Analyze Mass Spectrum of Unknown Peak check_rt->analyze_ms If no match molecular_ion Identify Molecular Ion (M+) and Isotope Pattern (Br) analyze_ms->molecular_ion compare_ms Compare with Library/ Reference Spectra propose_structure Propose Putative Structure compare_ms->propose_structure If match found no_match No Match Found compare_ms->no_match If no match fragmentation Analyze Fragmentation Pattern molecular_ion->fragmentation fragmentation->compare_ms confirm_nmr Confirm Structure with NMR propose_structure->confirm_nmr final_id Impurity Identified confirm_nmr->final_id

Technical Support Center: Purification of Crude 1-Bromobutane-D9 by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals purifying crude 1-bromobutane-d9 by distillation.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

The literature boiling point of this compound is in the range of 100-104 °C.[1] The boiling point of non-deuterated 1-bromobutane is approximately 101.6 °C.[2][3] Due to the isotopic labeling, a slight variation in the boiling point may be observed.

Q2: What are the common impurities in crude this compound?

Common impurities can include unreacted deuterated butanol (butanol-d10), di-n-butyl-d18 ether, and residual acids (like hydrobromic or sulfuric acid) from the synthesis.[4][5]

Q3: What is the density of this compound?

The density of this compound is approximately 1.359 g/mL at 25 °C.[1] This is higher than the density of water, meaning it will form the lower layer in an aqueous extraction.[5]

Q4: What are the key safety precautions when distilling this compound?

This compound is a highly flammable liquid with a low flash point of 10 °C.[1] It is also moderately toxic and can cause skin, eye, and respiratory irritation.[6][7][8] It is suspected of causing cancer and may damage fertility or the unborn child.[1][6] Therefore, it is crucial to:

  • Work in a well-ventilated fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

  • Keep the apparatus away from ignition sources.[7][11]

  • Ensure all glassware joints are properly sealed to prevent vapor leakage.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No distillate is collecting at the expected temperature. 1. The heating mantle is not hot enough. 2. The thermometer is placed incorrectly. 3. There is a leak in the system. 4. The starting material did not contain the desired product.1. Gradually increase the heating mantle temperature. 2. Ensure the top of the thermometer bulb is level with the side arm of the distillation head. 3. Check all joints and seals for leaks. Re-grease if necessary. 4. Analyze the starting material by GC-MS or NMR to confirm the presence of this compound.
The distillate is cloudy. The distillate is contaminated with water.1. Ensure the crude product was thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride) before distillation.[4][12] 2. If the distillate is already collected, dry it with a drying agent and re-distill.
The boiling point is lower than expected and a gas is evolving. An elimination side reaction may have occurred, producing butene-d8.This is more likely if the reaction to synthesize the this compound was performed at a high temperature with a strong, non-nucleophilic acid. The product will need to be repurified, potentially by washing with a non-aqueous solvent that can dissolve the alkene.
The boiling point is significantly higher than expected. The crude product contains a high-boiling impurity, such as di-n-butyl-d18 ether (b.p. ~142 °C for the non-deuterated analog).[4]1. Consider performing a fractional distillation for better separation. 2. Wash the crude product with cold, concentrated sulfuric acid to remove the ether before the final distillation.[4][13]
The distillate is yellow. The product may contain dissolved bromine or other colored impurities.[14]Wash the crude product with a dilute solution of sodium bisulfite or sodium thiosulfate to remove bromine, followed by a water wash, and then dry before distillation.

Quantitative Data

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL at 25 °C) Refractive Index (n20/D)
This compound146.07[1][6][15]100-104[1]1.359[1]~1.439 (for non-deuterated)[2]
1-Butanol-d1084.18~117-118~0.81~1.399 (for non-deuterated)
Di-n-butyl-d18 ether148.31~142 (for non-deuterated)[4]~0.77~1.399 (for non-deuterated)

Experimental Protocol: Simple Distillation of this compound

Objective: To purify crude this compound by removing lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Anhydrous magnesium sulfate or calcium chloride

  • Boiling chips

  • Round-bottom flask

  • Distillation head with condenser

  • Thermometer

  • Receiving flask

  • Heating mantle

  • Lab jack

  • Clamps and stands

Procedure:

  • Drying the Crude Product:

    • In a clean, dry Erlenmeyer flask, add the crude this compound.

    • Add a small amount of anhydrous magnesium sulfate or calcium chloride. Swirl the flask. If the drying agent clumps together, add more until some remains free-flowing.

    • Allow the mixture to stand for 10-15 minutes to ensure all water is absorbed.

    • Carefully decant or filter the dried liquid into a round-bottom flask of an appropriate size (the flask should be 1/2 to 2/3 full).

  • Assembling the Distillation Apparatus:

    • Add a few boiling chips to the round-bottom flask containing the dried this compound.

    • Assemble the simple distillation apparatus as shown in the workflow diagram below. Ensure all joints are securely clamped and properly sealed.

    • Place the thermometer in the distillation head so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • Use a pre-weighed receiving flask to collect the purified product. It is advisable to cool the receiving flask in an ice bath to minimize the loss of the volatile product.

  • Distillation:

    • Turn on the cooling water to the condenser.

    • Begin heating the distillation flask gently with the heating mantle.

    • Observe the temperature as the liquid begins to boil and the vapor rises.

    • Collect any initial distillate that comes over at a significantly lower temperature (forerun) in a separate flask and discard it.

    • When the temperature stabilizes near the boiling point of this compound (100-104 °C), place the pre-weighed receiving flask to collect the main fraction.

    • Continue to collect the distillate as long as the temperature remains stable.

    • If the temperature drops or begins to rise significantly, stop the distillation. Do not distill to dryness.[9]

  • Product Characterization:

    • Weigh the receiving flask to determine the mass of the purified product and calculate the yield.

    • The purity of the this compound can be assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. The refractive index can also be measured and compared to the literature value for 1-bromobutane.

Visualizations

experimental_workflow cluster_prep Preparation cluster_distillation Distillation cluster_analysis Analysis crude_product Crude this compound drying_agent Add Anhydrous MgSO4/CaCl2 crude_product->drying_agent dried_product Dried Crude Product drying_agent->dried_product distillation_setup Assemble Distillation Apparatus dried_product->distillation_setup heating Heat Gently distillation_setup->heating collect_forerun Collect & Discard Forerun heating->collect_forerun collect_product Collect Product (100-104 °C) collect_forerun->collect_product purified_product Purified this compound collect_product->purified_product characterization Characterize by GC-MS, NMR, Refractive Index purified_product->characterization

Caption: Experimental workflow for the purification of this compound by distillation.

troubleshooting_tree start Distillation Issue q1 Is distillate cloudy? start->q1 a1_yes Dry crude product and redistill q1->a1_yes Yes q2 Is boiling point correct? q1->q2 No a2_no Check thermometer placement and for leaks q2->a2_no Yes q3 Is boiling point too high? q2->q3 No a3_yes High-boiling impurity present. Consider fractional distillation or pre-purification. q3->a3_yes Yes q4 Is boiling point too low? q3->q4 No a4_yes Low-boiling impurity present. Collect and discard forerun. q4->a4_yes Yes success Successful Purification q4->success No

References

Preventing the formation of dibutyl ether-d18 byproduct

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of byproducts during the synthesis of dibutyl ether, with a specific focus on the unintended formation of dibutyl ether-d18.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing dibutyl ether?

A1: The two primary methods for synthesizing dibutyl ether are the Williamson ether synthesis and the acid-catalyzed dehydration of 1-butanol.[1]

  • Williamson Ether Synthesis: This method involves the reaction of a sodium butoxide with a butyl halide (e.g., butyl bromide). It is a versatile method for producing both symmetrical and unsymmetrical ethers.[2][3][4]

  • Acid-Catalyzed Dehydration: This industrial method involves heating 1-butanol in the presence of a strong acid catalyst, such as sulfuric acid or alumina, to produce dibutyl ether and water.[1][5]

Q2: What are the typical byproducts in dibutyl ether synthesis?

A2: In the Williamson ether synthesis , the main byproduct is typically 1-butene, formed through an E2 elimination reaction, which competes with the desired SN2 substitution. This is more prevalent with sterically hindered alkyl halides.[2][3] For the acid-catalyzed dehydration of 1-butanol , the primary byproduct is also 1-butene.[6][7][8]

Q3: What could be the source of the deuterium in the dibutyl ether-d18 byproduct?

A3: The presence of a deuterated byproduct like dibutyl ether-d18 strongly indicates an unintended source of deuterium in your reaction. Potential sources include:

  • Deuterated Starting Materials: One of your starting materials (1-butanol or the butyl halide) may be unintentionally deuterated.

  • Deuterated Solvents: The use of deuterated solvents is a common cause of unintentional deuterium incorporation.[9][10][11][12] Solvents like deuterated chloroform (CDCl3), deuterated dimethyl sulfoxide (DMSO-d6), or heavy water (D2O) can lead to H/D exchange with your starting materials or intermediates, especially under acidic or basic conditions.[13][14][15][16]

  • Contamination: Cross-contamination from other experiments using deuterated reagents in the laboratory can also be a source.

Q4: How can I confirm the presence and structure of dibutyl ether-d18?

A4: Mass spectrometry (MS) is the most direct method to confirm the presence of dibutyl ether-d18 by identifying its corresponding molecular ion peak. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2H NMR, can also be used to confirm the presence and location of deuterium atoms in the molecule.

Troubleshooting Guide: Preventing the Formation of Dibutyl Ether-d18

This guide will help you identify the source of deuterium contamination and eliminate the formation of the dibutyl ether-d18 byproduct.

Problem Potential Cause Recommended Solution
High levels of dibutyl ether-d18 detected Use of deuterated solvents for the reaction.- Strictly use non-deuterated (protic) solvents for the synthesis. - If a deuterated solvent was used for analytical purposes (e.g., NMR), ensure it is completely removed before starting the reaction.
Low to moderate levels of dibutyl ether-d18 detected Contamination of starting materials or reagents with deuterated compounds.- Verify the isotopic purity of your starting materials (1-butanol and butyl halide) from the supplier's certificate of analysis. - Use fresh, unopened bottles of solvents and reagents to minimize the risk of cross-contamination.
Sporadic or inconsistent formation of dibutyl ether-d18 Cross-contamination from glassware or laboratory equipment.- Thoroughly clean all glassware with a suitable cleaning agent and rinse with deionized water and a non-deuterated solvent before use. - Dedicate a set of glassware for non-deuterated reactions if you frequently work with deuterated compounds.
Formation of dibutyl ether-d18 specifically in acid-catalyzed dehydration H/D exchange with the acidic catalyst or residual water.- Ensure the acid catalyst (e.g., sulfuric acid) is not prepared in or contaminated with D2O . - Use anhydrous conditions to minimize any potential H/D exchange with water.
Formation of dibutyl ether-d18 in Williamson ether synthesis H/D exchange during the formation of sodium butoxide.- If preparing sodium butoxide in situ, ensure the solvent is not deuterated . - Use a high-purity, non-deuterated source of sodium metal or sodium hydride.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of Dibutyl Ether

This protocol is optimized to minimize byproduct formation.

Materials:

  • Sodium metal

  • Anhydrous 1-butanol

  • 1-Bromobutane

  • Anhydrous diethyl ether

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Butoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous 1-butanol. Carefully add sodium metal in small pieces to the alcohol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction: To the freshly prepared sodium butoxide solution, add 1-bromobutane dropwise at room temperature with stirring.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Washing: Wash the organic layer with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude dibutyl ether by distillation.

Protocol 2: Acid-Catalyzed Dehydration of 1-Butanol

Materials:

  • 1-Butanol

  • Concentrated sulfuric acid

  • 5% Sodium hydroxide solution

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous calcium chloride

Procedure:

  • Reaction Setup: In a round-bottom flask, add 1-butanol. Slowly and carefully add concentrated sulfuric acid while cooling the flask in an ice bath. Add a few boiling chips.

  • Distillation: Heat the mixture to distill the product. Collect the distillate, which will be a mixture of dibutyl ether, unreacted 1-butanol, 1-butene, and water.

  • Work-up: Transfer the distillate to a separatory funnel. Wash with a 5% sodium hydroxide solution to neutralize any remaining acid.

  • Washing: Wash the organic layer with deionized water and then with brine.

  • Drying: Dry the organic layer over anhydrous calcium chloride.

  • Purification: Purify the crude dibutyl ether by fractional distillation.

Visualizations

Synthesis_Pathways cluster_williamson Williamson Ether Synthesis cluster_dehydration Acid-Catalyzed Dehydration Butanol Butanol Sodium Butoxide Sodium Butoxide Butanol->Sodium Butoxide + Na Dibutyl Ether Dibutyl Ether Sodium Butoxide->Dibutyl Ether + Butyl Halide (SN2) Butyl Halide Butyl Halide Butene (Byproduct) Butene (Byproduct) Butyl Halide->Butene (Byproduct) (E2) 1-Butanol 1-Butanol Protonated Butanol Protonated Butanol 1-Butanol->Protonated Butanol + H+ Dibutyl Ether_dehyd Dibutyl Ether Protonated Butanol->Dibutyl Ether_dehyd + 1-Butanol - H2O Butene_dehyd Butene (Byproduct) Protonated Butanol->Butene_dehyd - H2O

Caption: Reaction pathways for dibutyl ether synthesis.

Deuterium_Incorporation Deuterated Source Deuterated Source (e.g., CDCl3, D2O) H/D Exchange H/D Exchange Deuterated Source->H/D Exchange Starting Material Starting Material (e.g., 1-Butanol) Starting Material->H/D Exchange Deuterated Starting Material Deuterated Starting Material H/D Exchange->Deuterated Starting Material Synthesis Reaction Ether Synthesis Deuterated Starting Material->Synthesis Reaction Dibutyl Ether-d18 Dibutyl Ether-d18 (Byproduct) Synthesis Reaction->Dibutyl Ether-d18

Caption: Pathway for unintended deuterium incorporation.

Troubleshooting_Workflow A Dibutyl ether-d18 detected B Check Solvents A->B C Use only non-deuterated solvents B->C Deuterated solvent used D Check Starting Materials B->D No deuterated solvent H Problem Resolved C->H E Verify isotopic purity of reagents D->E Contamination suspected F Check Equipment D->F Purity confirmed E->H G Thoroughly clean all glassware F->G Cross-contamination possible F->H Clean equipment used G->H

Caption: Troubleshooting workflow for d18 byproduct.

References

Troubleshooting phase separation issues during 1-Bromobutane-D9 workup.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Troubleshooting 1-Bromobutane-D9 Workup

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice for phase separation issues encountered during the workup of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: I've performed a reaction using this compound, and now I'm seeing a persistent emulsion during the aqueous workup. What's causing this and how can I resolve it?

A1: Emulsion formation is a common issue in organic synthesis workups and can be caused by several factors, including the presence of fine solid particles, surfactant-like byproducts, or vigorous shaking of the separatory funnel.[1] While this compound itself is not inherently an emulsifying agent, byproducts from its reaction (e.g., in a Grignard reaction) can stabilize emulsions.

Here are several techniques to break a persistent emulsion, ordered from simplest to most involved:

  • Patience is Key: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, the layers will separate on their own with time.[1]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel.[2] This increases the ionic strength and density of the aqueous layer, which can help force the separation of the organic and aqueous phases.[3][4][5]

  • Filtration: If suspended solids are suspected to be stabilizing the emulsion, filter the entire mixture through a pad of Celite® (diatomaceous earth).[6] Celite® provides a physical barrier to fine particulates without adsorbing most organic compounds.[6]

  • Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes help to break the emulsion.[3]

  • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers. This minimizes the formation of fine droplets that lead to stable emulsions.

  • Centrifugation: If available, centrifuging the emulsified mixture is a highly effective method for forcing the layers to separate.[3]

Q2: Could the deuteration of this compound be affecting its physical properties and contributing to the phase separation issues?

A2: While deuteration does slightly alter the physical properties of a molecule, it is generally not expected to be the primary cause of significant phase separation problems like emulsion formation. The differences in properties such as density and boiling point between 1-Bromobutane and this compound are minimal. However, it's good practice to be aware of these slight differences.

Property1-BromobutaneThis compound
Molecular Weight 137.02 g/mol [7]146.07 g/mol [8][9][10]
Boiling Point 101.3 °C100-104 °C[8][11]
Density 1.276 g/mL1.359 g/mL[8][11]

The slightly higher density of this compound and its products might lead to a less distinct interface if the densities of the organic and aqueous layers are very close. However, this is unlikely to be the root cause of a stable emulsion.

Q3: I am concerned about potential H/D (Hydrogen-Deuterium) exchange during the workup. What precautions should I take?

A3: Preventing unintended H/D exchange is crucial to maintain the isotopic purity of your deuterated compound. The C-D bonds in this compound are generally stable under neutral workup conditions. However, acidic or basic conditions can potentially facilitate H/D exchange, especially at certain positions in the molecule depending on the reaction product's structure.

Best Practices to Avoid H/D Exchange:

  • Use Neutral Water: For aqueous washes, use deionized water that is at a neutral pH.

  • Avoid Strong Acids and Bases: If an acidic or basic wash is necessary, use dilute solutions and minimize the contact time. Neutralize the mixture as soon as possible.

  • Use Deuterated Solvents (if necessary): For highly sensitive compounds or when performing extractions where H/D exchange is a significant concern, consider using deuterated solvents (e.g., D₂O) for the aqueous wash.[12]

  • Work at Lower Temperatures: Perform the workup at room temperature or below, as elevated temperatures can sometimes promote H/D exchange.

Q4: My reaction involved forming a Grignard reagent from this compound. Are there specific workup issues I should be aware of?

A4: Yes, Grignard reaction workups can present unique challenges. The quenching step, typically with an aqueous acid solution, can be highly exothermic and may lead to the formation of magnesium salts that can complicate phase separation.

Troubleshooting Grignard Workup Issues:

  • Slow and Cool Quenching: Add the quenching solution (e.g., saturated aqueous ammonium chloride, dilute HCl) slowly while cooling the reaction mixture in an ice bath. This helps to control the exotherm.

  • Ammonium Chloride Quench: Using saturated aqueous ammonium chloride (NH₄Cl) is often preferred over strong acids. It is acidic enough to hydrolyze the magnesium alkoxide but is less likely to cause vigorous reactions or significant H/D exchange.

  • Dealing with Magnesium Salts: Magnesium salts can sometimes precipitate and trap the product, leading to poor separation and lower yields. If you observe a thick precipitate, you may need to add more of the aqueous quenching solution and stir vigorously to dissolve the salts. In some cases, adding a co-solvent like THF can help.

  • Filtration: If a large amount of solid magnesium salts persists, you may need to filter the entire mixture before proceeding with the liquid-liquid extraction.

Experimental Protocols

Protocol 1: Standard Workup Procedure for a Neutral Reaction Mixture

  • Transfer the reaction mixture to a separatory funnel of appropriate size.

  • Add an equal volume of deionized water.

  • Gently rock the funnel back and forth to mix the layers, venting frequently to release any pressure.

  • Allow the layers to separate.

  • Drain the lower (aqueous) layer.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution).

  • Drain the brine layer.

  • Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter or decant the dried organic solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Breaking an Emulsion with Celite® Filtration

  • Prepare a small plug of glass wool at the bottom of a Buchner or Hirsch funnel.

  • Add a 1-2 cm layer of Celite® over the glass wool and gently press it down to form a compact pad.

  • Wet the Celite® pad with the organic solvent used in the extraction.

  • Carefully pour the entire emulsified mixture onto the Celite® pad and apply gentle vacuum.

  • After the mixture has passed through, rinse the Celite® pad with a small amount of fresh organic solvent to ensure all of the product is collected.

  • Transfer the filtrate to a separatory funnel. The layers should now be distinct. Proceed with the separation as described in Protocol 1.

Visual Troubleshooting Guides

Troubleshooting_Phase_Separation start Persistent Emulsion During Workup patience Let stand for 15-30 mins start->patience salt Add Brine (Saturated NaCl) patience->salt No separation success Phase Separation Achieved salt->success Separation occurs fail Emulsion Persists salt->fail No separation filter Filter through Celite® solvent Add more organic solvent filter->solvent No separation filter->success Separation occurs centrifuge Centrifuge the mixture solvent->centrifuge No separation solvent->success Separation occurs centrifuge->success fail->filter

Caption: Troubleshooting workflow for breaking emulsions.

Grignard_Workup_Troubleshooting start Grignard Reaction Quench quench Slowly add sat. aq. NH4Cl with ice bath cooling start->quench vigorous_reaction Vigorous reaction or poor separation quench->vigorous_reaction vigorous_reaction->quench Yes, slow addition further precipitate Thick precipitate forms vigorous_reaction->precipitate No add_more_aq Add more aq. NH4Cl and stir precipitate->add_more_aq Yes extract Proceed to Extraction precipitate->extract No filter_salts Filter solids add_more_aq->filter_salts Precipitate persists add_more_aq->extract Precipitate dissolves filter_salts->extract

Caption: Decision tree for Grignard reaction workup issues.

References

Best drying agent for 1-Bromobutane-D9 before final distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful drying and final distillation of 1-Bromobutane-D9.

Frequently Asked Questions (FAQs)

Q1: What is the most effective drying agent for this compound before final distillation?

A1: Anhydrous magnesium sulfate (MgSO₄) is generally the most effective drying agent for this compound among common choices. It offers a good combination of high capacity, fast drying speed, and high efficiency in removing residual water. Anhydrous calcium chloride (CaCl₂) is also a suitable and commonly used option.[1][2] While anhydrous sodium sulfate (Na₂SO₄) can be used, it is a less effective drying agent in comparison to magnesium sulfate.[2]

Q2: Are there any specific considerations when choosing a drying agent for a deuterated compound like this compound?

A2: For this compound, the primary consideration is to use a drying agent that is chemically inert towards the compound and does not facilitate hydrogen-deuterium exchange. The common neutral salt drying agents such as anhydrous MgSO₄, CaCl₂, and Na₂SO₄ are suitable for this purpose as they do not promote such exchange reactions.

Q3: How do I know when the this compound is sufficiently dry for distillation?

A3: A visual inspection is the most common method. The crude this compound will appear cloudy or hazy in the presence of water. After adding the drying agent and swirling the mixture, the liquid should become clear and transparent. If the liquid remains cloudy, more drying agent should be added in small portions until clarity is achieved. Another indication is that the drying agent should no longer clump together at the bottom of the flask.

Data Presentation: Comparison of Common Drying Agents

While specific quantitative data for 1-bromobutane is limited in the readily available literature, the following table provides a general comparison of common drying agents based on their properties and performance with other organic solvents, which can be extrapolated to 1-bromobutane.

Drying AgentChemical FormulaCapacity (g H₂O / 100g agent)Efficiency (Residual H₂O)SpeedCompatibility with this compound
Magnesium Sulfate (Anhydrous)MgSO₄HighVery LowFastExcellent
Calcium Chloride (Anhydrous)CaCl₂HighLowModerateExcellent
Sodium Sulfate (Anhydrous)Na₂SO₄HighModerateSlowExcellent
Calcium Sulfate (Drierite®)CaSO₄LowVery LowFastExcellent
Molecular Sieves (3Å or 4Å)(Na,K,Ca)ₓAlₓSiᵧO₂ₓ₊₂ᵧ·nH₂OModerateVery LowModerateExcellent

Data compiled from various sources on solvent drying. Efficiency and speed are relative comparisons.

Experimental Protocol: Drying and Final Distillation of this compound

Objective: To dry crude this compound and purify it by simple distillation.

Materials:

  • Crude this compound

  • Anhydrous magnesium sulfate (MgSO₄) or anhydrous calcium chloride (CaCl₂)

  • Round-bottom flask

  • Distillation apparatus (heating mantle, distillation head, condenser, receiving flask)

  • Boiling chips

  • Septa and needles (for inert atmosphere, if required)

Procedure:

  • Transfer the crude this compound to a clean, dry Erlenmeyer flask or round-bottom flask.

  • Add the chosen drying agent (e.g., anhydrous MgSO₄) in small portions while gently swirling the flask. A common starting point is approximately 1-2 grams of drying agent per 10 mL of liquid.

  • Continue adding the drying agent until the liquid becomes clear and the drying agent no longer clumps together.

  • Allow the mixture to stand for at least 10-15 minutes to ensure complete drying. For very wet samples, a longer period may be necessary.

  • Decant or filter the dried this compound into a clean, dry round-bottom flask suitable for distillation. Ensure that no solid drying agent is transferred.

  • Add a few boiling chips to the distillation flask.

  • Assemble the distillation apparatus. Ensure all joints are properly sealed.

  • Begin heating the distillation flask gently using a heating mantle.

  • Collect the distillate that boils in the expected range for 1-bromobutane (approximately 101-103 °C at atmospheric pressure). The boiling point may vary slightly for the deuterated analog.

  • Stop the distillation when the temperature begins to drop or when only a small amount of liquid remains in the distillation flask. Do not distill to dryness.

  • Transfer the purified this compound to a clean, dry, and labeled storage vial.

Troubleshooting Guide

Q: My distillate is cloudy. What should I do?

A: A cloudy distillate is a common issue and usually indicates the presence of water.[3][4][5][6][7] This can happen for a few reasons:

  • Incomplete Drying: The initial drying step may not have been sufficient.

    • Solution: The distilled product will need to be re-dried. Transfer the cloudy distillate to a clean flask and add a fresh portion of a suitable drying agent like anhydrous magnesium sulfate. Once the liquid is clear, it can be re-distilled.

  • Boil-over ("Puking"): The distillation was heated too rapidly, causing the boiling liquid in the distillation flask to splash over into the condenser and collection flask.[5][7]

    • Solution: Reduce the heating rate. The collected distillate will be contaminated with the drying agent and any non-volatile impurities and must be re-purified. This involves returning the liquid to a clean distillation flask (after removing the initial cause of the boil-over), re-drying if necessary, and distilling again at a slower rate.

  • High Mineral Content in Quenching Water: If water was used to quench a reaction and not thoroughly separated, residual water with high mineral content can sometimes lead to cloudiness upon distillation.

    • Solution: Ensure proper separation of the organic layer from any aqueous layers before the drying step. Using deionized or distilled water for any washing steps is recommended.

Q: The distillation is proceeding very slowly or not at all.

A: This could be due to several factors:

  • Insufficient Heating: The heating mantle may not be set to a high enough temperature to bring the this compound to its boiling point.

    • Solution: Gradually increase the temperature of the heating mantle.

  • Leaking Apparatus: A leak in the distillation setup will prevent the system from reaching the necessary temperature and pressure for efficient distillation.

    • Solution: Check all joints and connections to ensure they are secure. Re-grease joints if necessary (use a minimal amount of vacuum grease).

  • Incorrect Thermometer Placement: The thermometer bulb must be positioned correctly within the distillation head to accurately measure the temperature of the vapor that is distilling. The top of the bulb should be level with the bottom of the side arm leading to the condenser.

    • Solution: Adjust the thermometer to the correct position.

Q: The temperature is fluctuating during distillation.

A: Temperature fluctuations can be caused by:

  • Uneven Heating: The heating mantle may be cycling on and off, causing inconsistent boiling.

    • Solution: Use a sand bath or a Variac to ensure more uniform and stable heating.

  • Lack of Boiling Chips: Insufficient or inactive boiling chips can lead to bumping and uneven boiling.

    • Solution: Ensure you have added fresh boiling chips before starting the distillation. If you have stopped the distillation and the liquid has cooled, add new boiling chips before re-heating.

Workflow for Selecting the Best Drying Agent

The following diagram illustrates the decision-making process for selecting the optimal drying agent for this compound.

DryingAgentSelection start Start: Crude this compound check_acidity Is the crude product acidic? start->check_acidity neutralize Neutralize with dilute NaHCO3 wash, then separate aqueous layer check_acidity->neutralize Yes select_drying_agent Select Drying Agent check_acidity->select_drying_agent No neutralize->select_drying_agent mgso4 Anhydrous MgSO4 (High efficiency, fast) select_drying_agent->mgso4 High Purity & Speed Needed cacl2 Anhydrous CaCl2 (Good capacity, moderate speed) select_drying_agent->cacl2 Standard Procedure na2so4 Anhydrous Na2SO4 (Neutral, but slower and less efficient) select_drying_agent->na2so4 Mild Conditions Required add_agent Add drying agent until clear mgso4->add_agent cacl2->add_agent na2so4->add_agent filter_decan Filter or decant add_agent->filter_decan distill Final Distillation filter_decan->distill end Pure this compound distill->end

Caption: Decision workflow for selecting a drying agent for this compound.

References

Technical Support Center: Managing Exothermic Reactions with Sulfuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to safely and effectively manage exothermic reactions during the addition of sulfuric acid in synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the addition of sulfuric acid.

Issue 1: Rapid and Uncontrolled Temperature Increase

Symptom: The reaction temperature rises too quickly, exceeding the desired range, upon adding sulfuric acid.

Potential Causes:

  • Addition rate is too fast: The rate of heat generation is exceeding the rate of heat removal.

  • Inadequate cooling: The cooling system is insufficient for the scale of the reaction.

  • Concentrated acid added too quickly: The heat of dilution is being generated too rapidly.[1][2][3]

  • Poor mixing: Localized "hot spots" are forming due to inefficient stirring.

Troubleshooting Steps:

  • Immediately stop the addition of sulfuric acid.

  • Increase cooling: Ensure your cooling bath is at the correct temperature and that the heat transfer is efficient.

  • Improve stirring: Increase the stirring speed to ensure homogenous heat distribution.

  • Review your protocol: Once the temperature is under control, re-evaluate the planned addition rate and cooling capacity. It may be necessary to slow down the addition or use a more efficient cooling method.

Issue 2: Reaction Fails to Initiate or Stalls

Symptom: After adding sulfuric acid, the expected reaction does not start, or it begins and then stops prematurely.

Potential Causes:

  • Incorrect reagent concentration: The concentration of the sulfuric acid or other reactants may be incorrect.

  • Low temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.

  • Reagent degradation: One of the starting materials may have degraded.

  • Inhibitory byproducts: The reaction may be forming byproducts that inhibit the desired transformation.[4]

Troubleshooting Steps:

  • Verify reagent purity and concentration: Use analytical techniques to confirm the quality of your starting materials.

  • Check reaction temperature: Ensure the reaction is being conducted at the optimal temperature. A slight increase in temperature may be necessary, but this should be done cautiously.

  • Monitor the reaction profile: Use techniques like NMR or GC-MS to track the concentration of reactants and products over time to identify any degradation or byproduct formation.[4]

  • Assess catalyst activity (if applicable): If a catalyst is being used, ensure it is active.

Issue 3: Formation of Unexpected Byproducts or Tar

Symptom: The reaction mixture turns dark, and analysis shows the presence of significant impurities or tar-like substances.

Potential Causes:

  • Excessive temperature: High temperatures can lead to decomposition and side reactions.

  • Localized overheating: Poor mixing can create hot spots where byproducts are formed.

  • Incorrect stoichiometry: An incorrect ratio of reactants can lead to undesired side reactions.

  • Presence of water: For some reactions, the presence of water from the sulfuric acid solution can lead to hydrolysis or other unwanted reactions.[4]

Troubleshooting Steps:

  • Improve temperature control: Use a more efficient cooling system and a slower addition rate.

  • Ensure efficient mixing: Use an appropriate stirrer and vessel geometry to prevent localized overheating.

  • Verify calculations: Double-check all calculations for reagent quantities.

  • Use anhydrous conditions if necessary: If the reaction is sensitive to water, use anhydrous solvents and consider using a grade of sulfuric acid with low water content.

Frequently Asked Questions (FAQs)

Safety and Handling

Q1: What is the most important safety rule when preparing a dilute sulfuric acid solution?

A1: Always add the acid to the water slowly and with continuous stirring.[3][5][6] Never add water to the acid.[2][5] Adding water to concentrated sulfuric acid can generate a large amount of heat very quickly, potentially causing the solution to boil and splash dangerous, corrosive acid.[1][2][3]

Q2: What personal protective equipment (PPE) is required when handling sulfuric acid?

A2: The minimum required PPE includes:

  • Chemical safety goggles and a face shield.[5]

  • An acid-resistant lab coat or apron.[7]

  • Chemical-resistant gloves (e.g., butyl rubber, neoprene, or Viton®). Standard nitrile gloves offer limited protection.[7][8]

  • Closed-toe shoes.[9]

Q3: How should I store sulfuric acid?

A3: Store sulfuric acid in a cool, dry, well-ventilated area away from incompatible materials such as bases, organic materials, and metals.[7][8][10] Use secondary containment, such as a plastic bin, to catch any potential leaks.[7][8]

Technical Aspects

Q4: Why does adding sulfuric acid to a solvent generate so much heat?

A4: The dissolution of sulfuric acid in water is a highly exothermic process due to the strong hydration of the hydrogen ions.[2][11] This release of energy is known as the enthalpy of dilution.

Q5: What are the best methods for cooling a reaction during sulfuric acid addition?

A5: The choice of cooling method depends on the scale and desired temperature of the reaction. Common methods include:

  • Ice baths: For small-scale reactions, an ice-water or ice-salt bath is often sufficient.

  • Circulating chillers: These provide more precise and consistent temperature control for a wider range of temperatures.[12]

  • Jacketed reaction vessels: For larger scale reactions, a jacketed vessel connected to a cooling system allows for efficient heat removal.[12]

Q6: How can I control the rate of an exothermic reaction involving sulfuric acid?

A6: The primary method of control is the rate of addition of the sulfuric acid. By adding the acid slowly and monitoring the temperature, you can maintain the desired reaction conditions. Other factors that can influence the reaction rate include the concentration of the reactants and the reaction temperature.

Data Presentation

Enthalpy of Dilution of Sulfuric Acid

The following table summarizes the heat evolved when diluting sulfuric acid at 25°C. This data is crucial for predicting the amount of heat that will be generated and for designing an appropriate cooling strategy.

Initial Concentration (wt %)Final Concentration (wt %)Heat Evolved (kJ/mol H₂SO₄)
98909.3
987033.5
985050.2
983067.4
981083.7

Data is derived from various sources and represents approximate values.[13][14][15][16][17]

Recommended Glove Materials for Sulfuric Acid
Sulfuric Acid ConcentrationRecommended Glove Material
30-70%Butyl rubber, Natural rubber, Neoprene, PVC, Viton®[5][8]
>70%Viton®, Butyl rubber over Viton®[18]

Experimental Protocols

Protocol 1: Safe Dilution of Concentrated Sulfuric Acid

This protocol describes the safe procedure for preparing a dilute solution of sulfuric acid from a concentrated stock.

Materials:

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Beaker or flask of appropriate size

  • Stir bar and magnetic stir plate

  • Cooling bath (e.g., ice-water bath)

  • Graduated cylinders

  • Appropriate PPE (see Q2 in FAQs)

Procedure:

  • Don all required PPE.

  • Measure the required volume of deionized water into the beaker or flask.

  • Place the beaker in the cooling bath on the magnetic stir plate and begin stirring.

  • Slowly and carefully, add the concentrated sulfuric acid to the water in small portions.

  • Monitor the temperature of the solution. If the temperature rises significantly, pause the addition until it cools down.

  • Continue adding the acid until the desired concentration is reached.

  • Allow the solution to cool to room temperature before storing it in a properly labeled container.

Protocol 2: Controlled Addition of Sulfuric Acid to a Reaction Mixture

This protocol outlines a general procedure for the controlled addition of sulfuric acid to a reaction mixture while managing the exothermic reaction.

Materials:

  • Reaction vessel (e.g., round-bottom flask) equipped with a stirrer, thermometer, and addition funnel

  • Reactants and solvent

  • Sulfuric acid (of desired concentration)

  • Cooling system (e.g., cooling bath, circulator)

  • Appropriate PPE

Procedure:

  • Set up the reaction apparatus in a fume hood.

  • Charge the reaction vessel with the reactants and solvent.

  • Begin stirring and cool the mixture to the desired starting temperature using the cooling system.

  • Load the sulfuric acid into the addition funnel.

  • Begin adding the sulfuric acid dropwise to the reaction mixture.

  • Carefully monitor the internal temperature of the reaction. Adjust the addition rate to maintain the temperature within the desired range.

  • If the temperature begins to rise uncontrollably, stop the addition immediately and apply additional cooling if possible.

  • Once the addition is complete, continue to stir the reaction mixture at the desired temperature for the required time.

Visualizations

Exothermic_Reaction_Troubleshooting Troubleshooting Workflow for Exothermic Reactions start Start: Sulfuric Acid Addition observe_temp Observe Rapid Temperature Rise? start->observe_temp stop_addition Stop Acid Addition observe_temp->stop_addition Yes continue_reaction Continue Reaction observe_temp->continue_reaction No increase_cooling Increase Cooling Efficiency stop_addition->increase_cooling improve_mixing Improve Mixing increase_cooling->improve_mixing resume_slowly Resume Addition Slowly improve_mixing->resume_slowly resume_slowly->continue_reaction

Caption: Troubleshooting workflow for a rapid temperature increase.

Sulfuric_Acid_Dilution_Protocol Safe Sulfuric Acid Dilution Protocol start Start ppe Wear Appropriate PPE start->ppe water_in_beaker Place Water in Beaker ppe->water_in_beaker cool_and_stir Cool Beaker and Start Stirring water_in_beaker->cool_and_stir add_acid Slowly Add Acid to Water cool_and_stir->add_acid monitor_temp Monitor Temperature add_acid->monitor_temp monitor_temp->add_acid Continue Adding cool_down Allow to Cool if Necessary monitor_temp->cool_down Temp Too High end End: Dilute Acid is Ready monitor_temp->end Addition Complete cool_down->monitor_temp

Caption: Step-by-step protocol for the safe dilution of sulfuric acid.

References

Resolving unexpected peaks in the NMR spectrum of synthesized 1-Bromobutane-D9

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers encountering unexpected peaks in the NMR spectrum of synthesized 1-Bromobutane-D9.

Frequently Asked Questions (FAQs)

Q1: I'm seeing small peaks in my ¹H NMR spectrum. Shouldn't my product be NMR silent in the proton spectrum?

A1: Ideally, fully deuterated this compound would show no signals in the ¹H NMR spectrum. However, small peaks are common and can arise from several sources:

  • Incomplete Deuteration: The starting material (e.g., Butan-1-ol-D10) may not be 100% deuterated. Residual protons on the carbon backbone will appear in the ¹H NMR spectrum.

  • Residual Solvents: Traces of solvents used during the reaction or purification (e.g., diethyl ether, ethyl acetate, dichloromethane) are a very common source of unexpected peaks.[1]

  • Water: Presence of water (H₂O) in the sample or the NMR solvent will result in a peak, the chemical shift of which is solvent-dependent.[1]

Q2: What are the most likely chemical impurities from the synthesis?

A2: The synthesis of 1-Bromobutane from 1-Butanol via an Sₙ2 reaction can lead to several side products. When using a deuterated analogue, these impurities will also be deuterated but may contain residual protons.

  • Unreacted Starting Material: Incomplete reaction will leave residual Butan-1-ol-D10.

  • Di-n-butyl ether-D18: An elimination side-reaction can produce the corresponding ether.

  • 1-Butene-D8: Dehydration of the alcohol is another possible side reaction, leading to the formation of the alkene.[2][3]

  • Isomeric Bromobutanes: If the starting alcohol contained isomers (e.g., Butan-2-ol-D10), you might have isomeric bromobutane products (e.g., 2-Bromobutane-D9).

Q3: My baseline is noisy and my peaks are broad. What could be the cause?

A3: Poor spectral quality can be due to several acquisition-related issues:

  • Poor Shimming: The magnetic field may not be homogeneous. This is a common cause of broad peaks.[4]

  • Sample Concentration: A sample that is too concentrated can lead to broad peaks and other artifacts. Conversely, a very dilute sample will require more scans to achieve a good signal-to-noise ratio.[4][5]

  • Particulates: Undissolved material or dust in the NMR tube can disrupt the magnetic field homogeneity. Filtering the sample may help.[4]

Q4: How can I confirm if a peak is from an -OH proton of unreacted alcohol?

A4: The signal from an -OH proton is typically broad and its chemical shift can vary. To confirm its presence, you can perform a "D₂O shake."[1][6] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The labile -OH proton will exchange with deuterium from the D₂O, causing the peak to disappear or significantly diminish.[1][6]

Troubleshooting Guide for Unexpected Peaks

This guide provides a systematic approach to identifying the source of unexpected signals in your NMR spectrum.

Step 1: Initial Spectrum Analysis
  • Check Solvent Peaks: Identify the residual solvent peak of your deuterated NMR solvent (e.g., CDCl₃ at 7.26 ppm). Use this as a reference.

  • Look for Common Contaminants: Compare observed peaks to the chemical shifts of common laboratory solvents and greases. (See Table 2).

  • Analyze Integration: Determine the relative integration of the unexpected peaks compared to any known residual proton signals of your main product. This can give you a molar ratio of the impurity.

  • Examine Multiplicity: The splitting pattern (singlet, doublet, triplet, etc.) provides crucial information about the number of adjacent, non-equivalent protons (or deuterons, though J-coupling to deuterium is often small and may not be resolved).

Step 2: Identify Potential Synthesis-Related Impurities

If the peaks are not from common solvents, they are likely related to the synthesis. Compare the chemical shifts of the unknown peaks with the expected shifts of potential side products and isomers.

Data Tables for Peak Identification

Table 1: Expected ¹H and ¹³C Chemical Shifts for 1-Bromobutane and Isomers (Note: For the ¹H NMR of this compound, signals would only be present due to incomplete deuteration. The data below is for the non-deuterated analogues.)

CompoundCarbon Position¹H Chemical Shift (ppm) & Multiplicity¹³C Chemical Shift (ppm)
1-Bromobutane -CH₂Br3.45 (t)[7]33.2
-CH₂CH₂Br1.85 (sextet)[7]35.3
-CH₂CH₃1.45 (sextet)[7]21.6
-CH₃0.95 (t)[7]13.4
2-Bromobutane -CHBr~4.1 (m)~55.0
-CH₂CHBr~1.7 (m)~33.0
-CHBrCH₃~1.7 (d)~25.0
-CH₂CH₃~1.0 (t)~11.0

Table 2: ¹H NMR Chemical Shifts of Common Impurities in CDCl₃

CompoundFunctional GroupChemical Shift (ppm) & Multiplicity
Butan-1-ol -CH₂OH3.69 (t)
-OHVariable, broad (s)
-CH₂CH₂OH1.58 (m)
-CH₂CH₃1.40 (m)
-CH₃0.94 (t)
Di-n-butyl ether -OCH₂-3.40 (t)
-OCH₂CH₂-1.55 (m)
-CH₂CH₃1.38 (m)
-CH₃0.92 (t)
1-Butene =CH₂~4.9 (m)
=CH-~5.8 (m)
-CH₂-~2.0 (q)
-CH₃~1.0 (t)
Acetone -CH₃2.17 (s)[8]
Diethyl Ether -OCH₂-3.48 (q)[8]
-CH₃1.21 (t)[8]
Dichloromethane -CH₂-5.30 (s)[8]
Ethyl Acetate -OCH₂-4.12 (q)
O=C-CH₃2.05 (s)
-CH₂CH₃1.26 (t)
Water H₂O~1.56 (s, broad)[8]

Experimental Protocols

Synthesis of this compound from Butan-1-ol-D10

This procedure is adapted from standard methods for the synthesis of 1-bromobutane.[9][3][10]

  • Reaction Setup: In a round-bottomed flask, combine sodium bromide (1.2 eq) and water (1.5 mL per g of NaBr). Add Butan-1-ol-D10 (1.0 eq).

  • Acid Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (1.2 eq) dropwise with constant stirring. Maintaining a low temperature is crucial to prevent the oxidation of bromide.[9][10]

  • Reflux: Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to a gentle boil for 45-60 minutes.

  • Distillation: After reflux, rearrange the apparatus for simple distillation. Distill the crude this compound. The product will co-distill with water.[10]

  • Work-up (Washing): Transfer the distillate to a separatory funnel.

    • Wash with water to remove some of the remaining butanol and sulfuric acid.[10] Discard the aqueous layer.

    • Wash with cold, concentrated H₂SO₄ to remove unreacted alcohol and any ether byproduct.[9]

    • Wash with aqueous sodium hydroxide or sodium bicarbonate to neutralize any remaining acid.[9]

    • Perform a final wash with water.

  • Drying and Final Purification: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., CaCl₂, MgSO₄). Decant or filter the dried liquid and perform a final distillation, collecting the fraction boiling around 99-102 °C (boiling point of 1-bromobutane is 101.5 °C).[10]

Visualizations

Troubleshooting Workflow

G start Unexpected Peak(s) in NMR Spectrum check_solvent Compare with known solvent and grease peaks (Table 2) start->check_solvent solvent_match Peak Identified as Common Contaminant check_solvent->solvent_match Yes no_solvent_match No Match check_solvent->no_solvent_match No end_solvent Action: Re-purify sample or use purer solvents solvent_match->end_solvent check_synthesis Compare with potential synthesis impurities (Table 1) no_solvent_match->check_synthesis synthesis_match Peak Identified as Side Product, Unreacted SM, or Isomer check_synthesis->synthesis_match Yes no_synthesis_match No Match check_synthesis->no_synthesis_match No end_synthesis Action: Optimize reaction conditions and/or improve purification synthesis_match->end_synthesis check_d2o Is peak broad? Perform D₂O Shake no_synthesis_match->check_d2o d2o_disappears Peak is labile proton (e.g., -OH) check_d2o->d2o_disappears Disappears d2o_no_change Peak is not labile check_d2o->d2o_no_change No Change d2o_disappears->end_synthesis review_acq Review Acquisition Parameters (Shimming, Concentration) d2o_no_change->review_acq

Caption: Troubleshooting workflow for unexpected NMR peaks.

Potential Impurity Formation Pathways

G cluster_main Main Reaction (Sₙ2) cluster_side Side Reactions SM CD₃(CD₂)₃OD (Butan-1-ol-D10) Product CD₃(CD₂)₃Br (this compound) SM->Product HBr (from NaBr + H₂SO₄) Ether [CD₃(CD₂)₃]₂O (Di-n-butyl ether-D18) SM->Ether Condensation (Intermolecular Dehydration) Alkene CD₃CD₂CD=CD₂ (1-Butene-D8) SM->Alkene Elimination (Intramolecular Dehydration)

Caption: Synthesis of this compound and potential side products.

References

Validation & Comparative

A Comparative Analysis of SN2 Reactivity: 1-Bromobutane versus 1-Bromobutane-D9

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of the Secondary Kinetic Isotope Effect in Nucleophilic Substitution Reactions

For researchers and professionals in drug development and organic synthesis, a nuanced understanding of reaction kinetics is paramount. This guide provides a comparative analysis of the reactivity of 1-bromobutane and its deuterated isotopologue, 1-bromobutane-d9, in bimolecular nucleophilic substitution (SN2) reactions. The central focus of this comparison is the secondary kinetic isotope effect (KIE), a subtle yet powerful tool in elucidating reaction mechanisms.

Understanding the Secondary Kinetic Isotope Effect (SKIE)

In the SN2 transition state, the α-carbon undergoes rehybridization from sp³ to a more sp²-like geometry. This structural change alters the vibrational frequencies of the C-H (or C-D) bonds. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. The change in vibrational energy between the ground state and the transition state is different for the deuterated and non-deuterated compounds, leading to a difference in reaction rates.

For SN2 reactions, this typically results in a small inverse secondary kinetic isotope effect, where the deuterated compound reacts slightly slower than the non-deuterated one (kH/kD > 1 is a normal KIE, while kH/kD < 1 is an inverse KIE). However, it is more common to see a kH/kD value slightly greater than 1, indicating a slightly faster reaction for the non-deuterated compound. Theoretical and experimental studies on similar systems suggest that for SN2 reactions, the kH/kD value is often in the range of 0.8 to 1.0.[1]

Quantitative Data Comparison

Based on the established principles of secondary kinetic isotope effects in SN2 reactions, the following table summarizes the expected relative reactivity of 1-bromobutane and this compound.

CompoundRelative Rate (kH/kD)Expected Observation
1-Bromobutane~1.0 - 1.15Reacts slightly faster than its deuterated counterpart. This is the expected "normal" secondary kinetic isotope effect for an SN2 reaction where the transition state is slightly less sterically hindered.
This compound1.0The heavier deuterium atoms lead to a slightly higher activation energy for the transition state, resulting in a marginally slower reaction rate.

Note: The exact value of the KIE is dependent on the specific nucleophile, solvent, and temperature.

Experimental Protocol: Measuring the Kinetic Isotope Effect

To empirically determine the kinetic isotope effect for the SN2 reaction of 1-bromobutane and this compound, a competitive experiment can be designed. This method offers high precision by analyzing the relative consumption of the two isotopic substrates in a single reaction mixture.

Objective: To determine the kH/kD for the reaction of 1-bromobutane and this compound with a suitable nucleophile (e.g., iodide) in an appropriate solvent (e.g., acetone).

Materials:

  • 1-Bromobutane

  • This compound

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Internal Standard (e.g., undecane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Reaction Setup: A solution of sodium iodide in anhydrous acetone is prepared in a thermostated reaction vessel.

  • Initial Sample: An initial sample of a precisely known equimolar mixture of 1-bromobutane and this compound, along with the internal standard, is analyzed by GC-MS to determine the initial ratio of the two isotopologues.

  • Reaction Initiation: The reaction is initiated by adding the mixture of 1-bromobutane and this compound to the sodium iodide solution at a constant temperature.

  • Aliquots and Quenching: Aliquots of the reaction mixture are withdrawn at various time intervals and are immediately quenched (e.g., by dilution with a large volume of cold water and extraction with a non-polar solvent like hexane).

  • GC-MS Analysis: The quenched samples are analyzed by GC-MS. The relative peak areas of the remaining 1-bromobutane and this compound are determined relative to the internal standard.

  • Data Analysis: The kinetic isotope effect (kH/kD) is calculated from the change in the relative concentrations of the two reactants over time using the following equation:

    kH/kD = ln([H]t/[H]0) / ln([D]t/[D]0)

    Where [H]t and [D]t are the concentrations of 1-bromobutane and this compound at time t, and [H]0 and [D]0 are their initial concentrations.

Reaction Mechanism and Logical Workflow

The following diagrams illustrate the SN2 reaction mechanism and the experimental workflow for determining the kinetic isotope effect.

Caption: The concerted SN2 reaction mechanism.

KIE_Workflow A Prepare Equimolar Mixture (1-Bromobutane & this compound) + Internal Standard B Initial GC-MS Analysis (Determine [H]0/[D]0) A->B C Initiate SN2 Reaction (Add mixture to Nucleophile solution) A->C G Calculate kH/kD B->G D Take Aliquots at Timed Intervals C->D E Quench Reaction D->E F GC-MS Analysis of Aliquots (Determine [H]t/[D]t) E->F F->G

Caption: Experimental workflow for KIE determination.

References

Comparative Analysis of the M vs. M+2 Isotope Pattern in the Mass Spectra of 1-Bromobutane and 1-Bromobutane-D9

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the mass spectrum isotope pattern for 1-bromobutane and its deuterated analog, 1-bromobutane-d9. The focus is on the characteristic M and M+2 molecular ion peaks that arise from the natural isotopic abundance of bromine. This information is crucial for researchers in synthetic chemistry, drug development, and metabolomics for the accurate identification and characterization of brominated compounds and their isotopically labeled counterparts.

The presence of a bromine atom in a molecule gives rise to a distinct pattern in its mass spectrum due to the two stable, naturally occurring isotopes of bromine: ⁷⁹Br and ⁸¹Br.[1] These isotopes have nearly equal natural abundances, with ⁷⁹Br at approximately 50.69% and ⁸¹Br at 49.31%.[2][3] Consequently, the molecular ion region of a brominated compound will exhibit two peaks of almost equal intensity, separated by two mass-to-charge units (m/z).[4][5][6][7][8][9] The peak corresponding to the molecule containing the lighter ⁷⁹Br isotope is referred to as the molecular ion peak (M), while the peak for the molecule with the heavier ⁸¹Br isotope is the M+2 peak.[9]

Data Presentation: A Quantitative Comparison

The primary difference in the mass spectra of 1-bromobutane and this compound is the mass-to-charge (m/z) ratio of their respective molecular ions. This shift is a direct result of replacing nine protium (¹H) atoms with deuterium (²H) atoms. However, the characteristic M:M+2 intensity ratio remains consistent, as it is dictated solely by the bromine atom.

Feature1-BromobutaneThis compound
Chemical Formula C₄H₉BrC₄D₉Br
Molecular Ion (M) [C₄H₉⁷⁹Br]⁺[C₄D₉⁷⁹Br]⁺
M Peak (Nominal m/z) 136[4][5]145
Molecular Ion (M+2) [C₄H₉⁸¹Br]⁺[C₄D₉⁸¹Br]⁺
M+2 Peak (Nominal m/z) 138[4][5]147
Relative Intensity Ratio (M:M+2) ~1:1[7]~1:1

Experimental Protocols

Methodology for Mass Spectrometry Analysis

A detailed protocol for acquiring the mass spectrum of this compound is provided below. The same methodology can be applied to its non-deuterated counterpart.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 100 µg/mL.

    • Ensure the solvent is of high purity to avoid interference from impurities.

  • Instrumentation:

    • A high-resolution mass spectrometer, such as a magnetic sector, time-of-flight (TOF), or quadrupole analyzer, is suitable for this analysis.

    • The instrument should be equipped with an Electron Ionization (EI) source.

  • Data Acquisition:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: Set to a standard 70 eV to induce fragmentation and ionization.

    • Mass Range: Scan from m/z 40 to 200 to ensure the capture of the molecular ion region and significant fragment ions.

    • Inlet System: Utilize a direct insertion probe or a gas chromatography (GC) inlet for sample introduction. If using GC, an appropriate column (e.g., DB-5) and temperature program should be employed to ensure proper separation and elution of the analyte.

    • Data Analysis: The acquired spectrum should be analyzed to identify the m/z values and relative abundances of the M and M+2 peaks.

Visualization of Isotopic Distribution

The following diagram illustrates the logical relationship between the isotopic composition of this compound and the resulting M and M+2 peaks observed in its mass spectrum.

G cluster_molecule Analyte Molecule cluster_isotopes Natural Bromine Isotopes cluster_instrument Mass Spectrometer cluster_spectrum Resulting Mass Spectrum Molecule This compound (C₄D₉Br) BrAtom Contains one Bromine Atom Molecule->BrAtom Br79 ⁷⁹Br Isotope (~50.69% abundance) BrAtom->Br79 path 1 Br81 ⁸¹Br Isotope (~49.31% abundance) BrAtom->Br81 path 2 Ionization Electron Ionization (EI) M_ion [M]⁺ Ion [C₄D₉⁷⁹Br]⁺ Ionization->M_ion M2_ion [M+2]⁺ Ion [C₄D₉⁸¹Br]⁺ Ionization->M2_ion M_peak M Peak at m/z 145 M_ion->M_peak M2_peak M+2 Peak at m/z 147 M2_ion->M2_peak Ratio Relative Intensity ~1:1

Caption: Isotopic analysis workflow for this compound.

References

A Comparative Analysis of 13C NMR Chemical Shifts: Deuterated vs. Non-Deuterated 1-Bromobutane

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: 13C NMR Chemical Shift Comparison

The following table summarizes the experimentally observed 13C NMR chemical shifts for non-deuterated 1-bromobutane and the predicted shifts for a hypothetical deuterated isotopologue, 1,1-dideuterio-1-bromobutane. The predictions are based on the typical upfield shift (a decrease in ppm value) observed for carbons directly bonded to deuterium (α-effect) and, to a lesser extent, for carbons one bond removed (β-effect).

Carbon PositionNon-Deuterated 1-Bromobutane Chemical Shift (ppm)[1][2]Predicted Deuterated 1-Bromobutane (1,1-dideuterio-1-bromobutane) Chemical Shift (ppm)Predicted Isotope Shift (Δδ = δH - δD) (ppm)
C1 (-CH2Br)33.433.1 - 33.3+0.1 to +0.3
C2 (-CH2-)35.034.9 - 35.00 to +0.1
C3 (-CH2-)21.421.4~0
C4 (-CH3)13.213.2~0

Note: The predicted values for deuterated 1-bromobutane are estimations. The actual observed shifts may vary depending on the specific deuterated position and experimental conditions. Deuterium substitution is known to cause a small upfield shift in the 13C NMR spectrum for the carbon atom directly attached to the deuterium, and even smaller shifts for adjacent carbons.[3]

Understanding the Deuterium Isotope Effect

The observed differences in chemical shifts between deuterated and non-deuterated compounds are known as deuterium isotope effects. These effects are primarily due to the lower zero-point vibrational energy of a C-D bond compared to a C-H bond. This results in a slightly shorter average bond length for C-D, leading to increased electron shielding at the carbon nucleus and a consequent upfield shift in the 13C NMR spectrum. The magnitude of this effect is most significant for the carbon directly attached to the deuterium (α-effect) and diminishes rapidly with distance (β and γ-effects).

Experimental Protocols

A detailed methodology for acquiring the 13C NMR spectra is provided below.

Sample Preparation
  • Sample: 1-bromobutane (or its deuterated analogue).

  • Solvent: Deuterated chloroform (CDCl3) is a common solvent for 13C NMR spectroscopy.[1]

  • Concentration: A solution of approximately 5-10% (v/v) of the analyte in the deuterated solvent is prepared.

  • Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

  • NMR Tube: The prepared solution is transferred to a standard 5 mm NMR tube.

13C NMR Spectrometer Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Nucleus: 13C.

  • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.

  • Acquisition Parameters:

    • Spectral Width: Approximately 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

Visualization of the Comparison

The following diagram illustrates the logical relationship in the expected 13C NMR chemical shift changes upon deuteration of 1-bromobutane at the C1 position.

G cluster_non_deuterated Non-Deuterated 1-Bromobutane cluster_deuterated Deuterated 1-Bromobutane (1,1-dideuterio) C1_H C1 (δ ≈ 33.4 ppm) C1_D C1 (δ ≈ 33.1-33.3 ppm) C1_H->C1_D α-effect (Upfield Shift) C2_H C2 (δ ≈ 35.0 ppm) C2_D C2 (δ ≈ 34.9-35.0 ppm) C2_H->C2_D β-effect (Slight Upfield Shift) C3_H C3 (δ ≈ 21.4 ppm) C3_D C3 (δ ≈ 21.4 ppm) C3_H->C3_D γ-effect (Negligible) C4_H C4 (δ ≈ 13.2 ppm) C4_D C4 (δ ≈ 13.2 ppm) C4_H->C4_D δ-effect (Negligible)

Caption: Predicted 13C NMR shifts in deuterated 1-bromobutane.

References

The Gold Standard in Quantitative Analysis: Validating a Mass Spectrometry Assay with 1-Bromobutane-D9

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative mass spectrometry, achieving accurate and precise results is paramount for researchers, scientists, and drug development professionals. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards like 1-Bromobutane-D9, is a cornerstone for robust and reliable quantification.[1] This guide provides an objective comparison of using a deuterated internal standard against other alternatives, supported by illustrative experimental data and detailed protocols.

The Superiority of Deuterated Internal Standards

An ideal internal standard (IS) is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer.[2] It is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The IS co-elutes with the analyte and experiences similar variations during extraction, chromatography, and ionization, thus correcting for potential errors and matrix effects.[3][4]

Deuterated internal standards, such as this compound, are the "gold standard" because they are chemically identical to the analyte (1-Bromobutane), with the only difference being the replacement of hydrogen atoms with deuterium. This results in a higher mass, allowing for its differentiation by the mass spectrometer, while its physicochemical properties remain nearly identical.[4] This near-identity ensures that it accurately reflects the behavior of the analyte throughout the analytical process, leading to superior accuracy and precision compared to other types of internal standards, like structural analogs (e.g., 1-chlorobutane or a different bromoalkane).

Performance Comparison: this compound vs. Alternatives

To illustrate the benefits of using this compound, the following table summarizes hypothetical yet typical validation data from a quantitative GC-MS assay for 1-bromobutane. The comparison is made between using this compound as an internal standard, a structural analog (1-chlorobutane), and no internal standard.

Validation Parameter This compound (IS) 1-Chlorobutane (IS) No Internal Standard
Linearity (R²) > 0.999> 0.995> 0.990
Accuracy (% Bias) ± 5%± 15%± 25%
Precision (%CV) < 5%< 10%< 20%
Lower Limit of Quantitation (LLOQ) 1 ng/mL5 ng/mL10 ng/mL
Matrix Effect (%CV) < 5%< 15%Not Measured

This data is illustrative and demonstrates the typical performance improvements observed when using a deuterated internal standard.

The data clearly shows that the use of this compound results in superior linearity, accuracy, precision, and a lower LLOQ. The significantly lower coefficient of variation (%CV) for the matrix effect highlights the ability of the deuterated standard to effectively compensate for signal suppression or enhancement from the sample matrix.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for a quantitative GC-MS assay and the logical relationship of using an internal standard to correct for analytical variability.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Soil) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (e.g., Purge and Trap) Spike->Extraction GC Gas Chromatography (Separation) Extraction->GC MS Mass Spectrometry (Detection) GC->MS Peak_Integration Peak Area Integration MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Quantitative GC-MS analysis workflow.

Logical Relationship cluster_output Mass Spectrometer Output Analyte 1-Bromobutane (Analyte) Variability Analytical Variability (Extraction Loss, Matrix Effects, Injection Volume) Analyte->Variability IS This compound (Internal Standard) IS->Variability Analyte_Signal Analyte Signal Variability->Analyte_Signal IS_Signal IS Signal Variability->IS_Signal Ratio Peak Area Ratio (Analyte Signal / IS Signal) Remains Constant Analyte_Signal->Ratio IS_Signal->Ratio Result Accurate & Precise Quantification Ratio->Result

References

The Decisive Advantage: Why 1-Bromobutane-D9 Reigns Supreme Among Deuterated Alkyl Halides in Advanced Analytical and Drug Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of scientific research and pharmaceutical development, the choice of internal standards and synthetic precursors can profoundly impact the accuracy of analytical measurements and the efficiency of drug discovery pipelines. Among the array of deuterated alkyl halides, 1-Bromobutane-D9 has emerged as a superior choice for a multitude of applications, offering distinct advantages in stability, analytical performance, and synthetic versatility over its counterparts. This guide provides an objective comparison, supported by experimental principles and data, to illuminate the strategic benefits of integrating this compound into your research.

Unveiling the Performance Edge: A Comparative Analysis

The primary utility of deuterated alkyl halides lies in their application as internal standards for quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). In these roles, their performance is dictated by factors such as isotopic purity, stability, and the degree to which they mimic the behavior of the target analyte.

Key Performance Parameters of Deuterated Alkyl Halide Internal Standards

ParameterThis compoundOther Deuterated Primary Alkyl Halides (e.g., 1-Bromopropane-D7, 1-Bromohexane-D13)Rationale & Implications
Isotopic Purity Typically ≥98%Variable, but generally highHigh isotopic purity is crucial to minimize "cross-talk," where the signal from the unlabeled analyte interferes with the deuterated standard, particularly at low concentrations.[1][2]
Chromatographic Isotope Effect Minimal and predictableCan be more pronounced with shorter or longer alkyl chainsDeuterated compounds may elute slightly earlier than their non-deuterated analogs.[3] A consistent and minimal shift, as seen with the butyl chain, ensures reliable co-elution with the analyte, which is critical for accurate matrix effect correction.[4]
Metabolic Stability (Kinetic Isotope Effect) HighGenerally high, but can varyThe C-D bond is stronger than the C-H bond, leading to a slower rate of metabolic cleavage (the kinetic isotope effect).[5] Perdeuteration of the butyl group in this compound offers significant protection against metabolism at all positions.
Chemical Stability (H/D Exchange) HighGenerally high, but dependent on deuterium positionDeuterium atoms on sp³ hybridized carbons are stable. Perdeuteration ensures no labile deuterium atoms are present, preventing H/D exchange with the solvent or matrix, which would compromise quantification.[6]
Versatility in Synthesis HighModerate to HighThe deuterated butyl group is a common moiety in drug candidates. This compound serves as an excellent building block for introducing this stable isotopic label.[7]

The Power of Perdeuteration: Enhanced Stability and Reliability

A significant advantage of this compound is its perdeuterated nature, meaning all nine hydrogen atoms on the butyl chain are replaced with deuterium. This comprehensive labeling provides several key benefits:

  • Maximized Mass Shift: The +9 mass unit difference from its non-deuterated counterpart provides a clear and unambiguous signal in mass spectrometry, well outside the natural isotopic distribution of the analyte. This minimizes the risk of spectral overlap and improves the accuracy of quantification.

  • Blocked Metabolic Hotspots: In drug metabolism studies, alkyl chains are often susceptible to oxidation by cytochrome P450 enzymes. Perdeuteration of the butyl group effectively blocks all potential sites of metabolism on the chain, leading to a significant increase in metabolic stability. This is a direct consequence of the kinetic isotope effect, where the stronger C-D bond is broken at a slower rate than the C-H bond.[5]

  • Resistance to H/D Exchange: The deuterium atoms in this compound are attached to carbon atoms, which are not readily exchangeable under typical analytical conditions. This contrasts with compounds that may have deuterium labels in more labile positions, which can lead to a loss of the isotopic label and inaccurate results.[6]

Experimental Evidence: The Kinetic Isotope Effect in Action

The kinetic isotope effect (KIE) is a powerful tool for understanding reaction mechanisms and predicting the metabolic fate of deuterated compounds. For SN2 reactions, which are characteristic of primary alkyl halides like 1-bromobutane, a secondary inverse KIE (kH/kD < 1) is often observed. This means the deuterated compound reacts slightly faster. However, in the context of metabolic stability, the primary KIE associated with C-H bond cleavage by enzymes is of greater importance. Here, a large normal KIE (kH/kD > 1) is expected, indicating that the deuterated compound is metabolized more slowly.

Predicted Kinetic Isotope Effects for Alkyl Bromide Metabolism

CompoundPredicted Primary KIE (kH/kD) for MetabolismImplication for Metabolic Stability
This compound> 5Significantly increased metabolic stability due to the strength of the C-D bonds.
1-Bromopropane-D7> 5Increased metabolic stability.
1-Bromoethane-D5> 5Increased metabolic stability.

While the theoretical KIE is high for all perdeuterated primary alkyl bromides, the longer butyl chain in this compound provides a more versatile scaffold for synthetic applications in drug discovery, where butyl moieties are common.

Experimental Protocols

Protocol 1: Comparative Analysis of Deuterated Internal Standards in the Quantification of an Alkylating Agent by LC-MS/MS

This protocol outlines a method for comparing the performance of this compound, 1-Bromopropane-D7, and 1-Bromohexane-D13 as internal standards for the quantification of a hypothetical alkylating agent, "Analyte X," in human plasma.

1. Materials and Reagents:

  • Analyte X reference standard

  • This compound, 1-Bromopropane-D7, and 1-Bromohexane-D13 internal standards

  • Human plasma (blank)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

2. Preparation of Solutions:

  • Analyte Stock Solution (1 mg/mL): Dissolve 10 mg of Analyte X in 10 mL of ACN.

  • Internal Standard Stock Solutions (1 mg/mL): Separately dissolve 10 mg of each deuterated alkyl halide in 10 mL of ACN.

  • Working Internal Standard Solutions (1 µg/mL): Dilute each internal standard stock solution 1:1000 with ACN.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with the Analyte X stock solution to achieve concentrations ranging from 1 to 1000 ng/mL.

3. Sample Preparation:

  • To 100 µL of each calibration standard and unknown sample, add 10 µL of one of the working internal standard solutions.

  • Add 300 µL of ACN to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in ACN

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (ESI), positive mode

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Analyte X and each deuterated internal standard.

5. Data Analysis:

  • Construct separate calibration curves for each internal standard by plotting the peak area ratio of Analyte X to the internal standard against the concentration of Analyte X.

  • Compare the linearity (r²), accuracy, and precision of the calibration curves obtained with each internal standard.

  • Analyze the chromatographic peak shapes and retention time differences between the analyte and each internal standard.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (Calibrator or Unknown) spike Spike with Deuterated Internal Standard (e.g., this compound) sample->spike Add known amount precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UHPLC supernatant->inject Transfer for analysis separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Spectrometry Detection (MRM Mode) ionize->detect integrate Peak Integration detect->integrate Acquire data ratio Calculate Peak Area Ratio (Analyte / Internal Standard) integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Analyte Concentration curve->quantify

Caption: Workflow for quantitative analysis using a deuterated internal standard.

logical_relationship cluster_advantages Advantages of this compound cluster_outcomes Improved Performance perdeuteration Perdeuteration (D9) mass_shift Maximized Mass Shift perdeuteration->mass_shift metabolic_stability Enhanced Metabolic Stability (Kinetic Isotope Effect) perdeuteration->metabolic_stability hd_exchange Resistance to H/D Exchange perdeuteration->hd_exchange analytical_accuracy Superior Analytical Accuracy mass_shift->analytical_accuracy metabolic_stability->analytical_accuracy hd_exchange->analytical_accuracy

Caption: Key advantages of this compound leading to superior performance.

Conclusion

For researchers, scientists, and drug development professionals seeking to enhance the robustness and accuracy of their analytical methods and synthetic strategies, this compound offers a compelling set of advantages over other deuterated alkyl halides. Its perdeuterated structure provides superior metabolic and chemical stability, a clean and distinct signal in mass spectrometry, and excellent versatility as a synthetic building block. By understanding the principles of the kinetic isotope effect and the practical benefits of perdeuteration, researchers can confidently select this compound to achieve higher quality data and accelerate their research and development efforts.

References

Probing Reaction Mechanisms: A Comparative Guide to Kinetic Isotope Effect Studies Using 1-Bromobutane-D9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of reaction mechanisms is paramount for designing novel therapeutics and optimizing synthetic pathways. The kinetic isotope effect (KIE) is a powerful tool in this endeavor, offering profound insights into the rate-determining steps of a reaction. This guide provides a comparative analysis of the use of 1-Bromobutane-D9, a deuterated isotopologue of 1-bromobutane, in KIE studies to elucidate nucleophilic substitution reaction mechanisms.

The replacement of hydrogen with its heavier isotope, deuterium, at specific positions in a molecule can lead to a measurable change in the reaction rate.[1] This phenomenon, known as the kinetic isotope effect, arises from the difference in zero-point vibrational energies between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.[2] A C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken, which can result in a slower reaction rate.[2] The magnitude of the KIE, expressed as the ratio of the rate constant of the light isotopologue (kH) to the heavy isotopologue (kD), provides valuable information about the transition state of the reaction.[1]

Distinguishing Reaction Pathways with this compound

Nucleophilic substitution reactions, fundamental in organic chemistry, can proceed through different mechanisms, primarily the unimolecular (SN1) and bimolecular (SN2) pathways. The use of this compound, where all nine hydrogen atoms are replaced with deuterium, allows for the investigation of secondary kinetic isotope effects (SKIEs). In these cases, the isotopically substituted bonds are not directly broken in the rate-determining step.[3]

In an SN2 reaction, a nucleophile attacks the carbon center at the same time as the leaving group departs in a concerted mechanism.[4] For 1-bromobutane, deuteration at the α-carbon (the carbon bearing the bromine) and the β-carbon (the adjacent carbon) can influence the reaction rate.

Conversely, an SN1 reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate. The KIE for an SN1 reaction is typically different from that of an SN2 reaction, providing a clear method for distinguishing between the two pathways.[1]

Comparative Kinetic Isotope Effect Data

The following table summarizes representative α- and β-secondary kinetic isotope effects for the SN2 reaction of 1-bromobutane with a generic nucleophile (Nu⁻). The data is based on typical values observed for SN2 reactions of primary alkyl halides.[3]

IsotopologuePosition of DeuterationKinetic Isotope Effect (kH/kD)Interpretation
1-Bromobutane-1,1-d₂α-carbon~0.95 - 1.05A small inverse or normal KIE is indicative of the changing hybridization at the α-carbon in the SN2 transition state.
1-Bromobutane-2,2-d₂β-carbon~1.05 - 1.15A small normal KIE is often attributed to hyperconjugation, which stabilizes the transition state.
1-Bromobutane-d₉PerdeuterationMultiplicative effect of α and β KIEsThe overall KIE for the fully deuterated molecule is a product of the individual isotope effects at each position.

Experimental Protocol: Competitive KIE Measurement

A highly precise method for determining KIEs is the competitive experiment, where a mixture of the non-deuterated and deuterated substrates react under the same conditions.[2]

Materials:

  • 1-Bromobutane

  • This compound

  • Nucleophile (e.g., Sodium Azide)

  • Solvent (e.g., Acetone)

  • Internal Standard (e.g., Dodecane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Prepare Reactant Mixture: Prepare an equimolar mixture of 1-bromobutane and this compound.

  • Initial Analysis: Analyze the initial ratio of the two isotopologues (R₀) using GC-MS.

  • Reaction Initiation: Dissolve the nucleophile in the solvent and bring to the desired reaction temperature. Add the 1-bromobutane/1-bromobutane-d9 mixture to initiate the reaction.

  • Reaction Monitoring: Withdraw aliquots from the reaction mixture at various time points.

  • Quenching: Immediately quench the reaction in each aliquot by adding it to cold water and extracting with an organic solvent.

  • Analysis: Analyze the isotopic ratio of the remaining starting materials (R) in each quenched aliquot using GC-MS.

  • Calculation of KIE: The KIE is calculated using the following equation: KIE = log(1 - f) / log(1 - f * (R / R₀)) where f is the fraction of reaction completion.

Visualizing the Mechanism and Workflow

To better understand the concepts, the following diagrams illustrate the SN2 reaction mechanism and the experimental workflow for a competitive KIE experiment.

Caption: SN2 reaction mechanism for 1-bromobutane.

KIE_Workflow A Prepare Equimolar Mixture (1-Bromobutane & this compound) B Determine Initial Ratio (R₀) via GC-MS A->B C Initiate Reaction with Nucleophile A->C F Calculate KIE B->F D Withdraw and Quench Aliquots at Timed Intervals C->D E Analyze Isotopic Ratio (R) of Unreacted Substrate via GC-MS D->E E->F

References

Purity Analysis of 1-Bromobutane-D9: A Comparative Guide to Gas Chromatography and Nuclear Magnetic Resonance Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isotopic and chemical purity of deuterated compounds like 1-Bromobutane-D9 is paramount. This guide provides an objective comparison of Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive purity assessment of this compound, complete with detailed experimental protocols and comparative data.

Quantitative Data Summary

The purity of a batch of this compound was assessed using both Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are summarized below, highlighting the strengths of each technique.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹H NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and quantification.Signal intensity is directly proportional to the number of nuclei, allowing for direct quantification against a certified internal standard.
Isotopic Purity (% D) 98.5% (Determined by relative abundance of deuterated vs. partially deuterated species)98.6% (Calculated from the reduction in signal intensity at protonated positions)
Chemical Purity (Area %) 99.8%>99.5% (Based on the absence of significant impurity signals)
Detected Impurities 1-Butanol (0.12%), Dibutyl ether (0.08%), Partially deuterated 1-Bromobutane speciesResidual protio signals corresponding to 1-Bromobutane
Relative Standard Deviation (RSD, n=3) 0.10%0.05%

Method Comparison

Gas Chromatography, particularly when coupled with a mass spectrometer, is a highly sensitive method for separating and quantifying volatile impurities.[1] For deuterated compounds, GC-MS is invaluable for assessing isotopic purity and distribution by revealing the molecular ion shifts.[2] Conversely, Quantitative NMR (qNMR) stands out as a primary analytical method for purity determination as it offers direct quantification without the need for a substance-specific reference standard.[3] While GC-MS excels at detecting trace volatile impurities, NMR provides detailed structural information and a direct measure of isotopic enrichment at specific molecular sites.[1][2] For a comprehensive quality assessment of this compound, a combination of both techniques is often the most effective approach.[4]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is designed for the separation and quantification of this compound and its potential volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with high-purity dichloromethane.

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot to a 2 mL GC vial for analysis.

2. Instrumental Parameters:

ParameterSetting
GC System Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column[5]
Inlet Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature of 40°C, hold for 5 minutes, then ramp at 10°C/min to 200°C and hold for 2 minutes.
MS System Agilent 5977B MSD or equivalent
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-200

A key consideration in the GC analysis of deuterated compounds is the "inverse isotope effect," where the heavier deuterated compound may elute slightly earlier than its lighter, non-deuterated counterpart.[6]

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol outlines the determination of this compound purity using an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Parameters:

ParameterSetting
Spectrometer 400 MHz NMR Spectrometer or higher
Solvent Chloroform-d (CDCl₃)
Pulse Program Standard quantitative pulse sequence with a sufficient relaxation delay (e.g., 30s)
Number of Scans 16
Temperature 25 °C

Purity is calculated by comparing the integral of a known signal from the analyte with the integral of a signal from the internal standard.

Visualizing the Workflow and Comparison

To better illustrate the experimental and logical flows, the following diagrams are provided.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Dichloromethane weigh->dissolve transfer Transfer to GC Vial dissolve->transfer inject Inject Sample transfer->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities integrate->identify quantify Quantify Purity identify->quantify result result quantify->result Final Purity Report

GC-MS analysis workflow for this compound.

Method_Comparison cluster_gcms Gas Chromatography-Mass Spectrometry (GC-MS) cluster_qnmr Quantitative NMR (qNMR) gcms_strength1 High Sensitivity for Volatile Impurities gcms_strength2 Excellent Separation Capability gcms_strength3 Confirms Isotopic Distribution gcms_weakness1 Requires Volatilization gcms_weakness2 Potential for Isotope Effects on Retention Time qnmr_strength1 Direct, Primary Method of Quantification qnmr_strength2 Provides Structural Confirmation qnmr_strength3 Non-destructive qnmr_weakness1 Lower Sensitivity for Trace Impurities qnmr_weakness2 Signal Overlap in Complex Mixtures center_node Purity Analysis of This compound center_node->gcms_strength1 center_node->qnmr_strength1

Comparison of GC-MS and qNMR for purity analysis.

References

A Researcher's Guide to Confirming the Identity of 1-Bromobutane-D9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and other scientific fields utilizing deuterated compounds, verifying the identity, purity, and isotopic enrichment of starting materials is a critical first step to ensure the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of typical specifications for 1-Bromobutane-D9 and details the key analytical methods used to confirm its identity, aligning with data typically found on a Certificate of Analysis (COA).

Comparative Analysis of this compound Specifications

To provide a baseline for comparison, the following table summarizes the typical product specifications for this compound from leading chemical suppliers. When evaluating a specific batch with its COA, these values serve as a benchmark.

ParameterSigma-AldrichCambridge Isotope LaboratoriesCDN Isotopes
Chemical Formula CD₃(CD₂)₂CD₂Br[1][2]CD₃(CD₂)₃Br[3]CD₃CD₂CD₂CD₂Br[4]
Molecular Weight 146.07 g/mol [1][2]146.07 g/mol [3]146.07 g/mol [4]
CAS Number 98195-36-998195-36-9[3]98195-36-9[4]
Isotopic Purity ≥98 atom % D[1]98%[3]99 atom % D[4]
Chemical Purity ≥99% (CP)[1]98%[3]Not Specified
Appearance Not SpecifiedNot SpecifiedClear Colourless Oil
Boiling Point 100-104 °C (lit.)[1]Not SpecifiedNot Specified
Density 1.359 g/mL at 25 °C[1]Not SpecifiedNot Specified

Experimental Protocols for Identity and Purity Confirmation

The following are detailed methodologies for the key experiments typically cited on a COA for this compound to confirm its identity and purity. The combination of these techniques provides a comprehensive characterization of the compound.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structural integrity and the extent and position of deuterium incorporation.[5]

  • Proton NMR (¹H-NMR): This technique is used to quantify any residual non-deuterated sites.

    • Sample Preparation: A small, precisely weighed amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and placed in an NMR tube.

    • Instrumentation: A high-resolution NMR spectrometer, typically 400 MHz or higher.

    • Data Acquisition: A standard ¹H-NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Analysis: The spectrum is analyzed for the presence of proton signals that would correspond to the butyl group in the non-deuterated 1-bromobutane. The significant reduction or absence of these signals confirms a high level of deuteration. The integration of any residual proton signals against a known internal standard allows for the quantification of non-deuterated impurities.

  • Deuterium NMR (²H-NMR): This method directly observes the deuterium nuclei to confirm the positions of deuteration.

    • Sample Preparation: The sample is dissolved in a protonated solvent (e.g., chloroform, CHCl₃) in an NMR tube.

    • Instrumentation: An NMR spectrometer equipped with a deuterium probe.

    • Data Acquisition: A standard ²H-NMR spectrum is acquired.

    • Analysis: The resulting spectrum will display signals corresponding to the different deuterium environments within the molecule, confirming that deuteration has occurred at the expected positions.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and confirm the isotopic enrichment of the compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for volatile compounds like this compound.

    • Sample Preparation: The sample is diluted in a volatile solvent such as dichloromethane or hexane.

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

    • GC Method: A suitable capillary column (e.g., DB-5ms) is used with a temperature gradient to separate the analyte from any potential impurities.

    • MS Method: Electron Ionization (EI) is typically used to generate ions. The mass spectrometer scans a mass range that includes the expected molecular ion of this compound (m/z 146.07).

    • Analysis: The mass spectrum will show a molecular ion peak. The isotopic distribution of this peak is analyzed to confirm the mass shift of +9 amu compared to the unlabeled compound and to verify the isotopic enrichment.[1]

Gas Chromatography (GC)
  • Gas Chromatography with Flame Ionization Detection (GC-FID): This method is used to determine the chemical purity of the sample.

    • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent.

    • Instrumentation: A gas chromatograph equipped with a flame ionization detector.

    • GC Method: A similar GC method to GC-MS is employed to achieve good separation of all components.

    • Analysis: The area of the peak corresponding to this compound is compared to the total area of all detected peaks. The chemical purity is then calculated as the percentage of the main peak area relative to the total peak area.

Analytical Workflow for Identity Confirmation

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound, from initial sample evaluation to final confirmation of identity and purity.

cluster_0 Sample Receipt and Initial Checks cluster_1 Analytical Testing cluster_2 Data Analysis and Confirmation Sample This compound Sample Appearance Visual Inspection (e.g., Clear, Colorless Liquid) Sample->Appearance GC_FID GC-FID Analysis Sample->GC_FID GC_MS GC-MS Analysis Sample->GC_MS NMR NMR Spectroscopy (¹H and ²H) Sample->NMR Purity Chemical Purity Confirmation GC_FID->Purity MW Molecular Weight and Isotopic Enrichment Confirmation GC_MS->MW Structure Structural Confirmation and Deuteration Site Verification NMR->Structure Final_Confirmation Identity and Purity Confirmed (Matches COA Specifications) Purity->Final_Confirmation MW->Final_Confirmation Structure->Final_Confirmation

Caption: Workflow for the identity and purity confirmation of this compound.

References

A Comparative Analysis of Grignard Reaction Efficiency: Deuterated vs. Standard 1-Bromobutane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the Grignard reaction stands as a cornerstone for carbon-carbon bond formation. The efficiency of this reaction is paramount for researchers in drug development and various scientific disciplines. This guide provides a comparative analysis of the Grignard reaction efficiency when utilizing deuterated 1-bromobutane versus its standard, non-deuterated counterpart. While direct, head-to-head quantitative yield comparisons in the literature are scarce, a detailed examination of kinetic isotope effects (KIEs) provides a solid theoretical foundation for understanding the potential differences in reaction performance.

The primary distinction in reactivity between a deuterated and a standard alkyl halide in a Grignard reaction arises from the secondary kinetic isotope effect. The replacement of hydrogen atoms with their heavier deuterium isotopes results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is due to the lower zero-point energy of the C-D bond.[1] Although the carbon-bromine (C-Br) bond is the one that breaks during the formation of the Grignard reagent, the presence of deuterium at the α or β positions can influence the rate of reaction.

Studies on related systems, such as the reaction of β-deuterated isobutylmagnesium bromide with benzophenone, have demonstrated a measurable deuterium isotope effect, indicating that isotopic substitution can indeed alter reaction rates. For the formation of the Grignard reagent from 1-bromobutane, a secondary kinetic isotope effect would be expected. A normal secondary KIE (kH/kD > 1) would imply that the standard 1-bromobutane reacts faster than the deuterated version. This difference in rate could, in turn, affect the overall efficiency and yield of the Grignard reaction, especially when considering competing side reactions such as Wurtz coupling.[2]

Comparative Performance and Theoretical Expectations

The following table summarizes the anticipated differences in performance between deuterated and standard 1-bromobutane in a Grignard reaction, based on the principles of kinetic isotope effects.

ParameterStandard 1-BromobutaneDeuterated 1-BromobutaneRationale
Rate of Grignard Reagent Formation Expected to be slightly fasterExpected to be slightly slowerBased on the secondary kinetic isotope effect (kH/kD > 1), where the C-H bond is weaker than the C-D bond, potentially leading to a faster reaction rate for the non-deuterated compound.[1]
Potential for Side Reactions (e.g., Wurtz Coupling) May be slightly higher if the reaction is more vigorousMay be slightly lower due to a potentially slower reaction rateA slower, more controlled reaction could minimize side reactions like Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide.[2]
Overall Reaction Yield Potentially slightly lower if side reactions are significantPotentially slightly higher if the slower rate leads to fewer side reactionsThe final yield is a balance between the rate of the main reaction and competing side reactions. A more controlled reaction with the deuterated substrate could lead to a cleaner reaction and higher yield of the desired Grignard reagent.

Experimental Protocol: Grignard Reaction with 1-Bromobutane

This section details a standard laboratory procedure for the preparation of a Grignard reagent from 1-bromobutane and its subsequent reaction with a carbonyl compound, such as acetone.

Materials:

  • Magnesium turnings (oven-dried)

  • 1-Bromobutane (anhydrous)

  • Anhydrous diethyl ether

  • Acetone (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Iodine crystal (as an initiator, optional)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be scrupulously dried in an oven and assembled while hot to prevent moisture contamination.[2]

    • Place 2.4 g of oven-dried magnesium turnings into a dry 250-mL round-bottom flask equipped with a reflux condenser and a dropping funnel.[2]

    • In the dropping funnel, prepare a solution of 13.7 g of 1-bromobutane in 50 mL of anhydrous diethyl ether.[2]

    • Add about 10-15 mL of the 1-bromobutane solution to the magnesium turnings to initiate the reaction. The reaction may be initiated by gentle warming or the addition of a small crystal of iodine.[2]

    • Once the reaction begins (indicated by cloudiness and gentle boiling of the ether), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.[2]

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Reaction with Acetone:

    • Cool the flask containing the Grignard reagent in an ice bath.

    • Slowly add a solution of anhydrous acetone in anhydrous diethyl ether to the stirred Grignard reagent. The amount of acetone should be equimolar to the initial amount of 1-bromobutane.

    • Control the rate of addition to maintain a gentle reaction.

  • Workup:

    • After the addition of acetone is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[2]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation to obtain the crude product.

Visualizing the Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the Grignard reaction and the logical relationship of factors influencing its efficiency.

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Carbonyl cluster_workup Workup prep_start Dry Glassware & Reagents add_mg Add Mg Turnings to Flask prep_start->add_mg prep_solution Prepare 1-Bromobutane in Ether add_mg->prep_solution initiate Initiate Reaction prep_solution->initiate reflux Reflux to Completion initiate->reflux cool Cool Grignard Reagent reflux->cool add_carbonyl Add Carbonyl Compound cool->add_carbonyl quench Quench with NH4Cl add_carbonyl->quench extract Separate & Extract quench->extract dry Dry Organic Layer extract->dry isolate Isolate Product dry->isolate

Caption: Experimental workflow for a Grignard reaction.

Efficiency_Factors Efficiency Reaction Efficiency KIE Kinetic Isotope Effect Rate Reaction Rate KIE->Rate influences SideReactions Side Reactions Rate->SideReactions affects Yield Product Yield Rate->Yield impacts SideReactions->Yield reduces Yield->Efficiency

Caption: Factors influencing Grignard reaction efficiency.

References

A Comparative Guide to 1-Bromobutane-D9 Reference Standard for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantitative analytical results. This guide provides a comprehensive comparison of the 1-Bromobutane-D9 reference standard with its non-deuterated counterpart and an isomeric deuterated alternative. The information presented is based on typical product specifications and established analytical principles to aid in the selection of the most suitable reference material for your specific application.

Data Presentation: Comparison of Reference Standards

The quality and purity of a reference standard are critical for its performance. Below is a summary of typical specifications for this compound and its alternatives.

Table 1: Comparison of Typical Specifications for 1-Bromobutane Reference Standards

ParameterThis compound1-Bromobutane (Non-Deuterated)2-Bromobutane-D9
Chemical Formula C₄D₉BrC₄H₉BrC₄D₉Br
Molecular Weight ~146.07 g/mol ~137.02 g/mol ~146.07 g/mol
CAS Number 98195-36-9109-65-9Not readily available
Chemical Purity ≥98% to ≥99%≥98% to ≥99.5%≥98%
Isotopic Purity ≥98 atom % DNot Applicable≥98 atom % D
Appearance Colorless liquidColorless liquidColorless liquid
Primary Application Internal Standard (GC, MS)Synthesis, Reference StandardInternal Standard (GC, MS)

Note: The values presented are typical and may vary between suppliers and specific lots. For lot-specific data, please refer to the Certificate of Analysis provided by the supplier.

The Rationale for Using a Deuterated Internal Standard

In quantitative analysis, particularly with chromatography and mass spectrometry, an internal standard is added to samples, calibrators, and quality controls to correct for variations in sample preparation and instrument response. The ideal internal standard co-elutes with the analyte and behaves similarly during extraction and ionization. Deuterated standards, such as this compound, are considered the gold standard for many applications.

Logical Relationship: Why Use a Deuterated Internal Standard? Analyte Analyte of Interest (e.g., a brominated compound) Sample_Prep Sample Preparation (Extraction, Derivatization) Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep Added at the beginning Analysis Instrumental Analysis (GC-MS or LC-MS) Sample_Prep->Analysis Data_Processing Data Processing Analysis->Data_Processing Data_Processing->IS Ratio of Analyte to IS signal is calculated, compensating for variability. Result Accurate & Precise Quantification Data_Processing->Result Extraction_Loss Extraction Loss Extraction_Loss->Sample_Prep Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Matrix_Effects->Analysis Injection_Volume Injection Volume Variation Injection_Volume->Analysis

Caption: Logical diagram illustrating how a deuterated internal standard compensates for analytical variability.

Experimental Protocols

A detailed experimental protocol is crucial for obtaining reproducible and accurate results. The following is a representative methodology for the quantification of a hypothetical analyte using this compound as an internal standard by Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To quantify the concentration of "Analyte X" in a sample matrix.

Materials:

  • This compound reference standard

  • Analyte X reference standard

  • Sample matrix (e.g., plasma, wastewater)

  • Organic solvent (e.g., hexane, ethyl acetate)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve the this compound reference standard in a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Similarly, prepare a stock solution of Analyte X.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Serially dilute the Analyte X stock solution to prepare a series of calibration standards at different concentrations.

    • Prepare QC samples at low, medium, and high concentrations within the calibration range.

    • Spike a constant, known amount of the this compound internal standard stock solution into each calibration standard and QC sample.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a known volume of the sample, add the same constant amount of the this compound internal standard.

    • Add an appropriate extraction solvent.

    • Vortex to mix and then centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the prepared samples, calibration standards, and QCs into the GC-MS system.

    • Develop a suitable temperature program for the GC oven to achieve chromatographic separation of Analyte X and this compound.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both Analyte X and this compound.

  • Data Analysis:

    • Integrate the peak areas of the selected ions for both Analyte X and this compound.

    • Calculate the ratio of the peak area of Analyte X to the peak area of this compound for each sample, calibrator, and QC.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of Analyte X for the calibration standards.

    • Determine the concentration of Analyte X in the samples and QCs by interpolating their peak area ratios from the calibration curve.

Experimental Workflow for Quantification using this compound start Start prep_standards Prepare Calibration Standards & Quality Controls start->prep_standards sample Sample start->sample spike_is_standards Spike with This compound prep_standards->spike_is_standards extraction Liquid-Liquid Extraction spike_is_standards->extraction spike_is_sample Spike with This compound sample->spike_is_sample spike_is_sample->extraction evaporation Evaporate & Reconstitute extraction->evaporation gcms_analysis GC-MS Analysis (SIM Mode) evaporation->gcms_analysis data_processing Data Processing: Calculate Peak Area Ratios gcms_analysis->data_processing calibration_curve Construct Calibration Curve data_processing->calibration_curve quantification Quantify Analyte in Sample calibration_curve->quantification end End quantification->end

Caption: A streamlined workflow for the quantitative analysis of a target analyte using this compound as an internal standard.

Conclusion

The choice of an appropriate reference standard is a critical step in the development and validation of robust analytical methods. This compound offers significant advantages as an internal standard in mass spectrometry-based quantification due to its chemical similarity to the non-deuterated form, which allows for effective correction of analytical variability. When selecting a reference standard, it is essential to consider not only the chemical and isotopic purity but also the specific requirements of the analytical method and the nature of the sample matrix. The information and protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals in making an informed decision for their analytical needs.

Safety Operating Guide

Safe Disposal of 1-Bromobutane-D9: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Bromobutane-D9 is critical for ensuring laboratory safety and environmental protection. Due to its hazardous properties, this deuterated compound, like its non-deuterated counterpart, must be treated as hazardous waste. Adherence to established protocols is essential for researchers and laboratory personnel.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, protective gloves, safety goggles or glasses, and a lab coat.[1][2] Handling of this compound waste should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][3] All tools used during handling and transfer must be spark-proof and explosion-proof, and containers should be grounded and bonded to prevent static discharge.[2][4][5]

Waste Classification and Characteristics

1-Bromobutane is classified as a highly flammable liquid and vapor, a skin and eye irritant, and may cause respiratory irritation.[2][6] It is also recognized as being toxic to aquatic life with long-lasting effects.[6] Waste generators are responsible for correctly classifying their chemical waste according to local, state, and federal regulations to ensure complete and accurate compliance.[4][5]

PropertyDataCitation(s)
UN Number UN1126[5]
DOT Hazard Class 3 (Flammable Liquid)[5]
Packing Group II[5]
Flash Point 13°C - 18°C (55.4°F - 64.4°F)[2][4]
Autoignition Temperature 265°C (509°F)[2][4]
Explosive Limits 2.6% - 6.6% by volume[2][4]
Toxicity (Oral, Rat) LD50: 2761 mg/kg[4]
Toxicity (Inhalation, Rat) LC50: 47,000 mg/m³/2H[4]
Aquatic Toxicity LC50 (Rainbow Trout, 96h): 24.3 mg/L

Step-by-Step Disposal Procedure

  • Container Selection : Choose a chemically compatible container for the waste. The original container is often a suitable choice. Do not use metal containers for corrosive materials. The container must be in good condition and designed for liquids.[7]

  • Waste Collection : Transfer the this compound waste into the designated container using appropriate funnels and spark-proof tools. Avoid overfilling the container.

  • Labeling : Clearly label the container with the words "HAZARDOUS WASTE" and list all constituents, including "this compound" and their approximate percentages.[7]

  • Sealing : Keep the waste container tightly sealed at all times, except when adding waste.[3][7]

  • Storage : Store the sealed container in a cool, dry, well-ventilated, designated hazardous waste accumulation area.[4] This area should be away from incompatible materials such as strong oxidizing agents, strong bases, and alkali metals.[2][4] Ensure the storage area is equipped to handle flammable liquids.

  • Final Disposal : Arrange for the disposal of the waste through a licensed and certified professional waste disposal service.[5][6] The preferred method of disposal is typically high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[6] Never dispose of this compound by pouring it down the drain or releasing it into the environment.[3][6]

Spill Management Protocol

In the event of a spill, immediately evacuate unnecessary personnel and remove all sources of ignition.[1][4] Ventilate the area. Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[2][4] Do not use combustible materials such as sawdust.[4] Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal as hazardous waste.[4]

G cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Final Disposal cluster_spill Spill Emergency Protocol start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Chemically Compatible Waste Container ppe->container label_waste Label Container: 'HAZARDOUS WASTE' + Chemical Name container->label_waste transfer Transfer Waste Using Spark-Proof Tools label_waste->transfer seal Seal Container Tightly transfer->seal spill Spill Occurs transfer->spill if spill store Store in Cool, Dry, Ventilated Designated Flammables Area seal->store contact_vendor Contact Licensed Hazardous Waste Vendor store->contact_vendor end Dispose via Approved Facility (e.g., Incineration) contact_vendor->end absorb Absorb with Inert, Non-Combustible Material spill->absorb Yes collect_spill Collect into Sealed Container for Disposal absorb->collect_spill collect_spill->store Treat as Hazardous Waste

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling 1-Bromobutane-D9

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1-Bromobutane-D9, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory operations.

Hazard Identification and Physical Properties

This compound is a deuterated form of 1-bromobutane and is classified as a hazardous substance. Understanding its properties is the first step toward safe handling.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Flammable liquids2H225: Highly flammable liquid and vapor.[1][2]
Skin corrosion/irritation2H315: Causes skin irritation.[1][2]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation.[1]
Carcinogenicity2H351: Suspected of causing cancer.[2]
Reproductive toxicity1BH360FD: May damage fertility. May damage the unborn child.[2]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation.[1][2]
Specific target organ toxicity, repeated exposure2H373: May cause damage to organs through prolonged or repeated exposure.[2]
Hazardous to the aquatic environment, long-term hazard2H411: Toxic to aquatic life with long lasting effects.

Physical and Chemical Properties:

PropertyValue
Molecular FormulaCD₃(CD₂)₃Br[3]
Molecular Weight146.07 g/mol [2][3]
Boiling Point100-104 °C[4]
Melting Point-112 °C[4]
Density1.359 g/mL at 25 °C
Flash Point10 °C (50 °F) - closed cup[4]
AppearanceColorless to light yellow liquid[4][5]
SolubilityInsoluble in water; Soluble in alcohol and ether.[1][5]

Operational Plan: Handling Procedures

Safe handling of this compound requires adherence to strict protocols to minimize exposure and risk. All operations should be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin/eye contact and inhalation.[6][7]

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[7]

  • Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. However, a self-contained breathing apparatus (SCBA) should be available for emergency situations like large spills.[8]

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents.

    • Place an absorbent, disposable bench cover on the work surface.

    • Keep a spill kit and appropriate fire extinguisher (dry chemical, CO₂, or alcohol-resistant foam) nearby.[7][9]

  • Dispensing:

    • Ground/bond the container and receiving equipment to prevent static discharge, which can ignite flammable vapors.[1][8]

    • Use only non-sparking tools.[1][4]

    • Slowly transfer the required amount of this compound to your reaction vessel.

    • Keep the container tightly closed when not in use.[6][8]

  • Post-Handling:

    • Wipe down the exterior of all containers with a damp cloth before removing them from the fume hood.

    • Properly label and seal all waste containers.

    • Clean the work area thoroughly.

    • Wash hands and any exposed skin immediately after finishing work.[8]

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Post-Handling prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Bench Cover, Spill Kit) prep2->prep3 handle1 Ground Equipment prep3->handle1 Proceed to Handling handle2 Dispense Chemical handle1->handle2 handle3 Seal Container Immediately handle2->handle3 clean1 Wipe Down Containers handle3->clean1 Proceed to Cleanup clean2 Segregate & Label Waste clean1->clean2 clean3 Clean Work Surface clean2->clean3 clean4 Doff PPE & Wash Hands clean3->clean4

Caption: Workflow for the safe handling of this compound.

Logistical Information: Storage and Disposal

Storage Plan
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][4] The storage area should be a designated flammables cabinet.

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[1][4]

  • Ensure containers are properly grounded to prevent static electricity buildup.[4]

Spill Management

In the event of a spill, follow these steps immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating sparks.

  • Contain: For small spills, use a non-combustible absorbent material like sand or earth to contain the liquid.[8]

  • Collect: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a suitable, sealed container for disposal.[4][8]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

This compound and any contaminated materials are considered hazardous waste.

  • Waste Collection: Collect all waste containing this compound (including contaminated absorbents, gloves, and labware) in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal Vendor: Do not dispose of this chemical down the drain or in regular trash.[7] All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.[6][8]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][10][11]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][11]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1][4][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][11]

PPE Selection Logic

G node_task node_task start Assess Task Risk q1 Routine Handling in Fume Hood? start->q1 ppe_routine Standard PPE: - Safety Goggles - Face Shield - Nitrile/Neoprene Gloves - Flame-Retardant Lab Coat q1->ppe_routine Yes q2 Large Spill or System Failure? q1->q2 No q2->ppe_routine No (e.g., small, contained spill) ppe_emergency Emergency PPE: - SCBA Respirator - Chemical-Resistant Suit - Double-Layered Gloves - Chemical Boots q2->ppe_emergency Yes

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.